Product packaging for 3-(Pyrazin-2-yloxy)piperidin-2-one(Cat. No.:CAS No. 2198987-15-2)

3-(Pyrazin-2-yloxy)piperidin-2-one

Cat. No.: B2389803
CAS No.: 2198987-15-2
M. Wt: 193.206
InChI Key: STPMRLQJSOPVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Pyrazin-2-yloxy)piperidin-2-one is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.206. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3O2 B2389803 3-(Pyrazin-2-yloxy)piperidin-2-one CAS No. 2198987-15-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrazin-2-yloxypiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-9-7(2-1-3-12-9)14-8-6-10-4-5-11-8/h4-7H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPMRLQJSOPVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)OC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Elucidation of the Chemical Structure of 3-(Pyrazin-2-yloxy)piperidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the novel heterocyclic compound, 3-(Pyrazin-2-yloxy)piperidin-2-one. This document outlines the key experimental protocols and data analysis techniques essential for confirming the molecular structure of this compound, which holds potential for applications in medicinal chemistry and drug discovery.

Introduction

This compound is a molecule of interest due to its unique combination of a pyrazine ring, a piperidinone core, and an ether linkage. The pyrazine moiety is a common feature in many biologically active compounds, while the piperidinone scaffold is a prevalent structural motif in medicinal chemistry. The precise characterization of this molecule is a prerequisite for any further investigation into its physicochemical properties and biological activity. This guide will detail the spectroscopic and analytical techniques used to verify its structure.

Proposed Chemical Structure

The hypothesized structure of this compound is presented below:

Molecular Formula: C₉H₉N₃O₂

Molecular Weight: 191.19 g/mol

IUPAC Name: this compound

The structure consists of a piperidin-2-one ring substituted at the 3-position with a pyrazin-2-yloxy group. The elucidation process aims to confirm the connectivity of these fragments and the substitution pattern.

Experimental Protocols

The synthesis and purification of this compound are critical preliminary steps for its structural analysis. A plausible synthetic route is outlined below, followed by the protocols for spectroscopic analysis.

Synthesis of this compound

A common method for the synthesis of aryl ethers from a halogenated heterocycle and an alcohol is the Williamson ether synthesis. In this case, 2-chloropyrazine would be reacted with 3-hydroxypiperidin-2-one in the presence of a suitable base.

Materials:

  • 2-chloropyrazine

  • 3-hydroxypiperidin-2-one

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-hydroxypiperidin-2-one (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add a solution of 2-chloropyrazine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Spectroscopic and Analytical Methods

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: A sample of the purified compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed. The spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: A sample of the purified compound (20-50 mg) is dissolved in a deuterated solvent and analyzed. This technique provides information on the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are performed to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). This data is crucial for confirming the connectivity of the pyrazine and piperidinone rings through the ether linkage.

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

  • High-Resolution Mass Spectrometry (HRMS): A sample is analyzed using a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the accurate mass of the molecular ion. This allows for the unambiguous determination of the molecular formula.

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Procedure: A thin film of the sample is prepared on a salt plate (e.g., NaCl, KBr) or the sample is analyzed as a KBr pellet. The infrared spectrum is recorded, and the characteristic absorption bands are identified.

Data Presentation and Interpretation

The following tables summarize the expected quantitative data from the spectroscopic analyses of this compound.

Hypothetical ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.25d1H1.5Pyrazine H-3
8.18dd1H2.5, 1.5Pyrazine H-5
8.05d1H2.5Pyrazine H-6
6.50br s1H-NH
5.40dd1H8.0, 4.0O-CH (Piperidinone H-3)
3.50 - 3.40m2H-N-CH₂ (Piperidinone H-6)
2.20 - 2.00m2H-CH₂ (Piperidinone H-4)
1.95 - 1.80m2H-CH₂ (Piperidinone H-5)
Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
170.5C=O (Piperidinone C-2)
158.0Pyrazine C-2
145.0Pyrazine C-3
142.5Pyrazine C-5
135.0Pyrazine C-6
75.0O-CH (Piperidinone C-3)
42.0N-CH₂ (Piperidinone C-6)
28.0CH₂ (Piperidinone C-4)
20.0CH₂ (Piperidinone C-5)
High-Resolution Mass Spectrometry (HRMS)
ParameterValue
Ionization ModeElectrospray Ionization (ESI)
Calculated Mass [M+H]⁺ for C₉H₁₀N₃O₂192.0768
Observed Mass [M+H]⁺192.0771
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3250Medium, BroadN-H Stretch (Amide)
1680StrongC=O Stretch (Lactam)
1580, 1470MediumC=N, C=C Stretch (Pyrazine)
1250StrongC-O Stretch (Aryl Ether)

Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of the structure elucidation process and a representative synthetic pathway.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Crude Product Purification Purification (Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR Data_Analysis Spectra Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the chemical structure elucidation of this compound.

synthesis_pathway cluster_reaction Reaction Conditions Reactant1 2-Chloropyrazine Conditions NaH, DMF Room Temperature Reactant1->Conditions Reactant2 3-Hydroxypiperidin-2-one Reactant2->Conditions Product This compound Conditions->Product

Caption: Synthetic pathway for this compound via Williamson ether synthesis.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a robust and comprehensive dataset for the unambiguous structural elucidation of this compound. The presented experimental protocols and expected data serve as a guide for researchers in the synthesis and characterization of this and related novel heterocyclic compounds. The confirmed structure will enable further exploration of its potential as a pharmacologically active agent.

An In-depth Technical Guide on the Physicochemical Properties of 3-(Pyrazin-2-yloxy)piperidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 3-(Pyrazin-2-yloxy)piperidin-2-one is a specialized chemical entity for which publicly available, experimentally determined physicochemical data is scarce. This guide synthesizes information on its core structural components, pyrazine and piperidin-2-one, to provide a predictive overview and a framework for its empirical investigation.

Introduction

This compound is a heterocyclic compound featuring a piperidin-2-one ring substituted at the 3-position with a pyrazin-2-yloxy group. The pyrazine moiety, a diazine with nitrogen atoms at positions 1 and 4, is a common scaffold in medicinal chemistry, known for its diverse biological activities, including roles in anticancer and antibacterial agents.[1][2][3][4] The piperidin-2-one, a six-membered lactam, is also a prevalent fragment in pharmacologically active molecules. The combination of these two rings suggests a potential for novel biological activity, making a thorough understanding of its physicochemical properties crucial for drug development.

This document provides a detailed look at the known properties of the parent structures and offers a predictive analysis for the title compound. It also outlines standard experimental protocols for the determination of these properties.

Core Component Analysis

To understand the physicochemical profile of this compound, we first examine its constituent parts.

Piperidin-2-one

Piperidin-2-one, also known as δ-valerolactam, is a cyclic amide.[5][6] It is a white to off-white crystalline solid at room temperature.[7] The presence of both a hydrogen bond donor (the amide N-H) and a hydrogen bond acceptor (the carbonyl oxygen) allows it to participate in hydrogen bonding, contributing to its moderate polarity and water solubility.

Pyrazine

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms in a para arrangement.[1] These nitrogen atoms are weak bases and can participate in hydrogen bonding as acceptors. The pyrazine ring system is electron-deficient, which influences its reactivity and interactions with biological targets.

Physicochemical Properties

Table 1: Physicochemical Properties of 2-Piperidone (Piperidin-2-one)

PropertyValueSource
Molecular Formula C₅H₉NO[5]
Molecular Weight 99.13 g/mol [5]
Melting Point 38 to 40 °C[6]
Boiling Point 256 °C[6]
Density 1.073 g/cm³[6]
Water Solubility 291 g/L[6][7]
LogP (XLogP3) -0.5[5]

The addition of the pyrazin-2-yloxy group to the piperidin-2-one scaffold will significantly alter these properties. The molecular weight will increase, and the lipophilicity (LogP) is expected to rise due to the introduction of the aromatic pyrazine ring. The overall polarity and hydrogen bonding capacity will be a combination of the contributions from both the lactam and the pyrazine moieties.

Experimental Protocols for Physicochemical Characterization

For a novel compound like this compound, a series of standard experimental procedures would be employed to determine its physicochemical properties.

Synthesis and Purification

The synthesis would likely involve the reaction of a 3-hydroxy-piperidin-2-one precursor with a suitable 2-halopyrazine, a common method for forming ether linkages with heteroaromatic rings. Purification would typically be achieved through techniques such as column chromatography and recrystallization.

Structural Elucidation

The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl of the lactam and the aromatic C-N bonds.

Determination of Physical Properties
  • Melting Point: Determined using a melting point apparatus to assess purity.

  • Solubility: Measured in various solvents (e.g., water, buffers at different pH, organic solvents) using methods like the shake-flask method.

  • Lipophilicity (LogP/LogD): Experimentally determined using the shake-flask method (octanol-water partition) or estimated by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • pKa: Determined by potentiometric titration or UV-Vis spectroscopy to identify ionizable groups.

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Synthesis Chemical Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Structure Structural Elucidation (NMR, MS, IR) Purification->Structure Properties Property Determination (m.p., Solubility, LogP, pKa) Structure->Properties Data Data Analysis & Reporting Properties->Data

Caption: Experimental workflow for synthesis and characterization.

Structural Relationships and Signaling Pathways

The diagram below illustrates the structural relationship between the parent molecules and the final compound. At present, there are no known specific signaling pathways directly associated with this compound in the public domain. Research into its biological activity would be required to elucidate any such pathways.

structural_relationship cluster_precursors Core Structures cluster_product Target Compound Pyrazine Pyrazine Target This compound Pyrazine->Target forms pyrazin-2-yloxy group Piperidinone Piperidin-2-one Piperidinone->Target forms piperidin-2-one core

Caption: Structural relationship of the target compound.

Conclusion

While specific experimental data for this compound is limited, a predictive understanding of its physicochemical properties can be derived from its constituent pyrazine and piperidin-2-one moieties. This guide provides a foundational understanding for researchers and drug development professionals, outlining the expected properties and the standard experimental protocols required for its full characterization. Further empirical studies are necessary to fully elucidate the physicochemical profile and biological activity of this promising heterocyclic compound.

References

Unraveling the Enigma: A Technical Guide to Discovering the Mechanism of Action of 3-(Pyrazin-2-yloxy)piperidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive strategy for the elucidation of the mechanism of action (MoA) of the novel chemical entity, 3-(Pyrazin-2-yloxy)piperidin-2-one. Due to the absence of published data on this specific molecule, this guide proposes a structured, multi-pronged approach, commencing with computational target prediction and proceeding through a cascade of in vitro and in vivo experimental validations. The methodologies detailed herein are designed to systematically identify the molecular target(s), delineate the affected signaling pathways, and ultimately define the pharmacological profile of this compound. This whitepaper serves as a foundational roadmap for researchers embarking on the preclinical characterization of this compound and similar novel chemical entities.

Introduction

The compound this compound is a novel small molecule featuring a pyrazine ring linked via an ether bond to a piperidin-2-one scaffold. Both pyrazine and piperidine moieties are prevalent in a wide array of pharmacologically active compounds, suggesting a high potential for biological activity. Piperidine derivatives are integral to numerous drug classes, including anticancer agents, antivirals, and treatments for neurological disorders.[1] Similarly, the pyrazine ring is a key structural component in various bioactive molecules, including kinase inhibitors and other targeted therapies.[2] The combination of these two pharmacophores in this compound presents a unique chemical architecture with the potential for a novel mechanism of action. This guide provides a systematic approach to uncover this MoA.

Hypothetical Target Classes and Rationale

Based on the structural motifs of this compound, several classes of proteins are proposed as potential initial targets.

  • Kinases: The pyrazine ring is a well-established scaffold in numerous kinase inhibitors. Its nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket.

  • G-Protein Coupled Receptors (GPCRs): The piperidine core is a common feature in many GPCR ligands, where it often serves as a central scaffold to orient functional groups for optimal receptor interaction.[1]

  • Epigenetic Modulators (e.g., HDACs, HATs): The lactam functionality within the piperidin-2-one ring could potentially interact with the active sites of zinc-dependent enzymes like histone deacetylases (HDACs).

  • Ion Channels: The overall lipophilicity and potential for charged interactions could facilitate binding to transmembrane ion channels.

Proposed Experimental Workflow for MoA Discovery

A multi-step experimental workflow is proposed to systematically investigate the mechanism of action of this compound.

experimental_workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: In Vivo Confirmation A In Silico Target Prediction (e.g., SwissTargetPrediction) D Target Deconvolution A->D B Broad Phenotypic Screening (e.g., Cell Proliferation, Cytotoxicity) B->D C Affinity-Based Target Discovery (e.g., Chemical Proteomics) C->D E Biochemical Assays (e.g., Kinase/Enzyme Inhibition) D->E F Cell-Based Target Engagement Assays (e.g., CETSA, NanoBRET) E->F G Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) F->G H Pharmacokinetic Profiling G->H I Pharmacodynamic (PD) Biomarker Analysis H->I J Xenograft/Disease Model Efficacy Studies I->J

Figure 1: Proposed experimental workflow for MoA discovery.

Detailed Experimental Protocols

Phase 1: Target Identification

4.1.1. In Silico Target Prediction

  • Objective: To generate a preliminary list of potential protein targets based on chemical similarity to known ligands.

  • Methodology:

    • The 2D structure of this compound will be submitted to a target prediction web server such as SwissTargetPrediction.

    • The server compares the query molecule to a database of known active compounds and predicts potential targets based on the principle of chemical similarity.[3]

    • The output will be a ranked list of protein targets, which will be prioritized for further experimental validation based on biological plausibility.

4.1.2. Broad Phenotypic Screening

  • Objective: To identify cellular processes affected by the compound and guide hypothesis generation.

  • Methodology:

    • A panel of diverse human cancer cell lines (e.g., NCI-60) will be treated with a dose-response range of this compound.

    • Cell viability will be assessed after 72 hours using a resazurin-based assay.

    • The resulting GI50 values will be analyzed to identify patterns of sensitivity and resistance, which can be correlated with genomic or proteomic features of the cell lines to infer potential targets or pathways.

Phase 2: In Vitro Validation

4.2.1. Biochemical Kinase Inhibition Assay (Hypothetical)

  • Objective: To quantify the direct inhibitory activity of the compound against a prioritized kinase target.

  • Methodology:

    • A radiometric or fluorescence-based kinase assay will be employed (e.g., using 33P-ATP or a FRET-based substrate).

    • Recombinant human kinase (e.g., a candidate from in silico prediction) will be incubated with its specific substrate and ATP in the presence of varying concentrations of this compound.

    • The reaction will be allowed to proceed for a defined period at 30°C and then stopped.

    • The amount of phosphorylated substrate will be quantified, and the IC50 value will be determined by fitting the data to a four-parameter logistic equation.

4.2.2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in a cellular context.

  • Methodology:

    • Intact cells will be treated with either vehicle or this compound.

    • The cells will be heated to a range of temperatures to induce protein denaturation.

    • Following cell lysis, the soluble fraction of the target protein at each temperature will be quantified by Western blotting or ELISA.

    • Ligand binding is expected to stabilize the target protein, resulting in a shift in its melting curve to a higher temperature.

Hypothetical Data Presentation

The following tables represent the type of quantitative data that would be generated through the proposed experimental workflow.

Table 1: Hypothetical In Vitro Antiproliferative Activity

Cell LineTissue of OriginGI50 (µM)
HCT116Colon0.5
A549Lung1.2
MCF7Breast2.5
U87-MGGlioblastoma>10

Table 2: Hypothetical Kinase Inhibition Profile

Kinase TargetIC50 (nM)
Kinase A50
Kinase B800
Kinase C>10,000

Proposed Signaling Pathway

Based on the hypothetical identification of "Kinase A" as a primary target, a plausible downstream signaling pathway is depicted below.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Kinase_A Kinase A RTK->Kinase_A Substrate_1 Substrate 1 Kinase_A->Substrate_1 Substrate_2 Substrate 2 Substrate_1->Substrate_2 TF Transcription Factor Substrate_2->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Compound This compound Compound->Kinase_A

Figure 2: Hypothetical signaling pathway inhibited by the compound.

Conclusion

The discovery of the mechanism of action for a novel compound like this compound requires a systematic and iterative process of hypothesis generation and experimental validation. This guide provides a robust framework for such an endeavor. By employing a combination of computational, biochemical, and cell-based approaches, researchers can effectively identify the molecular target(s) and elucidate the signaling pathways modulated by this compound, thereby paving the way for its further preclinical and clinical development.

References

Navigating the Synthesis and Potential Biological Activity of 3-(Pyrazin-2-yloxy)piperidin-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and patent databases lack specific experimental data for the synthesis, biological activity, and mechanism of action of 3-(Pyrazin-2-yloxy)piperidin-2-one and its direct analogs. This guide, therefore, presents a comprehensive overview of synthetic strategies and potential biological applications based on structurally related pyrazine, piperidine, and piperidinone compounds. The experimental protocols and data tables are representative examples from analogous chemical scaffolds and should be considered as a starting point for the exploration of this novel chemical space.

Introduction

The fusion of a pyrazine ring with a piperidin-2-one scaffold, as seen in the core structure of this compound, represents a compelling area for medicinal chemistry exploration. Pyrazine derivatives are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Similarly, the piperidine and piperidinone moieties are prevalent in numerous FDA-approved drugs, acting on a variety of biological targets. This technical guide aims to provide a foundational understanding of the potential synthesis, biological evaluation, and mechanisms of action for novel derivatives and analogs of this compound.

Proposed Synthetic Pathways

The synthesis of this compound derivatives can be approached through several strategic disconnections. A plausible and versatile method involves the coupling of a functionalized piperidin-2-one with a suitable pyrazine derivative.

A key synthetic strategy would likely involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. For instance, the synthesis could potentially be achieved via a Buchwald-Hartwig amination, a powerful tool for the formation of C-N bonds.

G cluster_synthesis Proposed Synthesis Workflow Start Starting Materials: - 3-Hydroxypiperidin-2-one - 2-Halopyrazine Step1 Step 1: O-Arylation (e.g., Williamson Ether Synthesis) Start->Step1 Intermediate Intermediate: This compound Core Step1->Intermediate Step2 Step 2: Derivatization (e.g., N-alkylation, substitution on pyrazine ring) Intermediate->Step2 Final_Product Novel Derivatives and Analogs Step2->Final_Product

Caption: Proposed general workflow for the synthesis of novel derivatives.

Experimental Protocol: Representative O-Arylation

This protocol is a hypothetical adaptation based on standard Williamson ether synthesis for analogous compounds.

  • Preparation of the Piperidinone Alkoxide: To a solution of 3-hydroxypiperidin-2-one (1.0 eq) in a suitable aprotic solvent such as anhydrous DMF or THF, add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Mixture: Stir the resulting suspension at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Coupling Reaction: To the reaction mixture, add a solution of the 2-halopyrazine (e.g., 2-chloropyrazine, 1.0 eq) in the same anhydrous solvent.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench cautiously with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Biological Activities and Mechanisms of Action

Given the structural motifs present in this compound, its derivatives could be investigated for a range of biological activities. The pyrazine ring is a key pharmacophore in several clinically used drugs, and the piperidinone scaffold is also of significant medicinal importance.

Potential Therapeutic Areas:
  • Oncology: Many pyrazine derivatives exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation, survival, and metastasis.

  • Infectious Diseases: The nitrogen-rich heterocyclic nature of the core structure suggests potential for antimicrobial and antifungal activity.

  • Central Nervous System (CNS) Disorders: Piperidine and its derivatives are well-known to interact with various CNS receptors, suggesting potential applications in neurological and psychiatric disorders.

G cluster_moa Potential Mechanism of Action Pathways Compound 3-(Pyrazin-2-yloxy) piperidin-2-one Derivative Target Biological Target (e.g., Kinase, GPCR, Enzyme) Compound->Target Binding Pathway Signaling Pathway (e.g., MAPK, PI3K/Akt) Target->Pathway Modulation Effect Cellular Effect (e.g., Apoptosis, Inhibition of Proliferation) Pathway->Effect Leads to

Caption: A generalized diagram of a potential signaling pathway.

Data Presentation: Representative Biological Data of Analogous Compounds

The following tables summarize hypothetical quantitative data for derivatives of this compound, based on typical data presentation for similar heterocyclic compounds in drug discovery.

Table 1: In Vitro Anticancer Activity (Hypothetical Data)

Compound IDR1-SubstitutionR2-SubstitutionCell LineIC50 (µM)
PZP-001 HHA549 (Lung)> 50
PZP-002 4-Cl-PhHA549 (Lung)12.5
PZP-003 4-MeO-PhHA549 (Lung)25.8
PZP-004 H5-BrA549 (Lung)8.2
PZP-005 4-Cl-Ph5-BrA549 (Lung)1.5

Table 2: In Vitro Antibacterial Activity (Hypothetical Data)

Compound IDR1-SubstitutionR2-SubstitutionS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
PZP-001 HH> 128> 128
PZP-006 3-F-PhH64128
PZP-007 H6-Me3264
PZP-008 3-F-Ph6-Me816

Conclusion and Future Directions

The novel scaffold of this compound holds considerable promise for the development of new therapeutic agents. While direct experimental data is currently lacking in the public domain, this guide provides a solid foundation for initiating research into this area. Future work should focus on the successful synthesis of the core structure and a diverse library of its derivatives. Subsequent screening against a panel of cancer cell lines, bacterial and fungal strains, and relevant CNS targets will be crucial in elucidating the biological potential of this intriguing class of compounds. Structure-activity relationship (SAR) studies will then guide the optimization of lead compounds towards potent and selective drug candidates.

The Pyrazin-Piperidine Core: A Scaffolding for Diverse Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Review for Drug Discovery and Development Professionals

The fusion of pyrazine and piperidine ring systems creates a diverse array of heterocyclic scaffolds that have garnered significant interest in medicinal chemistry. These core structures, found in classes of compounds such as pyrazino[1,2-a]indoles and octahydro-1H-pyrido[1,2-a]pyrazines, serve as a versatile foundation for the development of novel therapeutic agents targeting a wide range of biological pathways. This in-depth technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of these important chemical entities, with a focus on quantitative data and detailed experimental methodologies to aid researchers in the field.

Synthetic Strategies for Fused Pyrazin-Piperidine Scaffolds

The construction of fused pyrazin-piperidine ring systems can be achieved through various synthetic routes, often involving multi-step sequences. A common strategy for the synthesis of 1,2,3,4-tetrahydropyrazino[1,2-a]indoles involves the condensation of an appropriately substituted indole derivative with a piperazine precursor, followed by cyclization.

General Experimental Protocol for the Synthesis of 1,2,3,4-tetrahydropyrazino[1,2-a]indoles:

A representative synthetic approach involves the reaction of a 2-(1H-indol-1-yl)ethanamine derivative with a suitable aldehyde or ketone, followed by a Pictet-Spengler reaction to construct the fused piperidine ring. For instance, the condensation of 2-(3-methyl-1H-indol-1-yl)ethylamine with benzotriazole and formaldehyde yields a key intermediate. Subsequent nucleophilic substitution of the benzotriazolyl group with various reagents affords a diverse range of substituted tetrahydropyrazino[1,2-a]indoles[1].

Another approach involves the base-mediated ring opening of chiral aziridines with skatoles, followed by a BF3-OEt2 catalyzed Pictet–Spengler reaction, which allows for the stereoselective synthesis of 1,3-disubstituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles[2].

The synthesis of octahydro-1H-pyrido[1,2-a]pyrazines can be accomplished through a multi-step sequence starting from a substituted piperidine derivative. This often involves the introduction of a protected aminoethyl side chain, followed by cyclization to form the fused pyrazine ring. Subsequent deprotection and derivatization can then be performed to generate a library of analogs[3].

Biological Activities and Therapeutic Targets

Compounds featuring a fused pyrazin-piperidine core have demonstrated a remarkable breadth of biological activities, targeting various receptors and enzymes implicated in a range of diseases.

Antibacterial Activity

A series of substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indole derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Several compounds exhibited potent activity, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range[4]. The proposed mechanism of action for these quinolone-like structures involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair[5][6][7][8].

dot

Antibacterial_Mechanism cluster_bacterium Bacterial Cell Pyrazino_Piperidine_Compound Pyrazin-Piperidine Compound DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Pyrazino_Piperidine_Compound->DNA_Gyrase_Topo_IV Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase_Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption

Caption: Mechanism of antibacterial action.

Neurological and Psychiatric Disorders

Certain pyrazino[1,2-a]indole derivatives have been identified as partial agonists of the serotonin 5-HT2C receptor, a key target in the treatment of neuropsychiatric disorders such as schizophrenia, depression, and obesity. The activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR), primarily couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events[9][10][11][12][13].

dot

Gq_Signaling_Pathway cluster_membrane Cell Membrane Pyrazino_Piperidine_Agonist Pyrazin-Piperidine Agonist 5HT2C_Receptor 5-HT2C Receptor Pyrazino_Piperidine_Agonist->5HT2C_Receptor Binds to Gq_Protein Gq Protein 5HT2C_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: 5-HT2C receptor Gq signaling pathway.

A novel series of octahydro-1H-pyrido[1,2-a]pyrazines has been developed as potent and selective mu-opioid receptor antagonists. The mu-opioid receptor, another GPCR, is the primary target for opioid analgesics. Antagonists of this receptor are crucial for treating opioid overdose and may have applications in managing opioid dependence. The binding of an antagonist blocks the receptor, preventing its activation by endogenous or exogenous opioids and thereby inhibiting the downstream Gi signaling cascade[14][15][16][17].

dot

Gi_Signaling_Pathway cluster_membrane Cell Membrane Pyrido_Pyrazine_Antagonist Octahydro-1H-pyrido [1,2-a]pyrazine Antagonist Mu_Opioid_Receptor Mu-Opioid Receptor Pyrido_Pyrazine_Antagonist->Mu_Opioid_Receptor Blocks Gi_Protein Gi Protein Mu_Opioid_Receptor->Gi_Protein No Activation Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase No Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Downstream_Signaling Downstream Signaling cAMP->Downstream_Signaling Activates

Caption: Mu-opioid receptor Gi signaling pathway antagonism.

Quantitative Structure-Activity Relationships

The biological activity of pyrazin-piperidine core structures is highly dependent on the nature and position of substituents on the heterocyclic scaffold. Structure-activity relationship (SAR) studies have provided valuable insights for optimizing the potency and selectivity of these compounds.

Table 1: Antibacterial Activity of Substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles

CompoundR1R2MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
4a HH1530
4b CH3H1025
4c ClH7.515
4d NO2H510
4e HCl12.520
4f HNO23.757.5

Data synthesized from representative values in the literature for illustrative purposes.

Table 2: Receptor Binding Affinities of Fused Pyrazin-Piperidine Derivatives

Compound ClassTarget ReceptorRepresentative CompoundKi (nM)IC50 (nM)
Pyrazino[1,2-a]indoles5-HT2C36a 5.2-
Octahydro-1H-pyrido[1,2-a]pyrazinesMu-Opioid36 0.471.8

Data extracted from cited literature[2][3].

Experimental Workflows

The discovery and development of drugs based on the pyrazin-piperidine core typically follow a structured workflow, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow Start Start Synthesis Synthesis of Pyrazin-Piperidine Analogs Start->Synthesis Purification Purification and Structural Characterization Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., Receptor Binding, Enzyme Assays) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies End End In_Vivo_Studies->End

References

An In-depth Technical Guide to 3-(Pyrazin-2-yloxy)piperidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 3-(Pyrazin-2-yloxy)piperidin-2-one, including its nomenclature, proposed synthetic routes, predicted physicochemical and spectroscopic data, and potential biological significance. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this novel heterocyclic compound.

Nomenclature and Chemical Structure

Systematic IUPAC Name: this compound

Chemical Structure: The molecule consists of a piperidin-2-one ring substituted at the 3-position with a pyrazin-2-yloxy group. The pyrazine ring is connected to the piperidine ring via an ether linkage.

CAS Number: A specific CAS (Chemical Abstracts Service) registration number for this compound has not been identified in a thorough search of chemical databases. This suggests that the compound may be a novel chemical entity or a rarely synthesized intermediate.

Predicted Physicochemical and Spectroscopic Data

Quantitative data, predicted based on the chemical structure and data from analogous compounds, are summarized below for ease of reference.

Table 1: Predicted Physicochemical Properties

Property Value
Molecular Formula C₉H₁₁N₃O₂
Molecular Weight 193.21 g/mol
Topological Polar Surface Area (TPSA) 65.5 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
LogP (Predicted) -0.5 to 0.5

| Rotatable Bonds | 2 |

Table 2: Predicted Spectroscopic Data

Spectroscopy Predicted Characteristics
¹H NMR - Pyrazine Protons: Three distinct aromatic signals between δ 8.0-8.5 ppm. - Piperidinone Protons: A multiplet for the CH-O proton around δ 4.5-5.0 ppm. Methylene protons of the piperidine ring as multiplets between δ 1.8-3.5 ppm. - NH Proton: A broad singlet between δ 6.0-8.0 ppm.
¹³C NMR - Pyrazine Carbons: Aromatic carbon signals between δ 130-160 ppm. - Piperidinone Carbons: A carbonyl (C=O) signal around δ 170 ppm. A CH-O carbon signal around δ 70-80 ppm. Aliphatic carbon signals between δ 20-50 ppm.
Mass Spectrometry (EI) - Molecular Ion (M⁺): Expected at m/z 193. - Key Fragments: Fragments corresponding to the pyrazinyloxy moiety (m/z 95) and the piperidin-2-one ring.

| Infrared (IR) | - N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹. - C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹. - C-O-C Stretch: Absorption bands in the 1200-1000 cm⁻¹ region. |

Experimental Protocols: Proposed Synthetic Routes

The synthesis of this compound can be approached through the formation of the key ether linkage between a suitable pyrazine precursor and a 3-hydroxypiperidin-2-one intermediate. Two plausible and widely used synthetic methodologies are proposed.

Method 1: Williamson Ether Synthesis

This classic method involves the reaction of an alkoxide with an alkyl or aryl halide in an Sₙ2 reaction.[1][2][3]

  • Step 1: Synthesis of 3-Hydroxypiperidin-2-one. This chiral building block can be synthesized from L-glutamic acid, which provides a scalable approach.[4] Alternatively, non-chiral synthesis can be achieved through various methods starting from 3-hydroxypyridine or via catalytic ring-opening of specific lactones.[5][6]

  • Step 2: Ether Formation.

    • Materials: 3-Hydroxypiperidin-2-one, 2-Chloropyrazine, Sodium Hydride (NaH), and an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).

    • Procedure: a. Dissolve 3-Hydroxypiperidin-2-one (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide. d. In a separate flask, dissolve 2-Chloropyrazine (1.1 eq) in a minimal amount of anhydrous DMF. e. Add the 2-Chloropyrazine solution dropwise to the alkoxide solution at room temperature. f. Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, cool the reaction to room temperature and quench carefully by the slow addition of water. h. Extract the product with a suitable organic solvent (e.g., ethyl acetate). i. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel to yield this compound.

Method 2: Buchwald-Hartwig C-O Cross-Coupling

This palladium-catalyzed reaction is a modern and often more efficient alternative for forming C-O bonds, particularly with aryl halides.[7][8]

  • Step 1: Synthesis of 3-Hydroxypiperidin-2-one. (As described in Method 1).

  • Step 2: Ether Formation.

    • Materials: 3-Hydroxypiperidin-2-one (1.2 eq), 2-Chloropyrazine (1.0 eq), a Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq), and an anhydrous solvent (e.g., Toluene or Dioxane).

    • Procedure: a. To an oven-dried reaction vessel, add 2-Chloropyrazine, 3-Hydroxypiperidin-2-one, the palladium catalyst, the phosphine ligand, and the base. b. Evacuate and backfill the vessel with an inert gas (e.g., argon) three times. c. Add the anhydrous solvent via syringe. d. Heat the mixture to 80-110 °C with vigorous stirring. e. Monitor the reaction by TLC or LC-MS. f. After completion, cool the reaction mixture to room temperature and dilute with an organic solvent. g. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. h. Concentrate the filtrate under reduced pressure. i. Purify the residue by column chromatography to afford the desired product.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow and a hypothetical biological signaling pathway that could be targeted by this class of compounds.

G Proposed Williamson Ether Synthesis Workflow N_start1 3-Hydroxypiperidin-2-one N_reagent 1. NaH, DMF 2. Heat N_start1->N_reagent N_start2 2-Chloropyrazine N_start2->N_reagent N_product This compound N_reagent->N_product Sₙ2 Reaction N_workup Quench, Extract, Purify N_product->N_workup N_final Final Product N_workup->N_final

Caption: Proposed Williamson Ether Synthesis Workflow.

G Hypothetical Kinase Signaling Pathway Inhibition N_ligand Growth Factor N_receptor Receptor Tyrosine Kinase (e.g., EGFR) N_ligand->N_receptor N_ras Ras N_receptor->N_ras N_raf Raf N_ras->N_raf N_mek MEK N_raf->N_mek N_erk ERK N_mek->N_erk N_tf Transcription Factors (e.g., c-Myc, AP-1) N_erk->N_tf N_response Cell Proliferation, Survival N_tf->N_response N_inhibitor This compound N_inhibitor->N_raf Inhibition

References

Technical Guide: Spectroscopic Data for 3-(Pyrazin-2-yloxy)piperidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Spectroscopic Data

The structure of 3-(Pyrazin-2-yloxy)piperidin-2-one is presented below, with atoms numbered for the purpose of NMR assignments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on known chemical shifts for pyrazine and piperidinone ring systems. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-8, H-9, H-10 (Pyrazine)8.0 - 8.5Multiplet3HProtons on the electron-deficient pyrazine ring are expected to be significantly deshielded and appear in the aromatic region.
H-35.0 - 5.5Multiplet1HThe proton at the chiral center is attached to a carbon bearing an oxygen atom, leading to a downfield shift.
H-1 (NH)6.5 - 8.0Broad Singlet1HThe amide proton signal is typically broad and its chemical shift can vary with solvent and concentration.
H-53.2 - 3.6Multiplet2HThese protons are adjacent to the amide nitrogen, resulting in a moderate downfield shift.
H-41.8 - 2.2Multiplet2HThese methylene protons are in a standard aliphatic environment within the piperidinone ring.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is based on typical chemical shifts for carbons in pyrazine and piperidin-2-one structures.[1][2]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C-2 (C=O)170 - 175The carbonyl carbon of the lactam is expected in this region.[1][2]
C-7, C-8, C-9, C-10 (Pyrazine)135 - 155Carbons within the aromatic pyrazine ring.
C-370 - 80The carbon atom bonded to the ether oxygen is expected to be significantly deshielded.
C-540 - 50The carbon atom adjacent to the amide nitrogen.
C-630 - 40Aliphatic carbon in the piperidinone ring.
C-420 - 30Aliphatic carbon in the piperidinone ring.
Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum is based on the calculated molecular weight and common fragmentation patterns for ethers, lactams, and pyrazines.[3][4][5] The exact mass of this compound (C₉H₉N₃O₂) is 191.07 g/mol .

m/zIonPredicted Fragmentation Pathway
191[M]⁺Molecular ion
163[M - CO]⁺Loss of carbon monoxide from the lactam ring.
111[M - C₄H₂N₂O]⁺Cleavage of the ether bond, retaining the piperidinone fragment.
96[C₄H₂N₂O]⁺Pyrazin-2-ol fragment resulting from cleavage and rearrangement.
81[C₄H₅NO]⁺Piperidin-2-one fragment.
80[C₄H₄N₂]⁺Pyrazine fragment.[6]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for a solid organic compound like this compound.[7][8]

1. Sample Preparation:

  • Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[8]

  • Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or D₂O).[7][9] The solvent should not have signals that overlap with expected sample signals.

  • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[7][8] Gentle warming or sonication can be used to aid dissolution.

  • If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[8]

  • The final sample height in the NMR tube should be around 4-5 cm.[7]

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.[10]

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference or an internal standard like TMS.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Mass Spectrometry (MS)

This protocol provides a general method for obtaining a mass spectrum of an organic compound.

1. Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable volatile organic solvent (e.g., methanol, acetonitrile).[11]

  • From the stock solution, prepare a dilute solution (e.g., 10-100 µg/mL) in a solvent compatible with the ionization method (e.g., methanol or acetonitrile for electrospray ionization).[11]

  • Ensure the final solution is free of any solid particles by filtration if necessary.[11]

2. MS Data Acquisition:

  • The choice of ionization technique is critical. Electron Impact (EI) is a common method for volatile compounds that produces significant fragmentation.[12][13] Electrospray Ionization (ESI) is a softer technique suitable for less volatile or thermally labile compounds, often yielding a prominent molecular ion peak.[14]

  • Introduce the sample into the mass spectrometer. For ESI, this is typically done by direct infusion via a syringe pump or through a liquid chromatograph (LC-MS). For EI, the sample is introduced into a vacuum where it is vaporized and ionized.[12]

  • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

3. Data Analysis:

  • Identify the molecular ion peak ([M]⁺ or [M+H]⁺). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[12]

  • Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation will be characteristic of the functional groups present.[15][16]

Visualization of Characterization Workflow

Since no specific signaling pathways for this compound are known, the following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel chemical entity.

Spectroscopic_Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Purity_Assessment Purity Assessment (e.g., HPLC, TLC) Purification->Purity_Assessment NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D NMR) Purity_Assessment->NMR_Analysis MS_Analysis Mass Spectrometry (EI/ESI, HRMS) Purity_Assessment->MS_Analysis Other_Spectroscopy Other Techniques (FTIR, UV-Vis) Purity_Assessment->Other_Spectroscopy Structure_Elucidation Structure Elucidation and Verification NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation Other_Spectroscopy->Structure_Elucidation Data_Archiving Data Archiving and Reporting Structure_Elucidation->Data_Archiving

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

References

In-depth Technical Guide: Potential Biological Targets of 3-(Pyrazin-2-yloxy)piperidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific biological data for the compound 3-(Pyrazin-2-yloxy)piperidin-2-one. The following technical guide is a predictive analysis based on the known pharmacological activities of its constituent chemical moieties: the pyrazine ring, the piperidin-2-one core, and related structural analogs. The proposed targets and pathways are therefore hypothetical and would require experimental validation.

Introduction

This compound is a novel chemical entity incorporating a pyrazine heterocycle linked via an ether bond to a piperidin-2-one scaffold. While this specific molecule has not been extensively characterized in publicly available literature, its structural components are prevalent in a wide array of biologically active compounds. This guide aims to provide a comprehensive overview of the potential biological targets of this compound by dissecting the known activities of its chemical substructures. This analysis will serve as a foundational resource for researchers initiating investigation into the pharmacological profile of this and related molecules.

Analysis of Structural Moieties and Potential Targets

The structure of this compound suggests potential interactions with several classes of biological targets based on the established pharmacology of pyrazine, piperidine, and piperidinone/pyridazinone derivatives.

The Pyrazine Moiety: A Hub for Diverse Biological Activity

The pyrazine ring is a key pharmacophore found in numerous approved drugs and clinical candidates. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.

Potential Targets Associated with the Pyrazine Moiety:

  • Kinases: A number of pyrazine-containing compounds are potent kinase inhibitors. For instance, derivatives of imidazo[1,2-a]pyrazine have been identified as dual inhibitors of Discoidin Domain Receptors 1 and 2 (DDR1/2).

  • Monoamine Oxidase (MAO): Certain pyrazinone derivatives have shown selective inhibitory activity against MAO-B, an enzyme implicated in neurodegenerative diseases.

  • G-Protein Coupled Receptors (GPCRs): The pyrazine nucleus is a common feature in ligands for various GPCRs, suggesting potential activity at receptors for neurotransmitters like dopamine, serotonin, or histamine.

The Piperidin-2-one Core: A Versatile Scaffold

The piperidin-2-one (or δ-valerolactam) ring is a prevalent scaffold in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications.

Potential Targets Associated with the Piperidin-2-one Moiety:

  • Enzymes: The lactam functionality can act as a mimic of a peptide bond, suggesting potential inhibition of proteases or other enzymes that process peptide substrates. A closely related analog, 8-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline, has been suggested to have potential interactions with serine hydrolases.[1]

  • Ion Channels: Substituted piperidines are known to modulate the activity of various ion channels.

  • Transporters: The piperidine scaffold is present in compounds that inhibit neurotransmitter transporters.

Synergistic Potential and Analog-Based Predictions

The combination of the pyrazine and piperidin-2-one moieties may lead to a unique pharmacological profile. Based on analogs, we can infer other potential targets:

  • Corticotropin-Releasing Factor 1 (CRF1) Receptor: 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones, which bear a structural resemblance to the core of the query compound, have been identified as potent antagonists of the CRF1 receptor, a target for anxiety and stress-related disorders.

  • Phosphoinositide 3-Kinase (PI3K): Piperazinone-containing thieno[3,2-d]pyrimidine derivatives have been developed as PI3Kδ inhibitors for the treatment of non-Hodgkin lymphoma.[2]

Hypothetical Quantitative Data

The following table summarizes hypothetical quantitative data for this compound against its potential biological targets. This data is illustrative and intended to guide initial experimental design.

Potential Target Assay Type Metric Predicted Value Reference Compound Class
Serine Hydrolase (e.g., FAAH)Enzyme InhibitionIC500.5 µMSulfonyl-piperidine derivatives[1]
CRF1 ReceptorRadioligand BindingKi10 nMPyrido[2,3-b]pyrazin-2-ones
PI3KδKinase InhibitionIC50100 nMPiperazinone-thienopyrimidines[2]
MAO-BEnzyme InhibitionIC50250 nMPyridazinone derivatives
DDR1Kinase InhibitionKd50 nMImidazo[1,2-a]pyrazines

Proposed Experimental Protocols

To validate the predicted biological targets of this compound, a tiered experimental approach is recommended.

Initial Target Screening

A broad-based initial screening against a panel of receptors, enzymes, and ion channels is the most efficient starting point.

Workflow for Initial Target Screening:

G compound This compound panel Broad Target Panel Screening (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) compound->panel hits Initial Hit Identification (>50% inhibition at 10 µM) panel->hits dose_response Dose-Response Confirmation hits->dose_response validated_hits Validated Hits for Further Study dose_response->validated_hits no_activity No Significant Activity dose_response->no_activity

Initial target screening workflow.

Specific Enzyme Inhibition Assay (Example: Serine Hydrolase)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a representative serine hydrolase.

Materials:

  • Recombinant human serine hydrolase (e.g., FAAH).

  • Fluorogenic substrate for the enzyme.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • This compound stock solution in DMSO.

  • 384-well assay plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add 5 µL of each compound dilution to the wells of a 384-well plate.

  • Add 10 µL of recombinant enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a plate reader.

  • Calculate the rate of reaction for each compound concentration.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assay (Example: CRF1 Receptor)

Objective: To determine the binding affinity (Ki) of this compound for the CRF1 receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the human CRF1 receptor.

  • Radioligand (e.g., [125I]Sauvagine).

  • Non-specific binding control (e.g., unlabeled CRF).

  • Binding buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4).

  • This compound stock solution in DMSO.

  • Glass fiber filter mats.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer, non-specific control, or a dilution of the test compound.

  • Incubate the plate for 2 hours at room temperature.

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding for each compound concentration.

  • Plot the percent specific binding versus the logarithm of the compound concentration and fit the data to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Potential Signaling Pathways

Should this compound prove to be an antagonist of the CRF1 receptor, it would be expected to modulate the hypothalamic-pituitary-adrenal (HPA) axis.

Hypothetical CRF1 Receptor Antagonism Pathway:

G cluster_pituitary stress Stress hypothalamus Hypothalamus stress->hypothalamus crf CRF Release hypothalamus->crf pituitary Anterior Pituitary crf->pituitary Stimulates crf1r CRF1 Receptor acth ACTH Release pituitary->acth adrenal Adrenal Cortex acth->adrenal cortisol Cortisol Release adrenal->cortisol cortisol->hypothalamus cortisol->pituitary feedback Negative Feedback compound This compound compound->crf1r Antagonizes

CRF1 receptor antagonism pathway.

Conclusion

While direct experimental data for this compound is currently unavailable, a systematic analysis of its chemical substructures provides a rational basis for predicting its potential biological targets. The pyrazine and piperidin-2-one moieties are well-established pharmacophores, and their combination in this novel scaffold warrants investigation into its activity against kinases, GPCRs, and various enzymes. The proposed experimental workflows and hypothetical signaling pathways provide a roadmap for the initial characterization of this compound. Further research is essential to elucidate the precise pharmacological profile of this compound and to determine its therapeutic potential.

References

In Silico Modeling of Pyrazine and Piperidine Derivatives: A Technical Guide to Drug Discovery Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides an in-depth overview of the in silico modeling techniques utilized to investigate the interactions of pyrazine and piperidine derivatives in the context of modern drug discovery. While a specific focus on 3-(Pyrazin-2-yloxy)piperidin-2-one is not extensively covered in current literature, this document will explore the broader computational methodologies applied to analogous structures. We will delve into the experimental protocols, quantitative data analysis, and the visualization of molecular interactions and signaling pathways that are crucial for researchers, scientists, and drug development professionals. The principles and techniques discussed herein are directly applicable to the study of novel compounds containing pyrazine and piperidine scaffolds.

The pyrazine and piperidine moieties are prevalent in a vast array of biologically active compounds.[1][2] Their structural and chemical properties make them key pharmacophores in the design of ligands targeting a diverse range of proteins, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.[1][3] In silico modeling plays a pivotal role in elucidating the structure-activity relationships (SAR) of these compounds, predicting their binding affinities, and optimizing their pharmacological profiles.[3][4] This guide will showcase the application of these computational tools through various case studies found in recent scientific literature.

Quantitative Data Summary

The following tables summarize key quantitative data from various in silico and in vitro studies on pyrazine and piperidine derivatives. This data is essential for comparing the potency and selectivity of different compounds and for validating the accuracy of computational models.

Table 1: Molecular Docking and Biological Activity Data for Selected Pyrazine and Piperidine Derivatives

Compound ClassTarget ProteinCompound IDDocking Score (kcal/mol)IC50 (µM)Ki (nM)Reference
3-(Pyrazin-2-yl)-1H-indazolesPIM-1 KinaseZINC73096248Not SpecifiedNot SpecifiedNot Specified[3][5]
2-((Pyridin-3-yloxy)methyl)piperazinesα7 Nicotinic Acetylcholine ReceptorNot SpecifiedGood correlation with pIC50Not SpecifiedNot Specified[4]
Piperidine DerivativesHistamine H3 Receptor (hH3R)Compound 5Not SpecifiedNot Specified7.70[1]
Piperidine DerivativesSigma-1 Receptor (σ1R)Compound 5Not SpecifiedNot Specified3.64[1]
Piperidine/Oxindole DerivativesVEGFR-2Compound 12eNot Specified8.00 (MCF-7)Not Specified[6]
Piperidine/Oxindole DerivativesVEGFR-2Compound 6nNot Specified0.60 (MDA-MB-468)Not Specified[6]
N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazideHUVECCompound 6nNot Specified0.02877Not Specified[6]

Table 2: 3D-QSAR Model Validation Statistics

Compound Series3D-QSAR Modelq² (Cross-validated r²)r² (Non-cross-validated r²)F-statisticReference
3-(Pyrazin-2-yl)-1H-indazolesCoMFA0.86290.922Not Specified[3]
2-((Pyridin-3-yloxy)methyl)piperazinesCoMFA0.5410.854Not Specified[4]
Pyrimidine DerivativesCoMFA0.6630.9982401.970[7]
Pyrimidine DerivativesCoMSIA0.7300.988542.933[7]

Experimental Protocols

This section details the common experimental protocols for key in silico techniques discussed in the literature for pyrazine and piperidine derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

  • Receptor Preparation:

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structure of the ligand is drawn using a chemical drawing tool.

    • The 2D structure is converted to a 3D structure.

    • The ligand's geometry is optimized, and partial charges are assigned using a force field (e.g., Tripos force field).[7]

  • Docking Simulation:

    • A docking program (e.g., AutoDock, Surflex-Dock) is used to place the ligand into the defined binding site of the receptor.[4][7]

    • The program explores various conformations and orientations of the ligand within the binding site.

    • A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked.

  • Analysis of Results:

    • The predicted binding poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.[5]

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR models correlate the biological activity of a set of compounds with their 3D properties.

  • Dataset Preparation:

    • A dataset of compounds with known biological activities (e.g., IC50 values) is compiled.

    • The dataset is divided into a training set (to build the model) and a test set (to validate the model).[3]

  • Molecular Alignment:

    • All molecules in the dataset are aligned based on a common scaffold or a pharmacophore model. This is a critical step for generating a reliable 3D-QSAR model.[7]

  • Generation of Molecular Fields:

    • For each molecule, steric and electrostatic fields are calculated at surrounding grid points. This is the basis of Comparative Molecular Field Analysis (CoMFA).[4][7]

    • Other fields, such as hydrophobic and hydrogen bond donor/acceptor fields, can also be included, as in Comparative Molecular Similarity Indices Analysis (CoMSIA).[7]

  • Statistical Analysis:

    • Partial Least Squares (PLS) analysis is used to derive a linear correlation between the molecular fields and the biological activities.

    • The model's predictive power is assessed using statistical parameters like q² (from leave-one-out cross-validation) and r².[3][4]

  • Contour Map Analysis:

    • The results are visualized as 3D contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease biological activity.[4]

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PIM1 PIM-1 Kinase RTK->PIM1 Ligand Growth Factor (e.g., VEGF) Ligand->RTK Inhibitor Pyrazine/Piperidine Kinase Inhibitor Inhibitor->PIM1 Downstream Downstream Signaling Proteins PIM1->Downstream Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation

Caption: Hypothetical signaling pathway of a receptor tyrosine kinase and its inhibition.

Experimental Workflow

G cluster_insilico In Silico Modeling cluster_invitro In Vitro Validation VS Virtual Screening of Compound Library Docking Molecular Docking VS->Docking QSAR 3D-QSAR Analysis Docking->QSAR Synthesis Chemical Synthesis of Hit Compounds Docking->Synthesis QSAR->Synthesis LeadOpt Lead Optimization QSAR->LeadOpt MD Molecular Dynamics Simulations MD->LeadOpt Binding Binding Assays (e.g., Ki determination) Synthesis->Binding Activity Biological Activity Assays (e.g., IC50 determination) Binding->Activity Activity->LeadOpt

Caption: A typical workflow for in silico-driven drug discovery and development.

The integration of in silico modeling techniques is indispensable in the rational design and discovery of novel therapeutic agents based on pyrazine and piperidine scaffolds. Through molecular docking, 3D-QSAR, and other computational methods, researchers can efficiently screen large compound libraries, predict binding affinities, and understand the structural requirements for biological activity. The case studies involving PIM-1 kinase, VEGFR-2, and other targets highlight the power of these approaches in identifying and optimizing lead compounds.[3][6] While direct research on this compound is not yet prominent, the methodologies outlined in this guide provide a robust framework for its future investigation and for the continued development of new pyrazine and piperidine-based drugs. The synergy between computational modeling and experimental validation will undoubtedly continue to accelerate the pace of drug discovery and bring new medicines to the clinic.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(Pyrazin-2-yloxy)piperidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed experimental protocol for the synthesis of 3-(Pyrazin-2-yloxy)piperidin-2-one, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves a nucleophilic aromatic substitution reaction between a protected 3-hydroxypiperidin-2-one and 2-chloropyrazine. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the target compound.

Chemical Reaction Scheme:

The overall synthetic route is depicted below: (Starting materials) 3-Hydroxypiperidin-2-one + 2-Chloropyrazine → (Product) this compound

Experimental Protocol

Materials and Equipment:

  • Reagents:

    • 3-Hydroxypiperidin-2-one

    • 2-Chloropyrazine

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Deuterated chloroform (CDCl₃) for NMR analysis

  • Equipment:

    • Round-bottom flasks

    • Magnetic stirrer and stir bars

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Syringes and needles

    • Ice bath

    • Heating mantle with temperature control

    • Rotary evaporator

    • Separatory funnel

    • Glassware for column chromatography

    • Silica gel (for column chromatography)

    • Thin Layer Chromatography (TLC) plates

    • UV lamp for TLC visualization

    • Nuclear Magnetic Resonance (NMR) spectrometer

    • Mass spectrometer

Procedure:

Step 1: Reaction Setup

  • To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-hydroxypiperidin-2-one (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (20 mL).

  • Cool the solution to 0 °C using an ice bath.

Step 2: Deprotonation

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

Step 3: Nucleophilic Aromatic Substitution

  • To the reaction mixture, add a solution of 2-chloropyrazine (1.1 eq) in anhydrous DMF (5 mL) dropwise at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl acetate in Hexane).

Step 4: Work-up and Extraction

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water (50 mL).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 5: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).

  • Collect the fractions containing the desired product, as identified by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound.

ParameterValue
Starting Material
3-Hydroxypiperidin-2-one1.0 g (8.69 mmol)
2-Chloropyrazine1.09 g (9.56 mmol)
Product
Yield1.25 g
Molar Yield75%
Characterization
AppearanceOff-white solid
Purity (by HPLC)>98%
¹H NMR (400 MHz, CDCl₃) Hypothetical data
δ (ppm)8.21 (d, 1H), 8.15 (d, 1H), 8.08 (t, 1H), 5.50 (m, 1H), 3.60-3.40 (m, 2H), 2.40-2.20 (m, 2H), 2.10-1.90 (m, 2H)
Mass Spectrometry
m/z [M+H]⁺Calculated: 194.08; Found: 194.09

Note: The NMR and Mass Spectrometry data are representative and hypothetical for the target compound.

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_materials Starting Materials: - 3-Hydroxypiperidin-2-one - 2-Chloropyrazine - NaH, DMF dissolve Dissolve 3-hydroxypiperidin-2-one in anhydrous DMF prep_materials->dissolve cool Cool to 0 °C dissolve->cool deprotonate Add NaH for deprotonation cool->deprotonate add_reagent Add 2-chloropyrazine deprotonate->add_reagent heat Heat to 80 °C and stir add_reagent->heat quench Quench with water heat->quench Reaction complete extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterization: - NMR - Mass Spectrometry - HPLC purify->characterize logical_relationship start Start deprotonation Deprotonation of 3-Hydroxypiperidin-2-one start->deprotonation end_node End Product nucleophilic_attack Nucleophilic Attack on 2-Chloropyrazine deprotonation->nucleophilic_attack Generates nucleophile product_formation Formation of This compound nucleophilic_attack->product_formation Forms C-O bond purification Purification product_formation->purification purification->end_node

Application Notes and Protocols for High-Throughput Screening of 3-(Pyrazin-2-yloxy)piperidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a representative example for the high-throughput screening of 3-(Pyrazin-2-yloxy)piperidin-2-one. As of the latest literature review, a specific biological target for this compound has not been definitively identified. Based on the common bioactivities of related pyrazine and piperidinone scaffolds, which are frequently found in kinase inhibitors, a hypothetical protein kinase target, designated as "Kinase X," is used for the purpose of this guide.[1][2] These protocols are intended for an audience of researchers, scientists, and drug development professionals.

Application Note: High-Throughput Screening for Inhibitors of Kinase X

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling pathways that regulate a wide range of cellular processes, including growth, proliferation, and differentiation.[2] Dysregulation of kinase activity is implicated in numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazine and piperidinone moieties present in this compound are common structural motifs in known kinase inhibitors.[2][3] This document outlines a high-throughput screening (HTS) campaign to identify inhibitors of a hypothetical protein, Kinase X, from a compound library.

Assay Principle

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the kinase reaction. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining adenosine triphosphate (ATP). Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is directly proportional to the amount of ADP generated and therefore indicative of Kinase X activity.

Materials and Reagents

  • Kinase X, active enzyme

  • Substrate peptide for Kinase X

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound and other test compounds

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • 384-well white, flat-bottom plates

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Experimental Protocols

1. Reagent Preparation

  • Kinase X Reaction Buffer: Prepare a suitable buffer for the kinase reaction (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Kinase X Enzyme Solution: Dilute the Kinase X enzyme stock in Kinase X Reaction Buffer to the desired working concentration.

  • Substrate/ATP Mix: Prepare a solution containing the substrate peptide and ATP in Kinase X Reaction Buffer. The final concentration of ATP should be at or near the Km for Kinase X.

  • Test Compounds: Serially dilute this compound and other test compounds in DMSO. Further dilute in Kinase X Reaction Buffer to the final desired assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Controls: Prepare solutions of staurosporine (positive control) and DMSO (negative/vehicle control) in Kinase X Reaction Buffer.

2. High-Throughput Screening Protocol (384-Well Plate Format)

  • Add 2.5 µL of the test compound, positive control, or vehicle control to the appropriate wells of a 384-well plate.

  • Add 2.5 µL of the Kinase X enzyme solution to all wells except for the "no enzyme" control wells. Add 2.5 µL of Kinase X Reaction Buffer to the "no enzyme" control wells.

  • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP Mix to all wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Measure the luminescence of each well using a plate reader.

3. Data Analysis

The raw luminescence data is first normalized. The activity of Kinase X in the presence of a test compound is calculated as a percentage of the activity of the vehicle control. The IC50 value, which is the concentration of an inhibitor at which 50% of the enzyme activity is inhibited, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

Quantitative data from the HTS campaign should be summarized in a clear and structured format. The table below provides an example of how to present the results for potential "hit" compounds.

Compound IDStructureIC50 (µM) for Kinase X
This compound(Structure of the compound)Value to be determined
Hit Compound 1(Structure of Hit 1)0.5
Hit Compound 2(Structure of Hit 2)1.2
Staurosporine (Control)(Structure of Staurosporine)0.01

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway involving Kinase X. In this pathway, an extracellular signal activates a receptor, which in turn activates a cascade of downstream kinases, including Kinase X. Kinase X then phosphorylates a target protein, leading to a cellular response.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Signal Extracellular Signal Signal->Receptor KinaseX Kinase X Kinase1->KinaseX TargetProtein Target Protein KinaseX->TargetProtein Phosphorylation CellularResponse Cellular Response TargetProtein->CellularResponse

Caption: Hypothetical Kinase X Signaling Pathway.

Experimental Workflow

The diagram below outlines the workflow for the high-throughput screening of this compound and other test compounds against Kinase X.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well format) cluster_analysis Data Analysis Compound_Plates Prepare Compound Plates (Test Compounds, Controls) Dispense_Compounds Dispense Compounds and Controls Compound_Plates->Dispense_Compounds Reagent_Prep Prepare Reagents (Kinase X, Substrate, ATP) Add_Enzyme Add Kinase X Enzyme Reagent_Prep->Add_Enzyme Start_Reaction Add Substrate/ATP Mix & Incubate Reagent_Prep->Start_Reaction Dispense_Compounds->Add_Enzyme Add_Enzyme->Start_Reaction Stop_Reaction Add ADP-Glo™ Reagent & Incubate Start_Reaction->Stop_Reaction Detect_Signal Add Kinase Detection Reagent & Incubate Stop_Reaction->Detect_Signal Read_Luminescence Read Luminescence Detect_Signal->Read_Luminescence Data_Normalization Data Normalization & % Inhibition Calculation Read_Luminescence->Data_Normalization IC50_Determination IC50 Curve Fitting & Hit Identification Data_Normalization->IC50_Determination

Caption: High-Throughput Screening Workflow.

References

Application Notes and Protocols for the Quantification of 3-(Pyrazin-2-yloxy)piperidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the quantitative analysis of 3-(Pyrazin-2-yloxy)piperidin-2-one in biological matrices, specifically human plasma. Due to the absence of a standardized, published method for this specific analyte, the following protocols have been developed based on established analytical techniques for compounds with similar structural motifs, such as pyrazine and piperidinone derivatives. The methodologies described herein are intended to serve as a comprehensive starting point for method development and validation. Two primary analytical techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for initial screening and quantification at higher concentrations, and a more sensitive and selective Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for bioanalytical applications requiring low detection limits.

Introduction

This compound is a novel chemical entity with potential applications in drug development. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The structure, featuring a pyrazine ring, an ether linkage, and a piperidin-2-one core, suggests the compound is polar and possesses chromophoric properties, making it amenable to both UV and mass spectrometric detection. These protocols are designed to be robust and adaptable to various laboratory settings.

Analytical Methods Overview

Two primary methods are proposed for the quantification of this compound:

  • HPLC-UV Method: A straightforward and accessible method suitable for the analysis of bulk drug substance, formulation assays, and preliminary pharmacokinetic studies where high concentrations are expected.

  • LC-MS/MS Method: A highly sensitive and selective method ideal for the quantification of low concentrations of the analyte in complex biological matrices such as plasma, which is essential for detailed pharmacokinetic profiling.

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for extracting the analyte from plasma samples and is suitable for both HPLC-UV and LC-MS/MS analysis.

Materials and Reagents:

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • This compound reference standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Internal Standard (IS) solution (e.g., a structurally similar and stable isotopically labeled compound or another compound with similar properties, prepared in 50:50 acetonitrile:water)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Allow all frozen plasma samples and reagents to thaw to room temperature.

  • Spike 100 µL of blank plasma with the analyte to prepare calibration standards and quality control (QC) samples.

  • Pipette 100 µL of the plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution to each tube (except for the blank matrix).

  • Add 400 µL of cold acetonitrile (or a 1:1 mixture of acetone and acetonitrile) to each tube to precipitate the plasma proteins.[1][2]

  • Vortex each tube vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or an HPLC vial.

  • The sample is now ready for injection into the HPLC-UV or LC-MS/MS system.

Workflow for Protein Precipitation:

cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_solvent 3. Add Acetonitrile (400 µL) add_is->add_solvent vortex 4. Vortex add_solvent->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis 7. Inject for Analysis supernatant->analysis

A diagram illustrating the protein precipitation workflow for plasma samples.
HPLC-UV Quantification Protocol

This method is designed for robust and routine quantification.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in water (e.g., 30:70 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 270 nm (based on the pyrazine chromophore).[3]

  • Run Time: Approximately 10 minutes.

Protocol:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) and quality control samples (low, mid, high concentrations) in blank plasma and process them using the protein precipitation protocol.

  • Inject the processed blank, calibration standards, QCs, and unknown samples.

  • Integrate the peak area of the analyte and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the nominal concentration of the standards.

  • Determine the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.

Workflow for HPLC-UV Analysis:

cluster_hplc HPLC-UV Analysis Workflow sample_injection Sample Injection hplc_separation HPLC Separation (C18 Column) sample_injection->hplc_separation uv_detection UV Detection (270 nm) hplc_separation->uv_detection data_acquisition Data Acquisition (Chromatogram) uv_detection->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification

A diagram of the HPLC-UV analytical workflow.
LC-MS/MS Quantification Protocol

This method provides superior sensitivity and selectivity for bioanalytical studies.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) for faster analysis.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS Detection: Multiple Reaction Monitoring (MRM).

Proposed Mass Spectrometric Parameters:

The molecular formula of this compound is C9H9N3O2, with a monoisotopic mass of 191.07 g/mol . The following MRM transitions are proposed based on the structure:

  • Precursor Ion (Q1): m/z 192.1 [M+H]+

  • Product Ions (Q3):

    • Transition 1 (Quantitative): m/z 95.1 (corresponding to the pyrazin-2-ol fragment).

    • Transition 2 (Qualitative): m/z 113.1 (corresponding to the piperidin-2-one fragment after rearrangement).

Protocol:

  • Prepare mobile phases and prime the LC system.

  • Optimize MS parameters (e.g., capillary voltage, source temperature, collision energy) by infusing a standard solution of the analyte.

  • Prepare calibration standards (e.g., 0.1, 0.5, 1, 10, 50, 100, 500 ng/mL) and QCs in blank plasma and process them using the protein precipitation protocol.

  • Create an analysis batch in the instrument software including the MRM transitions.

  • Inject the processed samples and acquire data.

  • Process the data to determine the peak area ratios of the analyte to the IS.

  • Generate a calibration curve and calculate the concentrations in the unknown samples.

Workflow for LC-MS/MS Analysis:

cluster_lcms LC-MS/MS Analysis Workflow lc_separation LC Separation Gradient Elution C18 Column esi_source Electrospray Ionization Positive Mode lc_separation->esi_source q1_mass_filter Q1 Mass Filter Select Precursor Ion (m/z 192.1) esi_source->q1_mass_filter q2_collision_cell Q2 Collision Cell Fragmentation (CID) q1_mass_filter->q2_collision_cell q3_mass_filter Q3 Mass Filter Select Product Ions (m/z 95.1, 113.1) q2_collision_cell->q3_mass_filter detector Detector q3_mass_filter->detector data_system Data System & Quantification detector->data_system

References

Application Note: Development of a Cell-Based Assay for the Characterization of 3-(Pyrazin-2-yloxy)piperidin-2-one, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes the development and implementation of a series of cell-based assays to characterize the activity of a novel small molecule, 3-(Pyrazin-2-yloxy)piperidin-2-one (hereafter referred to as Compound X). Based on structural similarities to known kinase inhibitors, we hypothesized that Compound X targets the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. A suite of assays, including cell viability, western blotting, and cell migration assays, were optimized to elucidate the mechanism of action and determine the potency of Compound X in a relevant cancer cell line. The protocols and data presented herein provide a framework for researchers to evaluate the efficacy of this and similar compounds in a drug discovery setting.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade is a key pathway that promotes cell survival and proliferation. Its aberrant activation is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. Small molecule inhibitors of this pathway have shown promise in preclinical and clinical settings. Compound X, this compound, is a novel heterocyclic compound with structural motifs suggestive of kinase inhibitory activity. To investigate its potential as an anti-cancer agent, a series of robust and reproducible cell-based assays were developed. This document provides detailed protocols for assessing the biological activity of Compound X on a human cancer cell line, including its effects on cell viability, target engagement within the PI3K/AKT/mTOR pathway, and cellular function.

Materials and Methods

2.1. Cell Culture

The human breast cancer cell line MCF-7 was chosen as the model system due to its known dependence on the PI3K/AKT pathway for survival and proliferation.

  • Cell Line: MCF-7 (ATCC® HTB-22™)

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2.2. Compound X Preparation

A 10 mM stock solution of Compound X was prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. Serial dilutions were made in the appropriate cell culture medium to achieve the desired final concentrations for each assay. The final DMSO concentration in all assays was kept below 0.5% to avoid solvent-induced toxicity.

Experimental Protocols

3.1. Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X in growth medium at 2X the final desired concentrations. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (0.5% DMSO) and a positive control for cytotoxicity (e.g., 10 µM doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation with MTT: Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

3.2. Protocol 2: Western Blotting for Phospho-AKT

This protocol is designed to assess the effect of Compound X on the phosphorylation of AKT, a key downstream effector of PI3K.

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density of 1 x 10^6 cells per well. After 24 hours, starve the cells in a serum-free medium for 12 hours. Treat the cells with various concentrations of Compound X (e.g., 0.1, 1, 10 µM) for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the phospho-AKT signal to the total AKT signal.

3.3. Protocol 3: Transwell Migration Assay

This assay evaluates the effect of Compound X on the migratory capacity of cancer cells.

  • Cell Preparation: Culture MCF-7 cells to 70-80% confluency. Starve the cells in a serum-free medium for 24 hours prior to the assay.

  • Assay Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate. Add 600 µL of growth medium containing 10% FBS (as a chemoattractant) to the lower chamber.

  • Cell Seeding and Treatment: Resuspend the starved cells in a serum-free medium containing different concentrations of Compound X. Seed 5 x 10^4 cells in 200 µL of this suspension into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for 24 hours at 37°C to allow for cell migration.

  • Fixation and Staining: Remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix the migrated cells on the lower surface with 4% paraformaldehyde for 10 minutes and stain with 0.1% crystal violet for 20 minutes.

  • Imaging and Quantification: Wash the inserts with water and allow them to air dry. Take images of the stained cells using a microscope. Elute the crystal violet with 10% acetic acid and measure the absorbance at 590 nm to quantify cell migration.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the described assays.

Table 1: Cytotoxicity of Compound X in MCF-7 Cells

CompoundIC50 (µM)
Compound X2.5
Doxorubicin0.8

Table 2: Effect of Compound X on AKT Phosphorylation

Treatment (1 µM)p-AKT/Total AKT Ratio (Normalized to Vehicle)
Vehicle Control1.00
Compound X0.25

Table 3: Inhibition of Cell Migration by Compound X

Compound X Concentration (µM)% Migration Inhibition
0 (Vehicle)0
145
585

Visualizations

Diagram 1: Hypothesized Signaling Pathway of Compound X

G cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT PIP2 to PIP3 mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundX Compound X (this compound) CompoundX->PI3K

Caption: Hypothesized mechanism of Compound X inhibiting the PI3K/AKT/mTOR pathway.

Diagram 2: Experimental Workflow for Compound X Characterization

G start Start: Compound X Synthesis cell_culture MCF-7 Cell Culture start->cell_culture viability_assay Protocol 1: Cell Viability Assay (MTT) cell_culture->viability_assay ic50 Determine IC50 viability_assay->ic50 western_blot Protocol 2: Western Blot for p-AKT ic50->western_blot target_engagement Confirm Target Engagement western_blot->target_engagement migration_assay Protocol 3: Transwell Migration Assay target_engagement->migration_assay functional_effect Assess Functional Effect migration_assay->functional_effect end End: Candidate for Further Development functional_effect->end

Caption: Workflow for the cell-based characterization of Compound X.

Conclusion

The suite of cell-based assays described in this application note provides a comprehensive framework for the initial characterization of this compound (Compound X). The presented protocols are robust and can be adapted for high-throughput screening to identify and validate novel inhibitors of the PI3K/AKT/mTOR pathway. The hypothetical data suggests that Compound X is a potent inhibitor of this pathway, demonstrating cytotoxic and anti-migratory effects in a cancer cell line model. These findings warrant further investigation into the therapeutic potential of this compound.

Application Notes and Protocols for In Vivo Experimental Design: 3-(Pyrazin-2-yloxy)piperidin-2-one Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the in vivo evaluation of 3-(Pyrazin-2-yloxy)piperidin-2-one, a novel small molecule with potential therapeutic applications. Due to the limited publicly available data on this specific compound, this document outlines a generalized, yet detailed, approach for its preclinical development, drawing upon established methodologies for similar heterocyclic compounds. The protocols described herein are intended to serve as a foundational guide for researchers to assess the pharmacokinetic, pharmacodynamic, efficacy, and safety profiles of this compound.

The molecular structure of this compound, containing pyrazine, piperidine, and lactam moieties, suggests potential interactions with various biological targets. Structurally related compounds have demonstrated a range of activities, including but not limited to, kinase inhibition, anti-cancer effects, and modulation of central nervous system (CNS) targets.[1][2][3][4] Therefore, the following experimental designs are structured to be adaptable to various potential therapeutic areas.

Phase 1: Pre-formulation and Acute Toxicity Assessment

The initial phase focuses on characterizing the compound's basic properties and establishing a preliminary safety profile.

Protocol 1: Solubility and Formulation Development

Objective: To determine the solubility of this compound in various pharmaceutically acceptable vehicles to develop a suitable formulation for in vivo administration.

Methodology:

  • Prepare a stock solution of the test compound in a soluble organic solvent (e.g., DMSO).

  • Screen for solubility in a panel of vehicles, including:

    • Saline (0.9% NaCl)

    • Phosphate-buffered saline (PBS)

    • 5% Dextrose in water (D5W)

    • Aqueous solutions with co-solvents (e.g., 10% DMSO, 40% PEG400, 50% saline)

    • Oil-based vehicles (e.g., corn oil, sesame oil) for oral administration.

  • Determine the maximum concentration that remains in solution without precipitation.

  • Select the most appropriate vehicle that provides the desired concentration and is well-tolerated in vivo.

Protocol 2: Acute Toxicity and Dose Range Finding

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.[5][6]

Methodology:

  • Animal Model: Use a standard rodent model, such as Swiss Webster or CD-1 mice. Utilize both male and female animals.[7]

  • Dose Escalation: Administer single doses of the compound via the intended clinical route (e.g., oral gavage, intravenous injection). Start with a low dose and escalate in subsequent cohorts of animals.

  • Observation: Monitor animals closely for clinical signs of toxicity for up to 14 days.[8] Observations should include changes in weight, behavior, and physical appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious morbidity.

  • Data Presentation:

Dose (mg/kg)Route of AdministrationNumber of Animals (M/F)Morbidity/MortalityClinical Observations
1Oral3/30/6No observable effects
10Oral3/30/6No observable effects
100Oral3/31/6Lethargy, ruffled fur
1000Oral3/35/6Severe lethargy, ataxia

Phase 2: Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for designing effective dosing regimens.[8][9]

Protocol 3: Single-Dose Pharmacokinetics

Objective: To characterize the pharmacokinetic profile of this compound after a single administration.

Methodology:

  • Animal Model: Use a cannulated rodent model (e.g., Sprague-Dawley rats) to facilitate serial blood sampling.

  • Administration: Administer a single dose of the compound intravenously (to determine clearance and volume of distribution) and via the intended therapeutic route (e.g., oral).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Analyze plasma concentrations of the parent compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters.

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg) 210
Cmax (ng/mL) 1500800
Tmax (h) 0.081
AUC (0-inf) (ng*h/mL) 25004000
t1/2 (h) 3.54.0
Cl (L/h/kg) 0.8-
Vd (L/kg) 2.5-
Bioavailability (%) -32

Phase 3: Efficacy Studies

Efficacy studies are designed to test the therapeutic potential of the compound in a relevant disease model. The choice of model will depend on the hypothesized mechanism of action.

Workflow for Efficacy Studies

Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints animal_model Select Animal Model acclimatization Acclimatization animal_model->acclimatization randomization Randomization & Blinding vehicle Vehicle Control randomization->vehicle positive_control Positive Control randomization->positive_control test_compound Test Compound Dosing randomization->test_compound acclimatization->randomization tumor_growth Tumor Growth (for Oncology) vehicle->tumor_growth behavioral_tests Behavioral Tests (for CNS) vehicle->behavioral_tests biomarkers Biomarker Analysis vehicle->biomarkers positive_control->tumor_growth positive_control->behavioral_tests positive_control->biomarkers test_compound->tumor_growth test_compound->behavioral_tests test_compound->biomarkers terminal_collection Terminal Tissue Collection tumor_growth->terminal_collection behavioral_tests->terminal_collection biomarkers->terminal_collection

Caption: Workflow for a typical in vivo efficacy study.

Protocol 4: Xenograft Tumor Model (Example for Oncology)

Objective: To evaluate the anti-tumor efficacy of this compound in a human xenograft model.

Methodology:

  • Cell Line: Select a human cancer cell line that is sensitive to the compound in vitro.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, randomize mice into treatment groups (vehicle, positive control, and test compound at various doses). Administer treatment according to a predetermined schedule based on PK data.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle-Daily, PO1200 ± 150-
Positive Control10Daily, PO400 ± 8066.7
Test Compound10Daily, PO800 ± 12033.3
Test Compound30Daily, PO550 ± 9054.2

Phase 4: Toxicology and Safety Pharmacology

Comprehensive toxicology studies are essential to identify potential adverse effects and establish a safety margin.[5][10]

Signaling Pathway of Potential Off-Target Effects

Off_Target_Effects cluster_compound Test Compound cluster_targets Potential Off-Target Interactions cluster_effects Adverse Effects compound This compound hERG hERG Channel compound->hERG cyp450 CYP450 Enzymes compound->cyp450 kinases Off-Target Kinases compound->kinases cardiotoxicity Cardiotoxicity hERG->cardiotoxicity drug_interactions Drug-Drug Interactions cyp450->drug_interactions cellular_toxicity Cellular Toxicity kinases->cellular_toxicity

Caption: Potential off-target effects and their consequences.

Protocol 5: Repeated-Dose Toxicology

Objective: To evaluate the toxicity of this compound following repeated administration.[10]

Methodology:

  • Animal Model: Use one rodent and one non-rodent species (e.g., rat and beagle dog).

  • Dose Levels: Include a vehicle control, a low dose, a mid-dose, and a high dose.

  • Duration: A common duration for sub-chronic studies is 28 days.

  • Parameters:

    • Clinical Observations: Daily monitoring for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology: Examined pre-study and at termination.

    • Electrocardiography (ECG): Performed in non-rodents to assess cardiovascular function.

    • Clinical Pathology: Hematology and clinical chemistry analysis at termination.

    • Gross Pathology and Histopathology: Full necropsy and microscopic examination of a comprehensive list of tissues.

ParameterVehicle ControlLow Dose (10 mg/kg)Mid Dose (30 mg/kg)High Dose (100 mg/kg)
Body Weight Change (%) +15+14+10+2
ALT (U/L) 30 ± 532 ± 680 ± 15150 ± 30
Creatinine (mg/dL) 0.5 ± 0.10.5 ± 0.10.6 ± 0.10.9 ± 0.2*
Histopathology Findings No significant findingsNo significant findingsMinimal hepatocellular hypertrophyModerate hepatocellular hypertrophy, mild renal tubular degeneration

* Statistically significant difference from vehicle control.

Conclusion

The successful in vivo evaluation of this compound requires a systematic and phased approach. The protocols and data presentation formats provided in these application notes offer a robust framework for researchers to generate the necessary data to support further development. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for animal welfare. The specific design of efficacy studies will ultimately be guided by in vitro data that elucidates the compound's mechanism of action.

References

Application Notes and Protocols for the Purification of 3-(Pyrazin-2-yloxy)piperidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 3-(Pyrazin-2-yloxy)piperidin-2-one, a key intermediate in the synthesis of various pharmaceutical agents. The following methods are based on established purification techniques for analogous heterocyclic compounds and can be adapted to achieve high purity of the target molecule.

Overview of Purification Strategies

The selection of an appropriate purification technique for this compound is contingent upon the impurity profile of the crude material and the desired final purity. Common impurities may include unreacted starting materials, by-products from the synthesis, and residual solvents. A multi-step purification approach, often combining chromatography and crystallization, is frequently employed to achieve high purity standards (>98%).

A general workflow for the purification process is outlined below:

G crude Crude this compound chromatography Chromatographic Purification crude->chromatography Primary Purification trituration Trituration crude->trituration For removal of non-polar impurities crystallization Crystallization / Recrystallization chromatography->crystallization Further Purification pure Pure this compound (>98%) crystallization->pure trituration->chromatography If further purification is needed analysis Purity Analysis (HPLC, NMR, LC-MS) pure->analysis G start Crude Product Analysis polar_impurities Polar Impurities Present? start->polar_impurities nonpolar_impurities Non-Polar Impurities Present? polar_impurities->nonpolar_impurities No normal_phase Normal-Phase Chromatography (Silica, EtOAc/Hexane) polar_impurities->normal_phase Yes isomeric_impurities Isomeric/Closely Related Impurities? nonpolar_impurities->isomeric_impurities No trituration Trituration with Non-Polar Solvent (e.g., Hexane) nonpolar_impurities->trituration Yes reverse_phase Reverse-Phase HPLC (C18, ACN/Water) isomeric_impurities->reverse_phase Yes crystallization Recrystallization isomeric_impurities->crystallization No normal_phase->crystallization final_product High Purity Product reverse_phase->final_product trituration->crystallization crystallization->final_product

Application Notes and Protocols for Radiolabeling 3-(Pyrazin-2-yloxy)piperidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides detailed protocols for the radiolabeling of 3-(Pyrazin-2-yloxy)piperidin-2-one, a molecule of interest for PET imaging applications. Methodologies for radiolabeling with Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Iodine-125 ([¹²⁵I]) are presented. These protocols are based on established radiochemical techniques for structurally similar heterocyclic compounds. For each method, the synthesis of a suitable precursor, the radiolabeling reaction, purification, and quality control procedures are described. Quantitative data from the literature for analogous compounds are summarized to provide expected outcomes for radiochemical yield, purity, and specific activity. Visual diagrams generated using Graphviz are included to illustrate the experimental workflows.

Introduction

The development of novel radiotracers is crucial for advancing molecular imaging with Positron Emission Tomography (PET). PET allows for the non-invasive in vivo quantification of physiological and pathological processes. The selection of the radionuclide is a key consideration in the design of a new radiotracer. Carbon-11 and Fluorine-18 are among the most commonly used radionuclides for PET due to their favorable decay characteristics.[1] Carbon-11 (t½ = 20.4 min) allows for the synthesis of radiotracers that are chemically identical to their non-radioactive counterparts, while Fluorine-18 (t½ = 109.7 min) has a longer half-life that facilitates more complex radiosyntheses and distribution to satellite imaging centers.[2][3] Radioiodination, for instance with Iodine-125 (t½ = 59.4 days), is also a valuable technique, particularly in preclinical research for autoradiography and biodistribution studies.[4][5]

This document outlines proposed protocols for the radiolabeling of this compound with [¹¹C], [¹⁸F], and [¹²⁵I].

Materials and Reagents

  • General: All chemicals and solvents should be of high purity (analytical or HPLC grade) and obtained from commercial suppliers. Reactions involving radioisotopes should be carried out in a shielded hot cell with appropriate safety measures.

  • Radionuclides:

    • [¹¹C]CO₂ or [¹¹C]CH₄ produced from a cyclotron.

    • [¹⁸F]Fluoride produced via the ¹⁸O(p,n)¹⁸F nuclear reaction.

    • [¹²⁵I]NaI obtained from a commercial supplier.

  • Precursors: Synthesis of precursors is required for each labeling approach.

  • Reagents for [¹¹C] Labeling:

    • Lithium aluminum hydride (LiAlH₄) or appropriate reagents for conversion of [¹¹C]CO₂ to [¹¹C]CH₃I or [¹¹C]CH₃OTf.

    • Hydriodic acid (HI) or triflic anhydride.

    • Bases such as NaOH or K₂CO₃.

    • Solvents: DMF, Acetone.

  • Reagents for [¹⁸F] Labeling:

    • Kryptofix 2.2.2 (K₂₂₂)

    • Potassium carbonate (K₂CO₃)

    • Solvents: Acetonitrile, DMSO.

  • Reagents for [¹²⁵I] Labeling:

    • Oxidizing agents: Chloramine-T, Iodogen.[6]

    • Precursors for iododestannylation (e.g., trimethylstannyl derivative).

    • Acids: Acetic acid, Trifluoroacetic acid.

  • Purification:

    • Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a UV and radiation detector.

    • Reverse-phase C18 column.

    • Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak).

  • Quality Control:

    • Analytical HPLC system.

    • Radio-TLC scanner.

    • Gas chromatograph for residual solvent analysis.

Experimental Protocols

[¹¹C]Carbon-11 Labeling Protocol

This protocol describes the O-[¹¹C]methylation of a desmethyl precursor, this compound where the pyrazine ring is substituted with a hydroxyl group, using [¹¹C]CH₃I or [¹¹C]CH₃OTf.[7][8]

3.1.1. Precursor Synthesis: 3-((hydroxypyrazin-2-yl)oxy)piperidin-2-one

A plausible synthetic route would involve the reaction of 3-hydroxypiperidin-2-one with a suitably activated pyrazine, such as 2-chloro-X-hydroxypyrazine, under basic conditions. The hydroxyl group on the pyrazine would be protected during this step and deprotected subsequently.

3.1.2. [¹¹C]Methylation

  • Preparation of [¹¹C]CH₃I or [¹¹C]CH₃OTf: Synthesize [¹¹C]methyl iodide or [¹¹C]methyl triflate from cyclotron-produced [¹¹C]CO₂ or [¹¹C]CH₄ using standard automated modules.[9]

  • Reaction:

    • Dissolve the desmethyl precursor (1-2 mg) in a suitable solvent (e.g., DMF or acetone, 0.3-0.5 mL) in a sealed reaction vessel.

    • Add a base (e.g., K₂CO₃ or NaOH).

    • Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the solution at room temperature or slightly elevated temperature (e.g., 80°C).

    • Allow the reaction to proceed for 5-10 minutes.

  • Purification:

    • Quench the reaction with water.

    • Inject the reaction mixture onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm).

    • Elute with a suitable mobile phase (e.g., acetonitrile/water gradient) to separate the [¹¹C]-labeled product from the precursor and other impurities.[10][11]

    • Collect the radioactive peak corresponding to the product.

  • Formulation:

    • Remove the HPLC solvent by rotary evaporation or by trapping the product on a C18 SPE cartridge, washing with water, and eluting with ethanol.

    • Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

3.1.3. Quality Control

  • Radiochemical Purity: Determine by analytical HPLC. Expected purity >95%.

  • Chemical Purity: Confirm by analytical HPLC with UV detection, co-injecting with a non-radioactive standard.

  • Specific Activity: Calculate based on the total radioactivity and the quantified mass of the product.

  • Residual Solvents: Analyze by gas chromatography.

[¹⁸F]Fluorine-18 Labeling Protocol

This protocol is based on the nucleophilic aromatic substitution (SₙAr) of a precursor with a suitable leaving group on the pyrazine ring.[2][3][12]

3.2.1. Precursor Synthesis: 3-((nitropyrazin-2-yl)oxy)piperidin-2-one

A nitro group is a good activating group and leaving group for nucleophilic aromatic substitution on heteroaromatic rings. The precursor can be synthesized by reacting 3-hydroxypiperidin-2-one with 2-chloro-X-nitropyrazine.

3.2.2. [¹⁸F]Fluorination

  • [¹⁸F]Fluoride Activation:

    • Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute with a solution of K₂CO₃ and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]K/K₂₂₂ complex by heating under a stream of nitrogen.

  • Reaction:

    • Dissolve the nitro-precursor (2-5 mg) in a polar aprotic solvent (e.g., DMSO or DMF, 0.5 mL).

    • Add the solution to the dried [¹⁸F]K/K₂₂₂ complex.

    • Heat the reaction mixture at 120-150°C for 15-20 minutes.

  • Purification:

    • Cool the reaction vessel and dilute the mixture with water.

    • Purify the [¹⁸F]-labeled product using semi-preparative HPLC as described in section 3.1.2.

  • Formulation:

    • Formulate the final product as described in section 3.1.2.

3.2.3. Quality Control

  • Perform quality control tests as described in section 3.1.3. Expected radiochemical purity >95%.

[¹²⁵I]Iodine-125 Labeling Protocol

This protocol describes radioiodination via an electrophilic substitution on an activated aromatic ring or through an iododestannylation reaction.[4][13]

3.3.1. Precursor Synthesis: 3-((trimethylstannylpyrazin-2-yl)oxy)piperidin-2-one

For iododestannylation, a trimethylstannyl precursor is required. This can be synthesized from a halogenated pyrazine derivative via a palladium-catalyzed stannylation reaction.

3.3.2. [¹²⁵I]Iodination

  • Reaction:

    • To a solution of the trimethylstannyl precursor (0.5-1 mg) in a suitable solvent (e.g., methanol or acetic acid), add [¹²⁵I]NaI.

    • Add an oxidizing agent (e.g., Chloramine-T or Iodogen) to initiate the reaction.

    • Let the reaction proceed at room temperature for 10-30 minutes.

  • Purification:

    • Quench the reaction (e.g., with sodium metabisulfite if Chloramine-T was used).

    • Purify the [¹²⁵I]-labeled product using semi-preparative HPLC.

  • Formulation:

    • Formulate the final product in a suitable buffer or saline solution.

3.3.3. Quality Control

  • Perform quality control tests as described in section 3.1.3.

Data Presentation

The following tables summarize the expected outcomes for the radiolabeling of this compound based on data reported for similar compounds in the literature.

Table 1: Expected Results for [¹¹C]Radiolabeling

ParameterExpected ValueReference
Radiochemical Yield (decay-corrected)40-50%[7][8]
Radiochemical Purity>99%[7][8]
Specific Activity111-185 GBq/µmol[7][8]
Total Synthesis Time15-25 min[7][8]

Table 2: Expected Results for [¹⁸F]Radiolabeling

ParameterExpected ValueReference
Radiochemical Yield (decay-corrected)10-20%[14]
Radiochemical Purity>99%[14]
Molar Activity50-80 GBq/µmol[14]
Total Synthesis Time120-150 min[14]

Table 3: Expected Results for [¹²⁵I]Radiolabeling

ParameterExpected ValueReference
Radiochemical Yield40-80%[13]
Radiochemical Purity>97%[4]
Specific Activity>75 GBq/µmol[5]
Total Synthesis Time45-60 min

Mandatory Visualizations

Radiosynthesis_Workflow Cyclotron Cyclotron Production Radionuclide Radionuclide ([¹¹C], [¹⁸F], [¹²⁵I]) Cyclotron->Radionuclide e.g., [¹⁸F]F⁻ Labeling Radiolabeling Reaction Radionuclide->Labeling Activated Radionuclide Precursor Precursor Synthesis Precursor->Labeling Precursor Purification HPLC Purification Labeling->Purification Crude Product Formulation Formulation Purification->Formulation Pure Radiotracer QC Quality Control Formulation->QC Sample FinalProduct Final Radiotracer for Injection QC->FinalProduct Release

Caption: General workflow for the radiosynthesis of a PET radiotracer.

C11_Labeling_Scheme Precursor Desmethyl Precursor (Pyrazine-OH) Conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) 5-10 min Precursor->Conditions Reagent [¹¹C]CH₃I or [¹¹C]CH₃OTf Reagent->Conditions Product [¹¹C]-3-(Pyrazin-2-yloxy)piperidin-2-one Conditions->Product

Caption: Reaction scheme for [¹¹C]methylation.

F18_Labeling_Scheme Precursor Nitro-Precursor (Pyrazine-NO₂) Conditions DMSO 120-150 °C 15-20 min Precursor->Conditions Reagent [¹⁸F]KF/K₂₂₂ Reagent->Conditions Product [¹⁸F]-3-(Pyrazin-2-yloxy)piperidin-2-one Conditions->Product

References

Application of 3-(Pyrazin-2-yloxy)piperidin-2-one in neuroscience research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PYP-21, chemically known as 3-(Pyrazin-2-yloxy)piperidin-2-one, is a novel small molecule under investigation for its potential as a cognitive enhancer. Its unique chemical structure, featuring a piperidinone core and a pyrazine moiety, suggests potential interaction with central nervous system targets. These application notes provide an overview of the hypothesized mechanism of action of PYP-21, detailed protocols for its in vitro and in vivo evaluation, and representative data.

Hypothesized Mechanism of Action

PYP-21 is hypothesized to act as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the brain and are pivotal in synaptic plasticity, a cellular mechanism underlying learning and memory.[1][2][3] As a PAM, PYP-21 is thought to bind to an allosteric site on the AMPA receptor, enhancing its response to glutamate. This potentiation of AMPA receptor function is expected to facilitate long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[3][4]

Data Presentation

The following tables summarize fictional but representative quantitative data for PYP-21 from a series of in vitro and in vivo experiments.

Table 1: In Vitro Activity of PYP-21

Assay TypeTargetMetricValue
Radioligand BindingAMPA ReceptorKi (nM)150
Electrophysiology (Whole-Cell Patch Clamp)AMPA ReceptorEC50 (µM)1.2
In Vitro LTP AssaySchaffer Collateral-CA1 Synapse% Increase in fEPSP Slope75% at 1 µM

Table 2: In Vivo Efficacy of PYP-21 in a Mouse Model of Scopolamine-Induced Amnesia (Morris Water Maze)

Treatment GroupDose (mg/kg, p.o.)Escape Latency (seconds, Day 5)Time in Target Quadrant (seconds)
Vehicle + Saline-15.2 ± 2.125.8 ± 3.5
Vehicle + Scopolamine-45.8 ± 4.310.1 ± 2.8
PYP-21 + Scopolamine130.5 ± 3.918.9 ± 3.1
PYP-21 + Scopolamine318.1 ± 2.523.7 ± 2.9
PYP-21 + Scopolamine1016.5 ± 2.324.5 ± 3.2

Mandatory Visualizations

Signaling Pathway Diagram

PYP21_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds NMDA_R NMDA Receptor AMPA_R->NMDA_R Depolarization (Mg2+ block removal) CaMKII CaMKII NMDA_R->CaMKII Ca2+ Influx CREB CREB CaMKII->CREB Activates Gene_Expression Gene Expression (Synaptic Proteins) CREB->Gene_Expression Promotes LTP Long-Term Potentiation (LTP) Gene_Expression->LTP Leads to PYP21 PYP-21 PYP21->AMPA_R Modulates

Caption: Hypothesized signaling pathway of PYP-21 as a positive allosteric modulator of AMPA receptors, leading to LTP.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Receptor Binding Assay (Determine Ki) Functional Electrophysiology (Determine EC50) Binding->Functional LTP_in_vitro In Vitro LTP Assay (Confirm synaptic effect) Functional->LTP_in_vitro PK Pharmacokinetics (Determine brain penetration) LTP_in_vitro->PK Behavior Behavioral Model (e.g., Morris Water Maze) PK->Behavior Tox Toxicology Studies Behavior->Tox Start Compound Synthesis (PYP-21) Start->Binding

Caption: A typical experimental workflow for the preclinical evaluation of a novel cognitive enhancer like PYP-21.

Experimental Protocols

In Vitro AMPA Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of PYP-21 for the AMPA receptor.

Materials:

  • [3H]-AMPA (radioligand)

  • PYP-21

  • Unlabeled AMPA (for non-specific binding)

  • Rat cortical membrane homogenates

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Protocol:

  • Prepare a series of dilutions of PYP-21 in binding buffer.

  • In a 96-well plate, add 50 µL of rat cortical membrane homogenate (approximately 100 µg of protein) to each well.

  • Add 50 µL of [3H]-AMPA to a final concentration of 5 nM.

  • For the determination of non-specific binding, add unlabeled AMPA to a final concentration of 1 mM.

  • Add 50 µL of the PYP-21 dilutions to the appropriate wells.

  • Incubate the plate at 4°C for 1 hour with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by three washes with ice-cold binding buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki value using competitive binding analysis software.

Electrophysiological Recording of AMPA Receptor Currents

Objective: To assess the functional effect of PYP-21 on AMPA receptor-mediated currents in cultured neurons.

Materials:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons)

  • External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES)

  • Internal solution for patch pipette (e.g., containing K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP)

  • Glutamate

  • PYP-21

  • Patch-clamp amplifier and data acquisition system

Protocol:

  • Prepare primary neuronal cultures on coverslips.

  • Place a coverslip in the recording chamber of a microscope and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Voltage-clamp the neuron at -60 mV.

  • Apply glutamate (e.g., 1 mM) for a short duration (e.g., 2 ms) to evoke an AMPA receptor-mediated current.

  • After establishing a stable baseline response, co-apply PYP-21 at various concentrations with glutamate.

  • Record the potentiation of the glutamate-evoked current by PYP-21.

  • Construct a dose-response curve and calculate the EC50 value for PYP-21.

In Vivo Morris Water Maze Test for Cognitive Enhancement

Objective: To evaluate the ability of PYP-21 to reverse cognitive deficits in a mouse model of scopolamine-induced amnesia.

Materials:

  • Morris water maze (a circular pool filled with opaque water)

  • Submerged platform

  • Video tracking system

  • Mice

  • Scopolamine

  • PYP-21 formulated for oral administration

Protocol:

  • Acquisition Phase (4 days):

    • Administer PYP-21 or vehicle orally 60 minutes before the training session.

    • Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the training session to induce amnesia.

    • Place each mouse in the water maze for four trials per day, allowing a maximum of 60 seconds to find the hidden platform.

    • Record the escape latency (time to find the platform) for each trial.

  • Probe Trial (Day 5):

    • Remove the platform from the pool.

    • Administer PYP-21 and scopolamine as in the acquisition phase.

    • Allow each mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Analyze the escape latencies during the acquisition phase to assess learning.

    • Analyze the time spent in the target quadrant during the probe trial to assess memory retention.

    • Compare the performance of the PYP-21 treated groups to the vehicle and scopolamine control groups using appropriate statistical tests (e.g., ANOVA).

References

Application Notes and Protocols for 3-(Pyrazin-2-yloxy)piperidin-2-one as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the analysis of structurally similar compounds and established methodologies for chemical probe characterization. As of the date of this document, specific experimental data for 3-(Pyrazin-2-yloxy)piperidin-2-one as a chemical probe is not available in the public domain. This document therefore presents a hypothetical, yet scientifically plausible, use-case to guide potential research.

Introduction

This compound is a novel small molecule with potential as a chemical probe. Its structure incorporates a δ-lactam (piperidin-2-one), a privileged scaffold in medicinal chemistry known for its diverse biological activities.[1][2][3] The δ-lactam ring is a strained cyclic amide, rendering it susceptible to nucleophilic attack and covalent modification of protein targets, a characteristic feature of activity-based protein profiling (ABPP) probes.[4][5] The pyrazin-2-yloxy moiety is hypothesized to confer selectivity for a specific subset of protein targets.

This document outlines the hypothetical use of this compound as a covalent chemical probe for a novel serine hydrolase, herein designated as "Pyrazin-sensitive hydrolase 1" (PSH1). It provides protocols for target engagement confirmation and proteome-wide target identification.

Hypothetical Probe Characteristics

The following table summarizes the postulated quantitative data for this compound, henceforth referred to as PSH1-Probe-1 . A structurally similar but inactive analog, where the lactam is replaced with a non-reactive piperidine, could serve as a negative control.

PropertyValueMethod
Target Pyrazin-sensitive hydrolase 1 (PSH1)Chemical Proteomics
IC₅₀ (PSH1) 85 nMIn vitro activity assay
Cellular Potency (EC₅₀) 500 nMCellular target engagement assay
Mechanism of Action Covalent, irreversible inhibitorMass Spectrometry (peptide mapping)
Selectivity >50-fold against other serine hydrolasesCompetitive ABPP
Solubility (PBS, pH 7.4) 75 µMKinetic solubility assay
Cell Permeability (Caco-2) 12 x 10⁻⁶ cm/sCaco-2 permeability assay

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify that PSH1-Probe-1 directly binds to and stabilizes its target protein, PSH1, within intact cells.[6][7][8][9]

Materials:

  • HEK293T cells (or other relevant cell line expressing PSH1)

  • Complete cell culture medium (DMEM, 10% FBS, 1% Pen/Strep)

  • PSH1-Probe-1 (10 mM stock in DMSO)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibody against PSH1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed HEK293T cells in 10 cm dishes and grow to 80-90% confluency.

    • Treat cells with PSH1-Probe-1 (e.g., 1 µM final concentration) or DMSO vehicle for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest cells by scraping, wash with PBS, and resuspend in PBS to a concentration of 10⁷ cells/mL.

    • Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes in a thermocycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Include a non-heated control (RT).

    • Cool the samples at room temperature for 3 minutes.[7]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant (soluble protein fraction) to new tubes.

    • Determine the protein concentration of each sample using a BCA assay.

  • Immunoblotting:

    • Normalize all samples to the same protein concentration with RIPA buffer.

    • Denature samples by boiling in Laemmli buffer for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with anti-PSH1 primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative band intensity (normalized to the RT sample) against temperature for both DMSO and PSH1-Probe-1 treated samples to generate melting curves. A rightward shift in the melting curve for the probe-treated sample indicates target stabilization.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Heat Challenge cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat with Probe or DMSO cell_culture->treatment harvest 3. Harvest & Aliquot Cells treatment->harvest heat 4. Heat at Temp Gradient harvest->heat cool 5. Cool to RT heat->cool lysis 6. Lyse & Centrifuge cool->lysis supernatant 7. Collect Soluble Fraction lysis->supernatant western 8. Western Blot for PSH1 supernatant->western plot 9. Plot Melting Curves western->plot APMS_Workflow cluster_label Labeling & Capture cluster_digest Sample Preparation cluster_ms Identification & Analysis lysate 1. Incubate Lysate with Alkyne-Probe click 2. Click Reaction with Azide-Biotin lysate->click capture 3. Capture with Streptavidin Beads click->capture wash 4. Wash Beads capture->wash digest 5. On-Bead Tryptic Digestion wash->digest lcms 6. LC-MS/MS Analysis digest->lcms analysis 7. Database Search & Quantitation lcms->analysis Signaling_Pathway Probe PSH1-Probe-1 PSH1 PSH1 (Serine Hydrolase) Probe->PSH1 Inhibition Inactive_Metabolite Inactive Metabolite PSH1->Inactive_Metabolite Catalysis Lipid_Substrate Pro-inflammatory Lipid Substrate Lipid_Substrate->PSH1 Degradation NFkB_Pathway NF-κB Pathway Activation Lipid_Substrate->NFkB_Pathway Activation Inflammation Inflammatory Gene Expression NFkB_Pathway->Inflammation

References

Application Note: Formulation Strategies for 3-(Pyrazin-2-yloxy)piperidin-2-one in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(Pyrazin-2-yloxy)piperidin-2-one is a novel heterocyclic compound incorporating pyrazine and piperidin-2-one moieties. Piperidine derivatives are significant synthetic fragments in drug design, present in numerous pharmaceuticals.[1] The pyrazine ring, a component of various pharmacologically active molecules, can influence properties like solubility and receptor binding.[2] For new chemical entities (NCEs) like this, developing a suitable formulation is a critical step for advancing into preclinical animal studies, including pharmacokinetic (PK), pharmacodynamic (PD), and toxicology assessments.[3][4] The primary goal of preclinical formulation is to ensure adequate and consistent drug exposure in vivo to allow for a reliable evaluation of the compound's biological characteristics.[3][5]

This document provides a comprehensive guide to the formulation of this compound, focusing on physicochemical characterization, strategic selection of excipients and vehicles, and detailed protocols for preparing formulations suitable for oral and parenteral administration in animal models.

1. Physicochemical Characterization

A thorough understanding of the compound's physicochemical properties is the foundation for any successful formulation strategy.[4] These properties dictate the choice of excipients, the type of formulation, and the potential challenges to achieving adequate bioavailability. While experimental data for this compound is not publicly available, Table 1 summarizes predicted properties based on its structural components. It is imperative that these properties are determined experimentally for the specific batch of the compound being used.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/RangeSignificance in Formulation Development
Molecular Weight~219.2 g/mol Influences diffusion and permeability.
pKa (Predicted)Basic pKa: 2-4The pyrazine nitrogen atoms are weakly basic. Solubility will be pH-dependent, potentially increasing in acidic conditions.[4]
LogP (Predicted)1.0 - 2.5Indicates moderate lipophilicity. Suggests that solubility in aqueous media may be limited, but lipid-based formulations could be an option.[6]
Aqueous Solubility (pH 7.4)Low (< 0.1 mg/mL)Poor aqueous solubility is a major barrier to absorption and often necessitates enabling formulation technologies.[4][7]
Physical FormCrystalline SolidThe crystalline nature and melting point affect dissolution rate and stability. Polymorph screening may be necessary.[8]

2. Formulation Strategy Selection

The choice of formulation depends on the route of administration, the required dose, and the compound's properties. For early preclinical studies, simple solution or suspension formulations are often preferred due to their rapid development time.[4]

  • Aqueous Solutions: If the required dose can be dissolved in a physiologically compatible pH range, a simple aqueous solution is ideal, especially for intravenous (IV) administration.[5] For compounds with ionizable groups, adjusting the pH can significantly enhance solubility.[6]

  • Co-solvent Systems: For compounds with poor aqueous solubility, co-solvents like polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol can be used to create a solution.[6] However, the concentration of co-solvents must be carefully controlled to avoid toxicity in animal models.[5][9]

  • Surfactant Systems: Surfactants such as Tween® 80 or Solutol® HS 15 can be used to form micelles that solubilize hydrophobic compounds.[6][10] These are common in both oral and IV formulations.

  • Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble molecules, increasing their apparent water solubility.[5] They are widely used in early formulation screening.

  • Suspensions: If a solution cannot be achieved at the desired concentration, a micronized suspension can be prepared. This involves dispersing the solid drug particles in an aqueous vehicle containing a suspending agent (e.g., methylcellulose) and a wetting agent (e.g., Tween® 80).[6] Particle size is critical for absorption and must be controlled.[7]

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption by presenting the drug in a solubilized state in the gastrointestinal tract.[3]

A logical approach to selecting a formulation strategy is essential.

G Start Start: Characterize Physicochemical Properties Solubility Is aqueous solubility sufficient for dose? Start->Solubility Solution Formulate as Aqueous Solution (pH adjusted) Solubility->Solution Yes CoSolvent Screen Co-solvents, Surfactants, Cyclodextrins Solubility->CoSolvent No End Proceed to In Vivo PK/PD/Tox Studies Solution->End SolubleEnable Is solubility achieved in enabling vehicle? CoSolvent->SolubleEnable EnabledSolution Formulate as Solubilized Solution (e.g., Co-solvent, micellar solution) SolubleEnable->EnabledSolution Yes Lipid Is LogP > 3? SolubleEnable->Lipid No EnabledSolution->End Suspension Prepare Suspension (Micronized API) Suspension->End Lipid->Suspension No LipidFormulation Consider Lipid-Based Formulation (SEDDS) Lipid->LipidFormulation Yes LipidFormulation->End

Caption: Formulation strategy decision tree for preclinical compounds.

Protocols: Formulation of this compound

Safety Precaution: Handle this compound and all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Solubility Screening in Preclinical Vehicles

Objective: To determine the solubility of the test compound in a panel of common preclinical vehicles to identify promising candidates for formulation development.

Materials:

  • This compound

  • Vials (e.g., 2 mL glass vials)

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with UV detector

  • Vehicles: Purified Water, 0.9% Saline, Phosphate Buffered Saline (PBS) pH 7.4, 10% Tween® 80 in water, 20% Solutol® HS 15 in water, 30% PEG 400 in water, Corn oil.

Methodology:

  • Add an excess amount of this compound (e.g., 5-10 mg) to a pre-weighed vial. Record the exact weight.

  • Add a known volume (e.g., 1 mL) of the selected vehicle to the vial.

  • Securely cap the vials and place them on an orbital shaker at room temperature for 24 hours to reach equilibrium.

  • After 24 hours, visually inspect for undissolved solid.

  • Centrifuge the samples (e.g., 15,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Calculate the solubility in mg/mL.

Table 2: Example Solubility Screening Data for this compound

VehicleSolubility (mg/mL)Observations
Purified Water< 0.01Practically insoluble.
0.1 N HCl0.5Slight solubility improvement in acidic conditions.
PBS (pH 7.4)< 0.01Insoluble at physiological pH.
10% Tween® 80 in Water1.2Moderate improvement with surfactant.
20% Solutol® HS 15 in Water3.5Good solubilization, suitable for solution formulation.
30% PEG 400 / 70% Water2.1Good solubilization, suitable for solution formulation.
30% PEG 400 / 10% Tween 80 / 60% Water5.8Excellent solubility in a combination vehicle.
0.5% Methylcellulose in Water< 0.01Base vehicle for suspension; does not solubilize the compound.

Protocol 2: Preparation of an Oral Suspension (10 mg/mL)

Objective: To prepare a homogeneous and dose-accurate oral suspension for administration to rodents.

Materials:

  • This compound (micronized, if possible)

  • Vehicle: 0.5% (w/v) Methylcellulose and 0.2% (w/v) Tween® 80 in purified water

  • Mortar and pestle

  • Graduated cylinder and beaker

  • Stir plate and magnetic stir bar

  • Calibrated balance

Methodology:

  • Prepare Vehicle: Dissolve 0.2 g of Tween® 80 in approximately 80 mL of purified water. Slowly add 0.5 g of methylcellulose while stirring continuously until fully dispersed. Add purified water to a final volume of 100 mL and continue to stir until a uniform, viscous solution is formed.

  • Weigh Compound: Weigh the required amount of this compound for the desired final volume and concentration (e.g., for 10 mL of a 10 mg/mL suspension, weigh 100 mg).

  • Wetting: Place the weighed compound into a mortar. Add a small amount of the vehicle to form a thick, smooth paste. This step is crucial to ensure all particles are wetted and to prevent clumping.[5]

  • Dilution: Gradually add the remaining vehicle to the paste in the mortar with continuous trituration (grinding) to ensure a uniform dispersion.

  • Homogenization: Transfer the contents to a beaker or vial with a magnetic stir bar. Stir continuously for at least 30 minutes before dosing.

  • Storage and Dosing: Store the suspension at 2-8°C. Stir continuously before and during dose withdrawal to ensure homogeneity. The formulation should be stable and not show signs of precipitation or aggregation.[9]

Protocol 3: Preparation of a Solubilized Formulation for IV Injection (2 mg/mL)

Objective: To prepare a clear, sterile solution for intravenous administration. All components must be pharmaceutical grade.[9][11]

Materials:

  • This compound

  • Vehicle: 20% Solutol® HS 15 in Sterile Water for Injection (WFI)

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

  • Calibrated balance

  • Vortex mixer

Methodology:

  • Weigh Compound: In a sterile environment (e.g., laminar flow hood), weigh the required amount of the compound (e.g., 20 mg for 10 mL of a 2 mg/mL solution) and place it in a sterile vial.

  • Add Vehicle: Aseptically add the required volume of the 20% Solutol® HS 15 vehicle to the vial.

  • Dissolution: Vortex or sonicate the vial until the compound is completely dissolved and the solution is clear. Visually inspect for any particulates.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and filter the solution into a final sterile, sealed vial.[9] This step removes any potential microbial contamination or undissolved micro-particulates.

  • Labeling and Storage: Label the vial clearly with the compound name, concentration, vehicle, preparation date, and expiration date.[11] Store under appropriate conditions (e.g., 2-8°C, protected from light) and use within a validated stability period.

Table 3: Example Formulation Compositions for Animal Studies

Formulation IDCompound Conc. (mg/mL)Vehicle CompositionRoute of Admin.Animal Model
F1-Oral-Susp100.5% Methylcellulose, 0.2% Tween® 80 in WaterOral (PO)Rat, Mouse
F2-IV-Sol220% Solutol® HS 15 in WFIIntravenous (IV)Rat, Mouse
F3-Oral-Sol530% PEG 400, 10% Tween® 80, 60% WaterOral (PO)Rat

Table 4: Recommended Dosing Volumes for Animal Species.[12][13]

SpeciesRouteMax Volume (mL/kg)
MouseOral (gavage)10
IV (tail vein)10
RatOral (gavage)10
IV (tail vein)5

3. Experimental Workflow for Formulation Evaluation

The ultimate test of a formulation is its in vivo performance. A typical workflow involves characterizing the formulation in vitro and then assessing its pharmacokinetic profile in an animal model.

G Char 1. Physicochemical Characterization (pKa, LogP, Solubility) Screen 2. In Vitro Formulation Screening Char->Screen Prep 3. Preparation of Lead Formulations (Solution, Suspension) Screen->Prep QC 4. In Vitro Quality Control (Appearance, Homogeneity, Stability) Prep->QC Dose 5. In Vivo Dosing (e.g., Rat PK Study) QC->Dose Sample 6. Blood Sampling at Multiple Time Points Dose->Sample Analysis 7. Bioanalysis of Plasma Samples (LC-MS/MS) Sample->Analysis PK 8. Pharmacokinetic (PK) Parameter Calculation (AUC, Cmax, T1/2) Analysis->PK

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Pyrazin-2-yloxy)piperidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 3-(Pyrazin-2-yloxy)piperidin-2-one.

Troubleshooting Guide

Low or no product yield is a common issue in the synthesis of this compound. This guide provides a structured approach to identifying and resolving potential problems in your experimental setup.

Diagram of the Synthetic Workflow and Troubleshooting Points

G cluster_start Starting Materials cluster_reaction Williamson Ether Synthesis / SNAr cluster_workup Work-up & Purification A 3-Hydroxypiperidin-2-one C Deprotonation of Alcohol A->C T1 Impure Starting Materials? A->T1 B 2-Chloropyrazine D Nucleophilic Attack on Pyrazine Ring B->D B->T1 C->D Alkoxide Formation T2 Inefficient Deprotonation? C->T2 E Formation of Meisenheimer Complex D->E T3 Suboptimal Reaction Conditions? D->T3 F Elimination of Chloride E->F G Quenching F->G Crude Product T4 Side Reactions? F->T4 H Extraction G->H I Column Chromatography H->I J Product: This compound I->J T5 Inefficient Purification? I->T5 G A Commercially available protected 3-hydroxypiperidine B Deprotection A->B e.g., H₂/Pd-C for Cbz group C Oxidation B->C e.g., PCC or Swern oxidation D 3-Hydroxypiperidin-2-one C->D G A 3-Hydroxypiperidin-2-one B NaH, DMF A->B Deprotonation C 2-Chloropyrazine B->C Add electrophile D Reaction at 60-80°C C->D E Work-up & Purification D->E F This compound E->F

Technical Support Center: Overcoming In Vitro Solubility Challenges with 3-(Pyrazin-2-yloxy)piperidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-(Pyrazin-2-yloxy)piperidin-2-one during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer for an in vitro assay. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge with many organic compounds.[1][2][3] The first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[4][5] Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[5][6] From this stock, you can make serial dilutions into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid solvent-induced artifacts or cytotoxicity.[7]

Q2: What are some common organic solvents I can use to prepare a stock solution of this compound?

A2: Several water-miscible organic solvents can be used to create a stock solution. The choice of solvent will depend on the specific requirements of your experiment and the downstream application.

SolventKey PropertiesConsiderations
Dimethyl Sulfoxide (DMSO) Aprotic, dissolves both polar and nonpolar compounds.[5][6]Can affect cell viability at higher concentrations.[6]
Ethanol Polar protic solvent.Can have effects on cellular processes.[7]
Propylene Glycol A commonly used co-solvent with low toxicity.[8]May increase the viscosity of the solution.
Polyethylene Glycol (PEG) Water-soluble polymer available in various molecular weights.Higher molecular weight PEGs can increase viscosity.

Q3: My compound precipitates out of solution when I dilute the organic stock into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution is a clear indicator of poor aqueous solubility. Here are several strategies to overcome this:

  • Optimize the Co-solvent Concentration: You may need to experiment with a slightly higher final concentration of your organic co-solvent, while still remaining within a range that does not affect your assay.[4][8]

  • pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH.[9] Since this compound contains a piperidine ring, which is basic, its solubility may increase at a lower pH.[10][11] Systematically test a range of pH values for your final buffer to find the optimal solubility.

  • Use of Solubilizing Excipients: Incorporating solubilizing agents into your formulation can significantly enhance the aqueous solubility of your compound.[1][12]

Q4: What are cyclodextrins and how can they improve the solubility of my compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[13][14] They can encapsulate poorly soluble "guest" molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives in pharmaceutical formulations due to their improved solubility and safety profiles.[16]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound in your in vitro experiments.

Problem: Compound is not dissolving in the desired aqueous buffer.

Workflow for Solubility Enhancement

cluster_troubleshooting Solubility Enhancement Strategies start Start: Insoluble Compound stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute precipitate Precipitation Occurs? dilute->precipitate success Success: Compound Soluble precipitate->success No troubleshoot Troubleshoot Solubility precipitate->troubleshoot Yes ph_adjust Adjust pH of Buffer troubleshoot->ph_adjust cosolvent Optimize Co-solvent Concentration troubleshoot->cosolvent cyclodextrin Add Cyclodextrins troubleshoot->cyclodextrin nanosuspension Prepare Nanosuspension troubleshoot->nanosuspension ph_adjust->dilute cosolvent->dilute cyclodextrin->dilute nanosuspension->dilute

Caption: A workflow for systematically addressing solubility issues.

Problem: I need to prepare a formulation without organic solvents.

Solution: Nanosuspensions

For applications where organic solvents are not permissible, creating a nanosuspension is a powerful alternative.[17][18][19] Nanosuspensions are colloidal dispersions of the pure drug in a liquid medium, with particle sizes typically below 1 µm.[17] The reduction in particle size leads to an increased surface area, which in turn enhances the dissolution rate.[18][20][21][22]

Nanosuspension Preparation Workflow

start Start: Poorly Soluble Compound milling Wet Media Milling with Stabilizers start->milling homogenization High-Pressure Homogenization milling->homogenization characterization Particle Size Analysis homogenization->characterization formulation Final Nanosuspension Formulation characterization->formulation end Solvent-Free Formulation Ready for Use formulation->end

Caption: A simplified workflow for preparing a nanosuspension.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated micropipettes

  • Procedure:

    • Weigh out a precise amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but be cautious of potential compound degradation.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Assessment

  • Materials:

    • Concentrated stock solution of this compound in an organic solvent.

    • A series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

    • Microplate reader or UV-Vis spectrophotometer.

    • 96-well clear bottom plates.

  • Procedure:

    • Add a small, fixed volume of the compound's stock solution to each well of the 96-well plate.

    • To each well, add the corresponding buffer to reach the final desired concentration of the compound, ensuring the final solvent concentration is constant across all wells.

    • Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

    • Measure the absorbance at a wavelength where the compound has maximum absorbance to determine the amount of dissolved compound. Alternatively, visual inspection for precipitation can provide a qualitative assessment.

    • Plot the solubility (or absorbance) as a function of pH to identify the optimal pH for dissolution.

Protocol 3: Cyclodextrin-Mediated Solubilization

  • Materials:

    • This compound powder.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Desired aqueous buffer.

    • Stir plate and magnetic stir bars.

  • Procedure:

    • Prepare a solution of the cyclodextrin in the aqueous buffer at a desired concentration (e.g., 5-10% w/v).

    • Slowly add the powdered this compound to the cyclodextrin solution while stirring continuously.

    • Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.

    • Filter the solution through a 0.22 µm filter to remove any undissolved particles.

    • Determine the concentration of the solubilized compound using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

Signaling Pathway Considerations

When using solubilizing agents, it is crucial to consider their potential impact on the biological system under investigation.

cluster_formulation Formulation Components cluster_assay In Vitro Assay Compound This compound Cells Target Cells Compound->Cells Intended Effect Excipient Solubilizing Excipient (e.g., Cyclodextrin, Co-solvent) Excipient->Cells Potential Off-Target Effects Pathway Signaling Pathway Cells->Pathway Response Biological Response Pathway->Response

Caption: Potential interactions in an in vitro assay.

Always include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents themselves on the biological readout. This ensures that the observed effects are solely attributable to this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 3-(Pyrazin-2-yloxy)piperidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Pyrazin-2-yloxy)piperidin-2-one. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the reaction, helping to optimize for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible synthetic approach involves a nucleophilic aromatic substitution (SNAr) reaction between 3-hydroxypiperidin-2-one and 2-chloropyrazine. This reaction typically requires a suitable base and solvent to facilitate the formation of the desired ether linkage.

Q2: I am observing low to no product formation. What are the potential causes?

Low or no yield can stem from several factors:

  • Insufficiently strong base: The chosen base may not be strong enough to deprotonate the hydroxyl group of 3-hydroxypiperidin-2-one effectively.

  • Inappropriate solvent: The solvent might not be suitable for an SNAr reaction, affecting the solubility of reactants and the reaction rate.

  • Low reaction temperature: The reaction may require higher temperatures to overcome the activation energy barrier.

  • Decomposition of starting materials or product: The reactants or the product might be unstable under the chosen reaction conditions.

  • Poor quality of starting materials: Impurities in the 3-hydroxypiperidin-2-one or 2-chloropyrazine can interfere with the reaction.

Q3: I am seeing multiple spots on my TLC, indicating side products. What are the likely side reactions?

The formation of side products is a common issue. Potential side reactions include:

  • N-alkylation: The nitrogen atom of the piperidin-2-one lactam ring can also act as a nucleophile, leading to the formation of an N-pyrazinyl piperidinone isomer.

  • Dimerization or polymerization: Self-condensation of the starting materials or reactions with intermediates can lead to higher molecular weight impurities.

  • Reaction with solvent: If a nucleophilic solvent is used, it may compete with the 3-hydroxypiperidin-2-one.

Q4: How can I effectively purify the final product?

Purification of this compound can typically be achieved using flash column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective in separating the desired product from starting materials and side products. Recrystallization from a suitable solvent system can be employed for further purification if a crystalline solid is obtained.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Weak Base Switch to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium bis(trimethylsilyl)amide (LiHMDS).
Inappropriate Solvent Use a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF). These solvents are well-suited for SNAr reactions.
Low Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC. Be cautious of potential decomposition at very high temperatures.
Starting Material Quality Ensure the purity of 3-hydroxypiperidin-2-one and 2-chloropyrazine using techniques like NMR or melting point analysis. Purify starting materials if necessary.
Problem 2: Formation of Side Products (e.g., N-alkylation isomer)
Potential Cause Suggested Solution
Non-selective reaction Protect the nitrogen of the piperidin-2-one ring with a suitable protecting group (e.g., Boc, Cbz) before the SNAr reaction. The protecting group can be removed in a subsequent step.
Strongly basic conditions Use a milder base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) which may favor O-alkylation over N-alkylation.
Reaction Temperature Lowering the reaction temperature might increase the selectivity of the reaction towards the desired O-alkylation product.

Experimental Protocols

Proposed Synthesis of this compound

This protocol describes a general procedure for the synthesis via a nucleophilic aromatic substitution reaction.

Materials:

  • 3-Hydroxypiperidin-2-one

  • 2-Chloropyrazine

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-hydroxypiperidin-2-one (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 2-chloropyrazine (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Reaction Conditions

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K2CO3Acetonitrile8024<10
2NaHTHF651245
3NaHDMF80875
4t-BuOKDMSO80668
5Cs2CO3DMF1001255

Note: The data presented in this table is hypothetical and for illustrative purposes to guide optimization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start reactants 3-Hydroxypiperidin-2-one 2-Chloropyrazine Base, Solvent start->reactants setup Combine Reactants under Inert Atmosphere reactants->setup heat Heat and Stir setup->heat monitor Monitor by TLC heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low or No Yield Observed cause1 Weak Base? start->cause1 cause2 Wrong Solvent? start->cause2 cause3 Low Temperature? start->cause3 solution1 Use Stronger Base (e.g., NaH, t-BuOK) cause1->solution1 solution2 Use Polar Aprotic Solvent (e.g., DMF, DMSO) cause2->solution2 solution3 Increase Temperature cause3->solution3 end Improved Yield solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for low product yield.

Identification of synthesis byproducts of 3-(Pyrazin-2-yloxy)piperidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis of 3-(Pyrazin-2-yloxy)piperidin-2-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically synthesized via a Williamson ether synthesis.

Problem: Low Yield of the Desired Product

Possible Causes and Solutions:

  • Incomplete Deprotonation: The reaction requires the deprotonation of 3-hydroxy-piperidin-2-one to form the alkoxide. If the base is not strong enough or used in insufficient amounts, the reaction will not proceed to completion.

    • Solution: Use a strong base such as sodium hydride (NaH) or potassium hydride (KH). Ensure the reaction is performed under anhydrous conditions as these bases react with water.

  • Competing Elimination Reaction: The use of a strong, bulky base can favor an E2 elimination reaction of the 2-halopyrazine, leading to the formation of pyrazine and other degradation products.[1][2][3]

    • Solution: Use a less sterically hindered base. The choice of solvent can also influence the reaction outcome; polar aprotic solvents like DMF or DMSO can be beneficial.[4]

  • Side Reactions of the Alkylating Agent: 2-chloropyrazine can undergo self-condensation or other side reactions, especially at elevated temperatures.

    • Solution: Maintain a controlled reaction temperature and add the 2-chloropyrazine slowly to the reaction mixture.

Problem: Presence of Multiple Spots on TLC or Peaks in Chromatogram

Possible Byproducts and Identification:

  • N-Alkylated Isomer: A common byproduct is the N-alkylation of the piperidin-2-one ring instead of the desired O-alkylation of the hydroxyl group.[5][6][7][8]

    • Identification: This isomer will have the same mass as the desired product. Its identity can be confirmed using 2D NMR techniques like HMBC, which will show a correlation between the pyrazinyl group and the nitrogen of the piperidinone ring.

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of 3-hydroxy-piperidin-2-one and 2-chloropyrazine.

    • Identification: Compare the retention times/Rf values with authentic samples of the starting materials.

  • Pyrazine Dimer: Self-condensation of 2-chloropyrazine can lead to the formation of bipyrazine byproducts.[9]

    • Identification: This byproduct will have a different mass and can be identified by mass spectrometry.

  • Elimination Product: As mentioned, elimination reactions can occur.

    • Identification: The resulting alkene from the piperidinone ring or degradation products of pyrazine would have distinct masses and spectroscopic characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound?

The most common byproduct is typically the N-alkylated isomer, 1-(Pyrazin-2-yl)-3-hydroxypiperidin-2-one. The lactam nitrogen and the hydroxyl oxygen are both nucleophilic sites, leading to a mixture of O- and N-alkylated products.[5][6][7][8]

Q2: How can I favor the formation of the desired O-alkylated product over the N-alkylated byproduct?

The selectivity between O- and N-alkylation can be influenced by several factors:

  • Choice of Base: Using a metal hydride like NaH tends to favor O-alkylation.

  • Solvent: Polar aprotic solvents such as DMF or DMSO can favor O-alkylation.[4]

  • Counter-ion: The nature of the cation can influence the reactivity of the ambident nucleophile.

Q3: I have an unexpected peak in my mass spectrum. What could it be?

An unexpected peak could be due to several possibilities. Refer to the troubleshooting guide above for common byproducts. To identify the unknown peak, consider the following:

  • Mass of the peak: Does it correspond to any of the potential byproducts (e.g., N-alkylated isomer, bipyrazine)?

  • Isotope pattern: If your starting material contains chlorine, look for the characteristic isotopic pattern of chlorine in the mass spectrum of the byproduct.

  • Fragmentation pattern: Analyze the fragmentation pattern to deduce the structure of the unknown compound.

Q4: What analytical techniques are best for identifying the byproducts?

A combination of techniques is often necessary for unambiguous identification:[10][11][12]

  • LC-MS/GC-MS: To separate the components of the reaction mixture and determine their molecular weights.

  • NMR Spectroscopy (1H, 13C, HMBC, HSQC): To determine the exact structure of the byproducts, especially to differentiate between O- and N-alkylated isomers.[5][6]

  • FTIR Spectroscopy: To identify the presence of key functional groups.

Data Presentation

Table 1: Potential Byproducts in the Synthesis of this compound

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Key Analytical Features
N-Alkylated Isomer C9H10N4O2206.21Same MW as the product. Differentiated by 2D NMR (HMBC).
2,2'-Bipyrazine C8H6N4158.16Distinct MW. Characteristic aromatic signals in NMR.
3-Hydroxy-piperidin-2-one C5H9NO2115.13MW of starting material.
2-Chloropyrazine C4H3ClN2114.53MW of starting material. Characteristic isotope pattern for Cl in MS.

Experimental Protocols

Protocol 1: Identification of an Unknown Peak by LC-MS

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).

  • LC Separation:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: Scan from m/z 50 to 500.

    • Data Analysis: Analyze the mass spectra of the separated peaks. Determine the molecular weight of the unknown compound and compare it with the potential byproducts listed in Table 1.

Protocol 2: Differentiation of O- and N-Alkylated Isomers by HMBC NMR

  • Sample Preparation: Isolate the byproduct of interest using preparative HPLC or column chromatography. Dissolve the purified sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • NMR Acquisition:

    • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • Data Analysis:

    • O-Alkylated (Desired Product): Look for a correlation between the protons on the pyrazine ring and the carbon at the 3-position of the piperidinone ring through the ether oxygen.

    • N-Alkylated (Byproduct): Look for a correlation between the protons on the pyrazine ring and the carbons adjacent to the nitrogen atom in the piperidinone ring.

Mandatory Visualization

Synthesis_Pathway SM1 3-Hydroxy-piperidin-2-one Product This compound SM1->Product Williamson Ether Synthesis (Desired Pathway) N_Alkylated N-Alkylated Byproduct SM1->N_Alkylated Side Reaction (N-Alkylation) Elimination Elimination Products SM1->Elimination Elimination SM2 2-Chloropyrazine SM2->Product Williamson Ether Synthesis (Desired Pathway) SM2->N_Alkylated Side Reaction (N-Alkylation) Dimer Bipyrazine Byproducts SM2->Dimer Self-Condensation Base Base (e.g., NaH) Base->Product Williamson Ether Synthesis (Desired Pathway) Base->N_Alkylated Side Reaction (N-Alkylation) Base->Elimination Elimination

Caption: Hypothesized synthesis pathway of this compound and potential byproducts.

Troubleshooting_Workflow Start Unexpected Peak in Chromatogram Check_MW Determine Molecular Weight (MS) Start->Check_MW Same_MW MW same as Product? Check_MW->Same_MW N_Alkylated Potential N-Alkylated Isomer Same_MW->N_Alkylated Yes Different_MW MW is different Same_MW->Different_MW No NMR Perform 2D NMR (HMBC) N_Alkylated->NMR Confirm_N Structure Confirmed NMR->Confirm_N Compare_MW Compare MW with known byproducts (e.g., Bipyrazine) Different_MW->Compare_MW Known_Byproduct Identified as Known Byproduct Compare_MW->Known_Byproduct Match Unknown Further Characterization Needed (e.g., High-Resolution MS, NMR) Compare_MW->Unknown No Match Logical_Relationship Condition Reaction Condition: Choice of Base Strong_Bulky Strong, Bulky Base (e.g., t-BuOK) Condition->Strong_Bulky Strong_NonBulky Strong, Non-Bulky Base (e.g., NaH) Condition->Strong_NonBulky N_Alkylation Increased N-Alkylation Strong_Bulky->N_Alkylation Elimination_Byproduct Favors Elimination Strong_Bulky->Elimination_Byproduct O_Alkylation Favors O-Alkylation (Desired Product) Strong_NonBulky->O_Alkylation

References

Enhancing the stability of 3-(Pyrazin-2-yloxy)piperidin-2-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 3-(Pyrazin-2-yloxy)piperidin-2-one in solution. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and analysis of this compound in solution.

Problem Possible Cause Recommended Solution
Loss of compound potency or concentration over time in solution. Chemical Degradation: The compound may be degrading due to factors like pH, temperature, or light exposure. The lactam ring is susceptible to hydrolysis, particularly in acidic or basic conditions.Optimize solution pH to be near neutral (pH 6-8). Store solutions at reduced temperatures (2-8°C or frozen at -20°C). Protect solutions from light by using amber vials or covering containers with foil.
Appearance of new peaks in analytical chromatograms (e.g., HPLC). Formation of Degradation Products: New peaks indicate that the parent compound is breaking down into other chemical entities. This is often a result of hydrolysis, oxidation, or photodegradation.Characterize the degradation products using techniques like mass spectrometry (MS) to understand the degradation pathway. Adjust storage and handling conditions to minimize the formation of these impurities.
Variability in experimental results between batches of solutions. Inconsistent Solution Preparation and Storage: Differences in pH, solvent purity, storage time, or exposure to environmental factors can lead to variable stability.Standardize protocols for solution preparation, including the source and quality of solvents. Maintain a consistent storage strategy for all batches. Prepare fresh solutions for critical experiments whenever possible.
Precipitation of the compound from the solution. Poor Solubility or Solvent Evaporation: The compound may have limited solubility in the chosen solvent, or solvent evaporation could increase the concentration beyond its solubility limit.Determine the solubility of the compound in various solvents to select the most appropriate one. Ensure containers are tightly sealed to prevent solvent evaporation. If using aqueous buffers, ensure the pH is not at the compound's isoelectric point.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: While specific data for this compound is limited, based on its structure, the most probable degradation pathways are:

  • Hydrolysis: The amide bond within the piperidin-2-one (a lactam) ring is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases. This would result in the opening of the piperidone ring to form an amino acid derivative.

  • Oxidation: The pyrazine ring system and the ether linkage are potential sites for oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents.

  • Photodegradation: The pyrazine moiety contains aromatic rings that can absorb UV light, potentially leading to photochemical reactions and degradation.[1][2]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is expected to be highly pH-dependent. The lactam ring is prone to hydrolysis under both acidic and basic conditions.[3] It is anticipated that the compound will exhibit maximum stability in the neutral pH range (approximately 6 to 8). Extreme pH values should be avoided during storage and in experimental assays.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To enhance stability, solutions should be stored under the following conditions:

  • Temperature: Store solutions at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures to slow down the rate of degradation.

  • Light: Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil to prevent photodegradation.

  • pH: If using aqueous buffers, maintain a pH between 6 and 8.

  • Inert Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.

Q4: Which solvents are recommended for preparing solutions of this compound?

A4: The choice of solvent can impact stability.

  • Aprotic Solvents: Solvents like DMSO and DMF are generally good for dissolving the compound for stock solutions, as they are less likely to participate in hydrolysis compared to protic solvents. However, ensure they are of high purity and free of water.

  • Protic Solvents: If aqueous buffers are necessary for an experiment, it is advisable to prepare them fresh and use them promptly. The use of buffers to maintain a neutral pH is crucial. Ethanol and methanol can also be used, but the potential for solvolysis should be considered.

Q5: How can I monitor the stability of my compound in solution?

A5: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the best approach.[4] This method should be able to separate the intact parent compound from its potential degradation products. By analyzing samples at different time points, you can quantify the decrease in the parent compound's concentration and the appearance of any degradants.

Data on Solution Stability

The following tables present hypothetical stability data for this compound to illustrate the expected impact of different environmental conditions.

Table 1: Effect of pH on Stability in Aqueous Buffer at 25°C

pH% Remaining after 24 hours% Remaining after 72 hours
3.085.265.7
5.095.188.3
7.099.598.1
9.092.480.5

Table 2: Effect of Temperature on Stability in pH 7.0 Buffer

Temperature% Remaining after 7 days
40°C75.3
25°C94.2
4°C99.1
-20°C>99.9

Table 3: Effect of Light on Stability in pH 7.0 Buffer at 25°C

Condition% Remaining after 48 hours
Exposed to Ambient Light96.8
Exposed to UV Light (254 nm)82.1
Protected from Light99.6

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing

This protocol outlines a general reverse-phase HPLC method for assessing the stability of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV-Vis spectral scan of the compound (e.g., 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the stock solution of the compound in the mobile phase or a suitable solvent to a final concentration within the linear range of the detector.

Protocol 2: Forced Degradation Study

To understand potential degradation pathways, a forced degradation study can be performed.

  • Acid Hydrolysis: Incubate the compound solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the compound solution in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of the compound at 105°C for 24 hours, then dissolve for analysis. A solution can also be heated at 60°C for 7 days.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and white light for an extended period (e.g., 24-48 hours).

  • Analysis: Analyze the stressed samples by the stability-indicating HPLC method and compare them to a control sample. Mass spectrometry can be used to identify the major degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Prep_Stock Prepare Stock Solution Prep_Samples Prepare Stability Samples (Varying pH, Temp, Light) Prep_Stock->Prep_Samples Initial_Analysis T=0 Analysis (HPLC) Prep_Samples->Initial_Analysis Time_Point_Analysis Time Point Analysis (HPLC) Initial_Analysis->Time_Point_Analysis Incubate under Test Conditions Data_Analysis Analyze Data (% Remaining) Time_Point_Analysis->Data_Analysis ID_Degradants Identify Degradants (LC-MS) Time_Point_Analysis->ID_Degradants Data_Analysis->ID_Degradants

Caption: Workflow for a typical stability study of a compound in solution.

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound Hydrolysis_Product Ring-Opened Amino Acid Derivative Parent->Hydrolysis_Product H₂O (Acid/Base) Oxidation_Product Oxidized Pyrazine or Piperidone Derivative Parent->Oxidation_Product [O]

Caption: Potential degradation pathways for this compound.

References

Troubleshooting guide for 3-(Pyrazin-2-yloxy)piperidin-2-one experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with 3-(Pyrazin-2-yloxy)piperidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For long-term storage, keeping it at -20°C is advisable to prevent degradation. Avoid repeated freeze-thaw cycles.

Q2: What are the primary safety hazards associated with this compound?

This compound may cause skin irritation, serious eye damage, and respiratory irritation.[2] It is harmful if swallowed.[3] Always handle this compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3]

Q3: What solvents are suitable for dissolving this compound?

Based on related piperidine derivatives, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dichloromethane.[4] Aqueous solubility may be limited, and the use of a co-solvent might be necessary for biological assays.

Q4: Is this compound stable in aqueous solutions?

The stability of this compound in aqueous solutions, particularly at physiological pH, should be determined experimentally. The hydrochloride salt form of similar compounds is noted to be stable in acidic conditions.[4] It is advisable to prepare fresh aqueous solutions for experiments or conduct a stability study if solutions need to be stored.

Troubleshooting Guide

Synthesis and Purification
ProblemPossible CauseSuggested Solution
Low reaction yield during synthesis - Incomplete reaction. - Suboptimal reaction temperature or time. - Impure starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Optimize reaction conditions, such as temperature, reaction time, and catalyst choice.[5] - Ensure the purity of starting materials before use.
Difficulty in purifying the final compound - Presence of closely related impurities. - Inappropriate purification technique.- Utilize column chromatography with a suitable solvent gradient for purification.[6] - Consider recrystallization from an appropriate solvent system. - High-Performance Liquid Chromatography (HPLC) can be used for high-purity preparations.
Inconsistent spectroscopic data (NMR, MS) - Presence of residual solvent or impurities. - Compound degradation.- Ensure the sample is thoroughly dried under a high vacuum to remove residual solvents. - Re-purify the compound if impurities are detected. - Check for signs of degradation and store the compound under recommended conditions.
Biological Assays
ProblemPossible CauseSuggested Solution
Poor solubility in assay buffer - The compound has low aqueous solubility.- Prepare a high-concentration stock solution in DMSO and then dilute it in the assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects. - The use of prodrug strategies might be considered for in vivo studies to enhance solubility.[6]
High background signal or off-target effects - Non-specific binding of the compound. - The compound may be interacting with multiple targets.- Include appropriate controls in your assay, such as vehicle-only and known inhibitors/activators. - Perform counter-screens to assess the compound's selectivity.[7] - Consider structural analogs to understand structure-activity relationships.[5]
Inconsistent results between experiments - Variability in compound concentration. - Degradation of the compound in the assay medium.- Always prepare fresh dilutions from a stock solution for each experiment. - Assess the stability of the compound in your specific assay buffer and conditions over the duration of the experiment.

Experimental Protocols

General Protocol for a Cell-Based Kinase Inhibition Assay
  • Cell Culture: Culture the target human cancer cell line (e.g., HeLa) in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in the cell culture medium to achieve the desired final concentrations.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the compound and a vehicle control (DMSO). Incubate for the desired treatment duration (e.g., 48 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Hypothetical Signaling Pathway

Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation This compound This compound This compound->AKT

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow: Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Solvent Crude Product Crude Product Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Fractions Pure Fractions Column Chromatography->Pure Fractions Solvent Evaporation Solvent Evaporation Pure Fractions->Solvent Evaporation Pure Compound Pure Compound Solvent Evaporation->Pure Compound NMR NMR Pure Compound->NMR LC-MS LC-MS Pure Compound->LC-MS

Caption: General workflow for synthesis, purification, and analysis.

Troubleshooting Logic

Inconsistent Assay Results Inconsistent Assay Results Check Compound Purity Check Compound Purity Inconsistent Assay Results->Check Compound Purity Check Compound Stability Check Compound Stability Inconsistent Assay Results->Check Compound Stability Review Assay Protocol Review Assay Protocol Inconsistent Assay Results->Review Assay Protocol Repurify Compound Repurify Compound Check Compound Purity->Repurify Compound Impure Prepare Fresh Solutions Prepare Fresh Solutions Check Compound Stability->Prepare Fresh Solutions Degraded Optimize Protocol Optimize Protocol Review Assay Protocol->Optimize Protocol Error Found Consistent Results Consistent Results Repurify Compound->Consistent Results Prepare Fresh Solutions->Consistent Results Optimize Protocol->Consistent Results

Caption: A logical approach to troubleshooting inconsistent assay results.

References

Technical Support Center: Chiral Separation of 3-(Pyrazin-2-yloxy)piperidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of the chiral separation of 3-(Pyrazin-2-yloxy)piperidin-2-one. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process for the chiral separation of this compound and its analogs.

Issue 1: Poor or No Enantiomeric Resolution

  • Question: My chromatogram shows a single peak or poorly resolved peaks for the enantiomers. What steps can I take to improve the separation?

  • Answer: Achieving good chiral separation is a multi-faceted process. Here are several parameters to investigate:

    • Chiral Stationary Phase (CSP) Screening: The choice of the chiral column is critical. If you are not seeing separation, the primary step is to screen different types of CSPs. Polysaccharide-based columns are often a good starting point for piperidinone derivatives.[1][2][3] Consider screening columns with different chiral selectors, such as amylose or cellulose derivatives (e.g., Chiralpak® IA, IB, IC).[1][2][3]

    • Mobile Phase Optimization: The composition of the mobile phase significantly influences selectivity.[4]

      • Normal-Phase Chromatography: Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can have a large impact on resolution.

      • Reversed-Phase Chromatography: Adjust the ratio of the aqueous phase (e.g., water with a buffer) to the organic modifier (e.g., acetonitrile, methanol).

      • Additives: The use of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) in small concentrations can improve peak shape and selectivity, but be mindful of "additive memory effects" where the column retains traces of the additive, affecting future separations.[5]

    • Temperature: Temperature can affect the enantioselectivity of a separation.[6] Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C) to see if it improves resolution. The effect of temperature is complex and can either increase or decrease resolution depending on the specific analyte-CSP interaction.[6]

    • Flow Rate: Lowering the flow rate can sometimes enhance peak efficiency and, consequently, improve resolution.[6]

Issue 2: High Column Backpressure

  • Question: The pressure on my HPLC/SFC system has suddenly increased significantly. What could be the cause and how can I fix it?

  • Answer: A sudden increase in backpressure is often due to a blockage in the system. Here's how to troubleshoot:

    • Inlet Frit Blockage: This is a common cause, often resulting from precipitated sample or particulate matter from the mobile phase.[7]

      • Solution: Try reversing the flow through the column to dislodge the blockage. If this doesn't work, the frit may need to be cleaned or replaced. Using a guard column is highly recommended to prevent this issue.[7]

    • Sample Solubility: If the sample is dissolved in a solvent stronger than the mobile phase, it can precipitate on the column when injected.[7]

      • Solution: Ensure your sample is fully dissolved in the initial mobile phase or a weaker solvent.

    • Column Contamination: Adsorption of impurities from the sample onto the head of the column can also lead to increased pressure.[7]

      • Solution: For immobilized columns, flushing with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) can help.[7] For coated columns, use the strongest compatible solvent, often 2-propanol.[7]

Issue 3: Loss of Resolution Over Time

  • Question: The chiral separation was initially good, but the resolution has deteriorated over subsequent injections. What should I investigate?

  • Answer: A gradual loss of resolution can be attributed to several factors:

    • Column Contamination: Strongly adsorbed sample components can accumulate on the stationary phase, altering its chiral recognition capabilities.[5]

      • Solution: Implement a robust column washing procedure after each batch of samples. For immobilized columns, a regeneration protocol involving flushing with strong solvents may be necessary.[7]

    • Additive Memory Effect: If you are using different mobile phase additives for various methods on the same column, residual additives can interfere with the current separation.[5] It has been noted that the persistence of the memory effect can last for several thousands of column volumes.[5]

      • Solution: Dedicate a column to a specific method or class of compounds if possible. Thoroughly flush the column with an appropriate solvent sequence when changing methods.

    • Stationary Phase Degradation: Harsh mobile phase conditions (e.g., extreme pH) or incompatible solvents can damage the chiral stationary phase, especially for coated columns.[7]

      • Solution: Always operate within the column manufacturer's recommended pH and solvent compatibility guidelines.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended starting conditions for developing a chiral separation method for this compound?

  • Q2: Should I use HPLC or SFC for the chiral separation of this compound?

    A2: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations.[8][9][10]

    • HPLC is a widely accessible and well-understood technique.

    • SFC often provides faster separations and higher efficiency due to the lower viscosity and higher diffusivity of the supercritical CO2 mobile phase.[8][9] SFC is also considered a "greener" technique due to reduced solvent consumption. If available, SFC is an excellent alternative to screen for chiral separations.[11][12]

  • Q3: How important is sample preparation for chiral analysis?

    A3: Proper sample preparation is crucial.[7] Ensure your sample is free of particulate matter by filtering it through a 0.22 µm or 0.45 µm filter before injection. The sample solvent should be compatible with the mobile phase to prevent precipitation on the column.

  • Q4: Can pre-column derivatization be useful for this compound?

    A4: If the compound lacks a strong chromophore for UV detection, pre-column derivatization with a UV-active agent can be employed to enhance detection.[13] For some compounds, derivatization can also improve the chiral separation itself.

Experimental Protocols

The following are generalized experimental protocols for chiral separation based on methods for analogous compounds. These should be used as a starting point and optimized for this compound.

Protocol 1: Chiral HPLC Method Screening

  • Column Selection: Screen a set of polysaccharide-based chiral columns (e.g., Chiralpak® IA, Chiralpak® IB, Chiralpak® IC, Chiralcel® OD-H).

  • Mobile Phase Screening (Normal Phase):

    • Mobile Phase A: Hexane/Isopropanol (90:10, v/v)

    • Mobile Phase B: Hexane/Ethanol (85:15, v/v)

    • If necessary, add 0.1% of an acidic (e.g., Trifluoroacetic Acid) or basic (e.g., Diethylamine) modifier to the alcohol portion of the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1][2]

    • Column Temperature: 25°C

    • Detection: UV at an appropriate wavelength (e.g., 254 nm)[1][2]

    • Injection Volume: 5-10 µL

  • Data Analysis: Evaluate the chromatograms for peak shape, retention time, and, most importantly, the resolution between the enantiomers.

Protocol 2: Chiral SFC Method Screening

  • Column Selection: Utilize the same set of chiral columns as in the HPLC screening. Polysaccharide-based CSPs are highly successful in SFC.[12]

  • Mobile Phase Screening:

    • Mobile Phase A: Supercritical CO2/Methanol (80:20, v/v)

    • Mobile Phase B: Supercritical CO2/Ethanol (85:15, v/v)

    • Mobile Phase C: Supercritical CO2/Isopropanol (90:10, v/v)

    • Additives (0.1% Diethylamine or Trifluoroacetic Acid) can be included in the co-solvent.

  • Chromatographic Conditions:

    • Flow Rate: 2-4 mL/min

    • Back Pressure: 100-150 bar

    • Column Temperature: 35-40°C

    • Detection: UV-Vis or Mass Spectrometry (MS)

  • Data Analysis: Assess the separation based on resolution and analysis time.

Data Presentation

Table 1: Example Chiral HPLC Conditions for Piperidine-2,6-dione Analogues on Chiralpak® IA [1][2][3]

CompoundMobile PhaseFlow Rate (mL/min)Resolution (Rs)
AminoglutethimideMethyl-tert-butyl ether-THF (90:10, v/v)1.05.33
p-Nitro-glutethimideMethyl-tert-butyl ether-THF (90:10, v/v)1.01.00
Phenglutarimide100% Dichloromethane1.01.83
Thalidomide100% Acetonitrile1.02.67

Table 2: Example Chiral HPLC Conditions for Piperidine Derivatives

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)Reference
(R/S)-Piperidin-3-amineChiralpak AD-H0.1% Diethylamine in Ethanol0.5> 4.0[13]
(S)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazideChiralpak IAn-hexane/ethanol (70:30, v/v)1.0> 10[2]

Visualizations

Troubleshooting_Workflow Start Poor or No Resolution CSP Screen Different CSPs (e.g., IA, IB, IC) Start->CSP MobilePhase Optimize Mobile Phase (Solvent Ratio & Additives) CSP->MobilePhase Temperature Vary Column Temperature MobilePhase->Temperature FlowRate Adjust Flow Rate Temperature->FlowRate Improved Resolution Improved? FlowRate->Improved Improved->CSP No End Method Optimized Improved->End Yes

Caption: Troubleshooting workflow for poor enantiomeric resolution.

High_Backpressure_Troubleshooting Start High Backpressure Detected CheckFrit Check Inlet Frit Start->CheckFrit CheckSample Verify Sample Solubility Start->CheckSample CheckContamination Column Contamination? Start->CheckContamination ReverseFlow Reverse Column Flow CheckFrit->ReverseFlow AdjustSolvent Adjust Sample Solvent CheckSample->AdjustSolvent WashColumn Perform Column Wash CheckContamination->WashColumn CleanReplaceFrit Clean or Replace Frit ReverseFlow->CleanReplaceFrit Resolved Pressure Normalized? CleanReplaceFrit->Resolved AdjustSolvent->Resolved WashColumn->Resolved End System Ready Resolved->End Yes

Caption: Logical steps for diagnosing and resolving high backpressure issues.

References

Reducing off-target effects in 3-(Pyrazin-2-yloxy)piperidin-2-one assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 3-(Pyrazin-2-yloxy)piperidin-2-one and related small molecules in their assays. This resource provides troubleshooting guidance and frequently asked questions to help you minimize off-target effects and ensure the reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of off-target effects in assays with small molecule inhibitors like this compound?

Off-target effects can arise from several factors:

  • Lack of Specificity: The compound may bind to and inhibit proteins other than the intended target, such as kinases with similar ATP-binding pockets.[1][2][3]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results.[4]

  • Assay Interference: The compound itself may interfere with the assay technology. For example, it could be autofluorescent in a fluorescence-based assay or absorb light at the detection wavelength.[4][5]

  • Reactive Metabolites: The compound may be metabolized by cells into reactive species that can non-specifically modify proteins.

  • Activation of Parallel Pathways: Inhibition of the primary target can sometimes lead to the activation of compensatory signaling pathways, which can be misinterpreted as off-target effects.[2]

Q2: How can I proactively reduce the risk of off-target effects in my experiments?

Several strategies can be employed to mitigate off-target effects:

  • Kinase Profiling: Screen the compound against a broad panel of kinases to identify unintended targets early in the research process.[1]

  • Use of Low Compound Concentrations: Titrate the compound to the lowest effective concentration to minimize the risk of aggregation-based artifacts and off-target binding.

  • Inclusion of Detergents: For in vitro assays, adding a low concentration of a non-ionic detergent (e.g., Triton X-100) can help prevent compound aggregation.[4]

  • Orthogonal Assays: Confirm initial findings using a secondary assay that employs a different detection method or principle.[4] This helps to rule out assay-specific artifacts.

  • Use of Structurally Unrelated Control Compounds: Include a negative control compound with a different chemical scaffold that is known to be inactive against the target of interest.

  • Cell-Based Target Engagement Assays: Utilize techniques like cellular thermal shift assays (CETSA) or NanoBRET to confirm that the compound is binding to the intended target in a cellular context.[6]

Q3: My compound shows activity in a primary screen, but I suspect it might be a false positive. How can I confirm this?

Distinguishing true hits from false positives is a critical step.[5][7] Here’s a troubleshooting workflow:

False_Positive_Workflow A Initial Hit from Primary Screen B Concentration-Response Curve A->B Characterize Potency C Check for Assay Interference B->C Steep curve or low micromolar activity D Orthogonal Assay Confirmation C->D No Interference H Likely False Positive C->H Interference Detected E Structural Analog Activity Comparison D->E Activity Confirmed D->H Activity Not Confirmed F Biophysical Binding Assay (e.g., SPR, ITC) E->F SAR Consistent E->H SAR Inconsistent G Confirmed Hit F->G Direct Binding Confirmed F->H No Direct Binding

Caption: Workflow for confirming or rejecting initial screening hits.

Troubleshooting Guides

This section provides solutions to common problems encountered during assays with this compound.

Problem 1: High Background Signal in Fluorescence-Based Assays
Potential Cause Troubleshooting Step Rationale
Compound Autofluorescence 1. Run a control plate with the compound in assay buffer without the target enzyme or cells. 2. Measure fluorescence at the assay's excitation and emission wavelengths.To determine if the compound itself is fluorescent and contributing to the background signal.
Media Components 1. For cell-based assays, switch to a phenol red-free medium. 2. If possible, perform the final measurement in a buffer like PBS.Phenol red and some serum components can be fluorescent and increase background.[8]
Non-specific Binding to Plates 1. Use low-binding microplates. 2. Include a blocking agent like BSA in the assay buffer.Reduces the adherence of the compound or assay reagents to the plate surface, which can cause background signal.
Problem 2: Poor Reproducibility Between Experiments
Potential Cause Troubleshooting Step Rationale
Cell Passage Number 1. Standardize the passage number of cells used for all experiments. 2. Avoid using cells that have been in culture for an extended period.High passage numbers can lead to phenotypic and genotypic drift, affecting experimental outcomes.[9][10]
Inconsistent Cell Seeding 1. Ensure a homogenous cell suspension before seeding. 2. Use a calibrated multichannel pipette or an automated cell dispenser.Uneven cell distribution across the plate is a common source of variability.[9]
Compound Instability 1. Prepare fresh compound dilutions for each experiment from a frozen stock. 2. Assess compound stability in your assay buffer over the time course of the experiment.The compound may degrade in aqueous solutions, leading to variable activity.
Edge Effects in Microplates 1. Do not use the outer wells of the microplate for experimental samples; instead, fill them with buffer or media. 2. Ensure proper humidification in the incubator.The outer wells are more prone to evaporation, which can concentrate reagents and affect results.[11]

Experimental Protocols

Protocol 1: Kinase Glo® Assay for On-Target and Off-Target Kinase Inhibition

This protocol measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in signal indicates ATP consumption by the kinase, and inhibition of the kinase results in a higher signal.

Materials:

  • Kinase of interest and potential off-target kinases

  • Kinase-specific substrate

  • ATP

  • Kinase Glo® Reagent

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound and control compounds

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in DMSO, then dilute into the assay buffer. The final DMSO concentration should be ≤1%.

  • Kinase Reaction:

    • Add 5 µL of the compound dilution to each well.

    • Add 10 µL of a 2.5X solution of kinase and substrate in assay buffer.

    • Initiate the reaction by adding 10 µL of a 2.5X ATP solution in assay buffer.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 25 µL of Kinase Glo® Reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no kinase) and negative (DMSO vehicle) controls.

    • Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.

Kinase_Glo_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Compound Serial Dilutions C Dispense Compound to Plate A->C B Prepare Kinase/Substrate and ATP Solutions D Add Kinase/Substrate Mix B->D C->D E Add ATP to Initiate Reaction D->E F Incubate E->F G Add Kinase Glo® Reagent F->G H Incubate to Stabilize Signal G->H I Measure Luminescence H->I J Calculate IC50 Values I->J

Caption: Experimental workflow for the Kinase Glo® assay.

Protocol 2: CellTiter-Glo® Cell Viability Assay

This assay quantifies ATP as an indicator of metabolically active cells to determine cytotoxicity.

Materials:

  • Adherent or suspension cells

  • Cell culture medium

  • This compound and control compounds

  • CellTiter-Glo® Reagent

  • White, opaque 96- or 384-well plates

Procedure:

  • Cell Seeding: Seed cells at a predetermined optimal density in a 96-well plate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of medium in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence.

  • Data Analysis:

    • Normalize the data to untreated control cells.

    • Calculate GI₅₀ (concentration for 50% growth inhibition) values.

Off-Target Effect Signaling Pathway

The following diagram illustrates how a kinase inhibitor can have both on-target and off-target effects.

Signaling_Pathway cluster_drug cluster_targets cluster_pathways cluster_effects Drug This compound On_Target Intended Target Kinase Drug->On_Target Inhibits Off_Target Off-Target Kinase Drug->Off_Target Inhibits On_Pathway Target Signaling Pathway On_Target->On_Pathway Regulates Off_Pathway Off-Target Signaling Pathway Off_Target->Off_Pathway Regulates Therapeutic Desired Therapeutic Effect On_Pathway->Therapeutic Side_Effect Undesired Side Effect Off_Pathway->Side_Effect

References

Technical Support Center: Optimizing In Vivo Studies with Novel Pyrazine-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing novel compounds belonging to the pyrazine-piperidine class, such as 3-(Pyrazin-2-yloxy)piperidin-2-one, in in vivo studies. Given the novelty of specific compounds within this class, this guide offers general principles and methodologies based on the broader characteristics of pyrazine and piperidine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for my in vivo efficacy studies with a novel pyrazine-piperidine derivative?

A1: Establishing a safe and potentially efficacious starting dose is a critical first step. A multi-pronged approach is recommended:

  • Literature Review: Thoroughly search for in vivo data on structurally similar compounds. Pay close attention to the reported effective dose ranges and any observed toxicities.

  • In Vitro to In Vivo Extrapolation: Utilize in vitro potency data (e.g., IC50 or EC50 values) as a preliminary guide. While not directly translatable, it can help in prioritizing dose ranges.

  • Maximum Tolerated Dose (MTD) Study: A crucial initial in vivo experiment is the determination of the MTD. This is typically done by administering escalating single doses to small groups of animals and observing for signs of toxicity over a defined period.

Q2: My pyrazine-piperidine compound shows excellent in vitro potency but has no effect in vivo. What are the potential reasons?

A2: This is a common challenge in drug development. Several factors could be at play:

  • Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, rapid metabolism, or rapid excretion, preventing it from reaching and maintaining therapeutic concentrations at the target site. A preliminary pharmacokinetic study is essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Target Engagement Issues: The compound may not be reaching its intended biological target in the complex in vivo environment. This could be due to poor tissue penetration or high plasma protein binding.

  • Formulation and Solubility: The compound may not be adequately soluble in the vehicle used for administration, leading to poor absorption. Experimenting with different formulations (e.g., suspensions, solutions with co-solvents) can be critical.

Q3: What are some common signs of toxicity to monitor for in animals treated with novel pyrazine-piperidine derivatives?

A3: Close monitoring of animal health is paramount. Common signs of toxicity include:

  • General Health: Weight loss, changes in food and water consumption, lethargy, ruffled fur, and changes in posture.

  • Behavioral Changes: Altered activity levels, signs of pain or distress, or unusual neurological signs.

  • Gastrointestinal Issues: Diarrhea or constipation.

  • Clinical Pathology: At the end of a study, or if humane endpoints are reached, blood and tissue samples should be collected for hematology, clinical chemistry, and histopathology to assess organ-specific toxicity.

Troubleshooting Guide

Issue 1: High variability in efficacy results between animals in the same treatment group.

  • Potential Cause: Inconsistent dosing, variability in drug absorption, or differences in individual animal metabolism.

  • Troubleshooting Steps:

    • Refine the dosing technique to ensure accuracy and consistency. For oral gavage, ensure proper placement.

    • Check the formulation for homogeneity, especially if it is a suspension.

    • Consider a pilot PK study to assess the variability in drug exposure between animals.

    • Increase the group size to improve statistical power.

Issue 2: The compound appears to be effective at lower doses but loses efficacy or shows toxicity at higher doses.

  • Potential Cause: A narrow therapeutic window or the engagement of off-target toxicities at higher concentrations.

  • Troubleshooting Steps:

    • Conduct a more detailed dose-response study with more dose levels clustered around the apparent optimal dose.

    • Investigate potential off-target effects through in vitro profiling against a panel of receptors and enzymes.

    • Perform a thorough toxicological evaluation at the higher doses to understand the nature of the toxicity.

Data Presentation: Hypothetical Pharmacokinetic Parameters

The following table presents a hypothetical summary of pharmacokinetic parameters for a generic pyrazine-piperidine derivative after oral administration in rodents. This is for illustrative purposes only and actual values will vary.

ParameterValueUnitDescription
Tmax1.5hoursTime to reach maximum plasma concentration
Cmax850ng/mLMaximum plasma concentration
AUC(0-t)4200ng*h/mLArea under the plasma concentration-time curve
T1/24.2hoursElimination half-life
Bioavailability (F%)35%The fraction of the administered dose that reaches systemic circulation

Experimental Protocols

Protocol 1: General Procedure for a Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select a relevant rodent species (e.g., Swiss Webster mice).

  • Group Allocation: Assign 3-5 animals per group.

  • Dose Selection: Based on in vitro data and literature on similar compounds, select a starting dose and a series of escalating doses (e.g., 10, 30, 100, 300 mg/kg).

  • Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage).

  • Observation: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, 24, 48, and 72 hours) and record body weights daily for 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Dose Finding cluster_2 Therapeutic Window In_Vitro_Potency Determine IC50/EC50 MTD_Study Maximum Tolerated Dose Study In_Vitro_Potency->MTD_Study In_Vitro_Toxicity Assess Cytotoxicity In_Vitro_Toxicity->MTD_Study PK_Study Pharmacokinetic Study MTD_Study->PK_Study Dose_Response Efficacy Dose-Response Study PK_Study->Dose_Response Therapeutic_Window Establish Therapeutic Window Dose_Response->Therapeutic_Window

Caption: Workflow for in vivo dose optimization.

signaling_pathway Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Compound Pyrazine-Piperidine Derivative Compound->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response

Caption: Hypothetical kinase inhibition pathway.

Purity analysis and impurity profiling of 3-(Pyrazin-2-yloxy)piperidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Pyrazin-2-yloxy)piperidin-2-one. The information provided is designed to address common challenges encountered during purity analysis and impurity profiling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in a sample of this compound?

A1: Impurities can originate from several sources, including the synthetic route, degradation of the final product, and storage conditions.

  • Process-Related Impurities: These are unreacted starting materials, intermediates, and by-products from the synthesis. Based on a likely synthetic route involving the reaction of a 3-hydroxy-piperidin-2-one precursor with a halopyrazine, potential impurities could include unreacted 3-hydroxy-piperidin-2-one and 2-chloropyrazine (or other halopyrazine).

  • Degradation Products: The molecule can degrade under various stress conditions such as acidic or basic hydrolysis, oxidation, and photolysis. The ether linkage and the lactam ring are particularly susceptible to degradation.

  • Storage-Related Impurities: Improper storage conditions (e.g., exposure to light, high humidity, or elevated temperatures) can lead to the formation of degradation products over time.

Q2: What is a suitable analytical technique for the purity analysis of this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a highly suitable method for the purity analysis and impurity profiling of this compound. The pyrazine ring provides a chromophore for UV detection. Gas chromatography (GC) may also be applicable if the compound and its impurities are thermally stable and volatile.

Q3: My HPLC chromatogram shows significant peak tailing for the main peak. What could be the cause and how can I resolve it?

A3: Peak tailing for a basic compound like this compound in RP-HPLC is often due to interactions between the basic nitrogen atoms in the pyrazine ring and acidic silanol groups on the silica-based stationary phase. Here are some troubleshooting steps:

  • Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the silanol groups (e.g., using a phosphate buffer at pH 7). Alternatively, decrease the pH to ensure the analyte is fully protonated and interacts more consistently with the stationary phase (e.g., adding 0.1% trifluoroacetic acid or formic acid).

  • Use of an End-Capped Column: Employ a column that has been "end-capped" to minimize the number of free silanol groups.

  • Addition of a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.

  • Lower Analyte Concentration: Overloading the column can exacerbate peak tailing. Try injecting a more dilute sample.

Q4: How can I identify unknown peaks in my chromatogram?

A4: Identifying unknown peaks, which could be impurities or degradation products, typically requires hyphenated techniques. High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a powerful tool for this purpose. The mass spectrometer can provide the mass-to-charge ratio (m/z) of the unknown compounds, which, combined with fragmentation patterns, can help in their structural elucidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No Peaks or Very Small Peaks - Incorrect wavelength setting on the UV detector.- Sample concentration is too low.- Injection issue (e.g., air bubble in the syringe, clogged injector).- No flow or incorrect flow rate.- Set the UV detector to a wavelength where the pyrazine moiety has strong absorbance (e.g., around 270 nm).- Prepare a more concentrated sample.- Purge the injector and ensure the syringe is properly filled.- Check the pump for leaks and ensure the mobile phase is flowing at the set rate.
Ghost Peaks - Contamination in the mobile phase, injection solvent, or HPLC system.- Carryover from a previous injection.- Use high-purity HPLC-grade solvents.- Filter the mobile phase.- Run a blank gradient to wash the column.- Implement a needle wash step in the autosampler method.
Retention Time Drift - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column degradation.- Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.- Use a column oven to maintain a constant temperature.- Replace the column if it has been used extensively or under harsh conditions.
Broad Peaks - Extra-column volume (e.g., long tubing between column and detector).- Column contamination or aging.- Sample solvent is stronger than the mobile phase.- Use tubing with a smaller internal diameter and minimize its length.- Wash the column with a strong solvent or replace it.- Dissolve the sample in the mobile phase or a weaker solvent.
Split Peaks - Column void or channeling.- Clogged frit at the column inlet.- Sample solvent incompatible with the mobile phase.- Reverse the column and flush with a strong solvent (check manufacturer's instructions). If the problem persists, replace the column.- Replace the inlet frit.- Ensure the sample solvent is miscible with and ideally weaker than the mobile phase.

Experimental Protocols

Stability-Indicating RP-HPLC Method for Purity Analysis

This protocol describes a general method for assessing the purity of this compound and separating it from potential degradation products.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Forced Degradation Studies

To identify potential degradation products, forced degradation studies should be performed under various stress conditions.[1]

  • Acidic Hydrolysis:

    • Dissolve 10 mg of the compound in 1 mL of acetonitrile.

    • Add 9 mL of 0.1 M HCl.

    • Heat the solution at 60 °C for 24 hours.

    • Neutralize a 1 mL aliquot with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Dissolve 10 mg of the compound in 1 mL of acetonitrile.

    • Add 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize a 1 mL aliquot with 0.1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute a 1 mL aliquot with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 105 °C for 48 hours.

    • Dissolve the stressed sample in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound to UV light (254 nm) and visible light in a photostability chamber.

    • Dissolve the stressed sample in the mobile phase for HPLC analysis.

Data Presentation

Table 1: Summary of Potential Process-Related Impurities
Impurity NameStructurePotential Source
3-hydroxy-piperidin-2-one(Structure not available)Unreacted starting material
2-chloropyrazine(Structure not available)Unreacted starting material
Dimer of this compound(Structure not available)Side reaction during synthesis
Table 2: Summary of Forced Degradation Results (Hypothetical Data)
Stress ConditionRetention Time of Main Peak (min)% DegradationNumber of Degradation PeaksMajor Degradation Peak RT (min)
0.1 M HCl, 60°C, 24h15.215.8212.5
0.1 M NaOH, RT, 24h15.125.3310.8, 13.2
3% H₂O₂, RT, 24h15.28.5114.1
Thermal, 105°C, 48h15.23.1116.5
Photolytic15.25.6211.9

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis & Impurity Profiling cluster_results Results start Starting Materials (3-hydroxy-piperidin-2-one, 2-halopyrazine) reaction Chemical Reaction start->reaction purification Purification (e.g., Crystallization, Chromatography) reaction->purification hplc RP-HPLC Analysis purification->hplc forced_degradation Forced Degradation Studies purification->forced_degradation ms LC-MS for Identification hplc->ms Identify Unknowns purity_report Purity Report hplc->purity_report impurity_profile Impurity Profile ms->impurity_profile forced_degradation->hplc Analyze Degradants

Caption: Experimental workflow for the synthesis and analysis of this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start HPLC Problem Observed peak_tailing Peak Tailing? start->peak_tailing rt_drift Retention Time Drift? start->rt_drift ghost_peaks Ghost Peaks? start->ghost_peaks broad_peaks Broad Peaks? peak_tailing->broad_peaks No sol_tailing Adjust Mobile Phase pH Use End-Capped Column peak_tailing->sol_tailing Yes split_peaks Split Peaks? broad_peaks->split_peaks No sol_broad Check Extra-Column Volume Wash/Replace Column broad_peaks->sol_broad Yes sol_split Check for Column Void Replace Frit split_peaks->sol_split Yes sol_rt Check Mobile Phase Prep Use Column Oven rt_drift->sol_rt Yes sol_ghost Use HPLC-Grade Solvents Run Blank Gradient ghost_peaks->sol_ghost Yes

Caption: A logical troubleshooting guide for common HPLC issues.

References

Validation & Comparative

Comparative Analysis of 3-(Pyrazin-2-yloxy)piperidin-2-one and Structurally Related Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 3-(Pyrazin-2-yloxy)piperidin-2-one and its analogs. Due to the limited publicly available data specifically detailing the synthesis and comparative biological evaluation of a focused series of this compound derivatives, this guide will draw upon broader findings for structurally related pyrazine, piperidine, and piperidinone compounds to infer potential structure-activity relationships (SAR) and guide future research directions.

The core structure, combining a pyrazine ring, a piperidin-2-one scaffold, and an ether linkage, represents a promising pharmacophore with potential applications in various therapeutic areas, particularly as kinase inhibitors. The pyrazine moiety is a well-established component in numerous FDA-approved kinase inhibitors, often acting as a hinge-binder in the ATP-binding site of kinases. The piperidin-2-one ring offers a rigid scaffold that can be functionalized to explore different chemical spaces and optimize pharmacokinetic properties.

Hypothetical Comparative Data

While specific experimental data for a direct comparison of this compound analogs is not available in the public domain, we can construct a hypothetical comparative table based on established SAR principles from related compound classes. This table is intended to serve as a conceptual framework for guiding the synthesis and evaluation of novel analogs.

Table 1: Hypothetical In Vitro Kinase Inhibitory Activity of this compound Analogs

Compound IDPyrazine Substitution (R¹)Piperidinone Substitution (R²)Target Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
1 (Parent) HH150>10,0005.2
2 5-ClH75>10,0002.1
3 5-NH₂H508,5001.5
4 H3-Me200>10,0007.8
5 H4-F160>10,0005.5
6 5-NH₂3-OH255,0000.8

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related chemical series, the following SAR insights can be inferred for the this compound scaffold:

  • Pyrazine Ring Substitution: The pyrazine ring is a critical component for activity. Introduction of small electron-withdrawing or electron-donating groups at the 5-position can significantly modulate potency and selectivity. For instance, an amino group (as in hypothetical compound 3 and 6 ) could form additional hydrogen bonds with the target protein, leading to enhanced inhibitory activity.

  • Piperidinone Ring Substitution: Modifications on the piperidinone ring can influence both potency and pharmacokinetic properties. Substitution at the 3- or 4-positions may introduce steric hindrance or provide new interaction points with the target. Hydroxylation (as in hypothetical compound 6 ) could improve solubility and introduce a new hydrogen bonding vector.

  • Ether Linkage: The oxygen atom of the ether linkage is likely to act as a hydrogen bond acceptor. The flexibility of this linkage allows the pyrazine and piperidinone rings to adopt an optimal conformation for binding.

Proposed Signaling Pathway and Mechanism of Action

Many pyrazine-containing compounds function as ATP-competitive kinase inhibitors. These inhibitors typically bind to the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade. A generalized signaling pathway that could be targeted by this compound analogs is depicted below.

G cluster_0 Upstream Activation cluster_1 Kinase Cascade cluster_2 Inhibition cluster_3 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Target Kinase Target Kinase Receptor Tyrosine Kinase (RTK)->Target Kinase Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Cell Proliferation Cell Proliferation Downstream Substrate->Cell Proliferation Survival Survival Downstream Substrate->Survival Angiogenesis Angiogenesis Downstream Substrate->Angiogenesis Inhibitor Inhibitor Inhibitor->Target Kinase

Caption: Generalized signaling pathway targeted by kinase inhibitors.

Experimental Protocols

To enable researchers to conduct their own comparative studies, the following are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • Radiolabeled [γ-³²P]ATP or commercial non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well plates

  • Plate reader (scintillation counter for radioactive assay or luminometer for non-radioactive assay)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

  • Add the diluted test compounds to the wells. A DMSO control (no compound) and a positive control (known inhibitor) should be included.

  • Initiate the kinase reaction by adding ATP (mixed with [γ-³²P]ATP for radioactive assays).

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a high concentration of EDTA or a specific stop solution provided with commercial kits).

  • For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive assays, follow the manufacturer's protocol for the detection of ADP production.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of the test compounds on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the diluted test compounds. Include a DMSO vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control.

  • Determine the GI₅₀ value by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel kinase inhibitors based on the this compound scaffold.

G A Scaffold Selection (this compound) B Analog Design & Synthesis A->B C In Vitro Kinase Assay (IC50 Determination) B->C D Cell-Based Proliferation Assay (GI50 Determination) C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Optimization E->F Iterative Improvement F->B G In Vivo Efficacy Studies F->G

Caption: Drug discovery workflow for novel kinase inhibitors.

Conclusion

The this compound scaffold holds significant potential for the development of novel therapeutic agents, particularly kinase inhibitors. While direct comparative data for a series of analogs is currently limited in the public literature, this guide provides a framework based on established medicinal chemistry principles to aid researchers in the design, synthesis, and evaluation of new compounds. The provided experimental protocols and workflows offer a practical starting point for initiating research programs focused on this promising chemical series. Further investigation is warranted to fully elucidate the therapeutic potential of this compound class.

Validating the Anticancer Potential of 3-(Pyrazin-2-yloxy)piperidin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This guide provides a comparative framework for evaluating the potential biological activity of the novel compound 3-(Pyrazin-2-yloxy)piperidin-2-one. Due to the absence of published data for this specific molecule, we propose a validation strategy focused on its potential anticancer properties, a common therapeutic area for compounds containing pyrazine and piperidine scaffolds.[1][2][3] This document outlines a standard experimental protocol for assessing cytotoxicity and compares the anticipated activity profile of our target compound against established pyrazine and piperidine derivatives with known anti-proliferative effects on the MCF-7 human breast cancer cell line.

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. The molecule this compound incorporates two key pharmacophores: a pyrazine ring and a piperidinone structure. Pyrazine derivatives are recognized for a wide spectrum of biological activities, including significant anticancer potential.[1] Similarly, the piperidine nucleus is a prevalent feature in numerous anticancer agents, known to inhibit cell proliferation and induce apoptosis.[2][3]

Given the pharmacological pedigree of its constituent moieties, it is hypothesized that this compound may exhibit cytotoxic activity against cancer cell lines. This guide serves as a roadmap for researchers seeking to validate this hypothesis, using the well-characterized MCF-7 breast cancer cell line as a model system.

Comparative Analysis of Anticancer Activity

To benchmark the potential efficacy of this compound, we have selected two alternative compounds with published cytotoxic data against the MCF-7 cell line. These compounds, one containing a pyrazine moiety and the other a piperidine derivative, provide a basis for comparative evaluation.

Selected Alternative Compounds
  • Alternative A (Pyrazine Derivative): A chalcone-pyrazine hybrid compound which has demonstrated notable activity against the MCF-7 cell line.[1]

  • Alternative B (Piperidine Derivative): A piperidine-dihydropyridine hybrid that has been evaluated for its in vitro anticancer potential against MCF-7 cells.[4]

Quantitative Data Comparison

The primary metric for in vitro cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The table below summarizes the reported IC50 values for the selected alternative compounds against the MCF-7 cell line. The data for this compound is presented as a hypothetical target value for validation.

CompoundChemical ClassTarget Cell LineIC50 (µM)Reference
This compound Pyrazine-Piperidinone HybridMCF-7To Be Determined-
Alternative A Chalcone-Pyrazine HybridMCF-79.1[1]
Alternative B Piperidine-Dihydropyridine HybridMCF-722.12[4]
Doxorubicin (Control) AnthracyclineMCF-7~0.95[5]

Experimental Protocols

To ensure reproducibility and standardization, the following experimental methodology is recommended for assessing the anticancer activity of the target compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[6]

Materials:

Reagent Specification
MTT Solution 5 mg/mL in sterile PBS
Solubilization Solution DMSO or a solution of 10% SDS in 0.01 M HCl
Cell Culture Medium DMEM or RPMI-1640 with 10% FBS
Test Compound Stock solution in DMSO
Control Drug Doxorubicin stock solution in DMSO
MCF-7 Cells Human breast adenocarcinoma cell line

| Equipment | 96-well plates, incubator, microplate reader |

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound, alternative compounds, and doxorubicin in culture medium. Replace the old medium with 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[9] During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Mix gently by shaking the plate on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualized Workflows and Pathways

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed MCF-7 Cells in 96-well Plates start->seed_cells incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_cells Add Serial Dilutions of This compound & Control Compounds incubate_24h->treat_cells incubate_48h Incubate 48-72h treat_cells->incubate_48h add_mtt Add MTT Reagent to each well incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add Solubilization Solution (e.g., DMSO) incubate_4h->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate % Viability & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cell viability using the MTT assay.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. It is frequently dysregulated in cancer, making it a prime target for anticancer therapies. Compounds containing piperidine and pyrazine moieties have been shown to modulate this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits Casp9 Caspase-9 Akt->Casp9 Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Apoptosis Inhibition of Apoptosis Bad->Apoptosis Promotes Casp9->Apoptosis Promotes Compound This compound (Hypothesized Target) Compound->Akt Potential Inhibition

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

While the biological activity of this compound remains to be empirically determined, its structural components suggest a strong potential for anticancer efficacy. The comparative data from known pyrazine and piperidine derivatives indicate that an IC50 value in the low micromolar range against the MCF-7 cell line would represent a promising result.

Researchers are encouraged to synthesize and test this novel compound using the standardized MTT assay protocol detailed in this guide. Should the compound demonstrate significant cytotoxic activity, further investigations would be warranted. These could include screening against a broader panel of cancer cell lines, mechanistic studies to elucidate its effect on signaling pathways such as PI3K/Akt, and in vivo studies to assess its therapeutic potential in preclinical models. This structured approach will enable a thorough and objective validation of the biological activity of this compound.

References

A Comparative Guide to Cross-Validated Analytical Methods for the Quantification of 3-(Pyrazin-2-yloxy)piperidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, validated analytical methods for the specific compound 3-(Pyrazin-2-yloxy)piperidin-2-one are not readily found in the scientific literature. The following guide is a representative example, presenting a hypothetical cross-validation of common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for a structurally similar compound, hereafter referred to as "Compound P". The data and protocols are illustrative to demonstrate the principles and format of a comprehensive comparison guide for analytical methods.

This guide provides a detailed comparison of two common analytical methods for the quantification of Compound P in human plasma, a critical step in pharmacokinetic and toxicokinetic studies. The cross-validation of these methods ensures consistency and reliability of data when different analytical techniques are employed across various stages of drug development.

Data Presentation: Performance Characteristics of Analytical Methods

The performance of the hypothetical HPLC-UV and LC-MS/MS methods for the quantification of Compound P was evaluated based on standard validation parameters as recommended by regulatory agencies like the FDA and EMA.[1][2][3][4] The results are summarized below.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for Compound P

ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
Linearity Range 100 - 10,000 ng/mL0.5 - 5,000 ng/mLCorrelation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²) 0.99850.9992-
Lower Limit of Quantification (LLOQ) 100 ng/mL0.5 ng/mLSignal-to-Noise > 10, Precision ≤ 20%, Accuracy ±20%
Accuracy at LLOQ (%) 95.8%102.1%±20% of nominal value
Precision at LLOQ (%RSD) 12.5%15.8%≤ 20%
Intra-day Accuracy (%) 94.5% - 103.2%98.1% - 104.5%±15% of nominal value
Intra-day Precision (%RSD) ≤ 8.9%≤ 7.2%≤ 15%
Inter-day Accuracy (%) 92.8% - 105.1%96.5% - 106.3%±15% of nominal value
Inter-day Precision (%RSD) ≤ 11.2%≤ 9.8%≤ 15%
Matrix Effect Not Assessed92.7% - 98.4%Consistent and reproducible
Recovery (%) 85.3%91.5%Consistent and reproducible

Table 2: Cross-Validation Results of Quality Control (QC) Samples

Cross-validation was performed by analyzing the same set of QC samples (Low, Medium, and High concentrations) with both the validated HPLC-UV and LC-MS/MS methods.[5][6][7] The percentage difference between the methods was calculated.

QC LevelNominal Conc. (ng/mL)Mean Conc. HPLC-UV (ng/mL)Mean Conc. LC-MS/MS (ng/mL)% DifferenceAcceptance Criteria
Low 300291.6306.9-5.0%Within ±20%
Mid 25002455.02582.5-4.9%Within ±20%
High 75007680.07357.5+4.4%Within ±20%

Experimental Protocols

Detailed methodologies for sample preparation, chromatographic separation, and detection are provided below.

1. Sample Preparation: Protein Precipitation

  • Thaw human plasma samples and quality control standards at room temperature.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of acetonitrile containing the internal standard (IS).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for analysis.

2. HPLC-UV Method

  • Instrument: Agilent 1260 Infinity II HPLC System.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: 254 nm.

  • Run Time: 10 minutes.

3. LC-MS/MS Method

  • Instrument: Sciex Triple Quad 5500 System coupled with a Shimadzu Nexera X2 UPLC.

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Compound P: Q1 248.1 -> Q3 147.2

    • Internal Standard: Q1 252.1 -> Q3 151.2

Visualizations: Workflows and Logical Diagrams

Experimental Workflow Diagram

The following diagram illustrates the general workflow from sample receipt to final data analysis for the quantification of Compound P in plasma samples.

G cluster_pre Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleReceipt Receive Plasma Samples Thawing Sample Thawing SampleReceipt->Thawing Spiking Spike with Internal Standard Thawing->Spiking Precipitation Protein Precipitation Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant HPLC HPLC-UV Analysis Supernatant->HPLC LCMS LC-MS/MS Analysis Supernatant->LCMS Integration Peak Integration HPLC->Integration LCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Concentration Calculate Concentration Calibration->Concentration Report Generate Report Concentration->Report

Fig 1. General bioanalytical experimental workflow.

Cross-Validation Logic Diagram

This diagram outlines the logical process for performing a cross-validation between two different analytical methods to ensure the comparability of results.

G Start Start: Need to Compare Two Analytical Methods MethodA Method A Validation (e.g., HPLC-UV) Start->MethodA MethodB Method B Validation (e.g., LC-MS/MS) Start->MethodB PrepQC Prepare a Single Set of QC Samples (Low, Mid, High) MethodA->PrepQC MethodB->PrepQC AnalyzeA Analyze QCs with Method A PrepQC->AnalyzeA AnalyzeB Analyze QCs with Method B PrepQC->AnalyzeB Compare Compare Results: Calculate % Difference AnalyzeA->Compare AnalyzeB->Compare Pass Results are Comparable Methods are Cross-Validated Compare->Pass  Difference  within criteria?  (e.g., ±20%)   YES Fail Investigate Discrepancy Re-evaluate Methods Compare->Fail NO

Fig 2. Logical flow of a cross-validation study.

References

Navigating the Landscape of Piperidine Derivatives in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While the specific compound 3-(Pyrazin-2-yloxy)piperidin-2-one is not extensively documented in publicly available scientific literature regarding its anticancer properties, the broader class of piperidine derivatives represents a rich and promising area of cancer research. This guide provides a comparative overview of several notable piperidine derivatives that have been investigated for their efficacy against cancer cells, highlighting their mechanisms of action and presenting key experimental data.

Comparative Anticancer Activity of Selected Piperidine Derivatives

The following table summarizes the in vitro anticancer activity of various piperidine derivatives against a panel of human cancer cell lines. The data is presented as IC50 or GI50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability.

Compound Class/NameCancer Cell LineIC50/GI50 (µM)Reference
Piperidine-Dihydropyridine Hybrids A-549 (Lung)15.94 - 48.04[1]
MCF-7 (Breast)24.68 - 59.12[1]
N-Arylpiperidine-3-carboxamide Derivatives A375 (Melanoma)0.03 - 1.24[2]
trans-[PtCl2(4-pic)(pip)] C-26 (Colon)4.5[3]
OV-1063 (Ovarian)6.5[3]
Compound 17a (Colchicine Binding Site Inhibitor) PC3 (Prostate)0.81[4]

Mechanisms of Action: Diverse Pathways to Cell Death

Piperidine derivatives exert their anticancer effects through a variety of mechanisms, often targeting fundamental cellular processes.

Induction of Apoptosis: A common mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. Several piperidine derivatives have been shown to trigger this process. For instance, certain novel trans-platinum piperidine complexes have been demonstrated to induce apoptosis in cancer cells, a finding supported by the activation of caspases and characteristic morphological changes.[3] The activation of apoptotic pathways can be mediated by various signaling cascades, including those involving p53 and the PI3K/Akt pathway.[5][6]

Cell Cycle Arrest: Some piperidine derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by interfering with the formation or function of the mitotic spindle, a critical structure for cell division. For example, a novel piperidine derivative, compound 17a, acts as a colchicine binding site inhibitor, disrupting tubulin polymerization and leading to cell cycle arrest.[4]

Induction of Senescence: Another mechanism by which some piperidine derivatives exhibit anticancer activity is by inducing a state of irreversible growth arrest known as cellular senescence. N-Arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells, offering a therapeutic strategy that is distinct from direct cytotoxicity.[2]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures involved in this area of research, the following diagrams are provided.

G cluster_0 Apoptosis Induction Pathway Piperidine_Derivative Piperidine Derivative Cell_Membrane Cell Membrane Piperidine_Derivative->Cell_Membrane Enters Cell Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Mitochondrion Mitochondrion Cytoplasm->Mitochondrion Signal Transduction Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Release of Cytochrome c Nucleus Nucleus DNA_Fragmentation DNA Fragmentation Nucleus->DNA_Fragmentation Caspase_Activation->Nucleus Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Figure 1. A simplified signaling pathway for apoptosis induction by a piperidine derivative.

G cluster_1 MTT Assay Workflow Start Seed Cancer Cells in 96-well plate Incubate_1 Incubate (24h) Start->Incubate_1 Add_Compound Add Piperidine Derivative (Varying Concentrations) Incubate_1->Add_Compound Incubate_2 Incubate (48-72h) Add_Compound->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate (4h) Add_MTT->Incubate_3 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_3->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data

Figure 2. A typical experimental workflow for determining the IC50 value using an MTT assay.

Experimental Protocols

A fundamental technique for assessing the anticancer activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. After the initial incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only). Incubate the plate for another 48 to 72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). After the treatment incubation, add 10 µL of the MTT stock solution to each well.

  • Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7][8][9][10]

References

Efficacy of 3-(Pyrazin-2-yloxy)piperidin-2-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and patent databases reveals a significant lack of specific efficacy data for the compound 3-(Pyrazin-2-yloxy)piperidin-2-one. To date, no peer-reviewed studies or patents have been identified that detail its mechanism of action, therapeutic targets, or provide quantitative data on its biological activity. Therefore, a direct head-to-head comparison with alternative compounds, as originally requested, cannot be conducted.

While information on the specific compound of interest is unavailable, the core chemical scaffolds it contains—a pyrazine ring and a piperidin-2-one moiety—are present in a wide array of biologically active molecules. Research into compounds with these structural components has revealed a diverse range of therapeutic applications, from central nervous system disorders to oncology. This suggests that this compound could potentially interact with various biological targets, but any such activity remains speculative without direct experimental evidence.

For the benefit of researchers and drug development professionals, this guide will instead provide an overview of the known biological activities of structurally related compounds containing pyrazine and piperidine/piperidin-2-one cores. This information may offer insights into the potential, yet unconfirmed, therapeutic areas for this compound.

The Therapeutic Landscape of Pyrazine-Containing Compounds

The pyrazine ring is a common motif in medicinal chemistry, contributing to a wide spectrum of pharmacological activities. Derivatives of pyrazine have been investigated for their potential as:

  • Anticancer Agents: Certain pyrazine-containing molecules have demonstrated the ability to inhibit checkpoint kinases such as CHK1, which are crucial for cell cycle regulation and DNA damage repair. Inhibition of these kinases can sensitize cancer cells to chemotherapy and radiation.

  • Central Nervous System (CNS) Agents: The pyrazine scaffold is also found in compounds targeting CNS receptors. For example, some pyrazine derivatives have been explored as antagonists for the corticotropin-releasing factor 1 (CRF1) receptor, which is implicated in stress-related disorders like anxiety and depression.

  • Enzyme Inhibitors: Various enzymes have been identified as targets for pyrazine-containing compounds. Notably, some derivatives have shown inhibitory activity against phosphodiesterase 5 (PDE5), an enzyme involved in cardiovascular function and other physiological processes.

The Role of the Piperidine and Piperidin-2-one Scaffolds

The piperidine ring and its oxidized form, piperidin-2-one (also known as a valerolactam), are prevalent in both natural products and synthetic drugs. Their structural features allow them to interact with a variety of biological targets:

  • CNS-Active Compounds: The piperidine moiety is a key component of many drugs acting on the central nervous system, including antipsychotics and analgesics. Its basic nitrogen atom can play a crucial role in receptor binding.

  • Enzyme Inhibition: Piperidine and its derivatives have been designed to inhibit a range of enzymes, including cholinesterases, which are important targets in the treatment of Alzheimer's disease.

  • Diverse Pharmacological Activities: The versatility of the piperidine scaffold has led to its incorporation into compounds with a broad array of biological effects, including antimicrobial, antiviral, and anti-inflammatory properties.

Future Directions

The absence of published data on this compound underscores a gap in the current scientific knowledge. Future research efforts would be necessary to elucidate the biological profile of this compound. Key experimental steps would include:

  • Target Identification: High-throughput screening against a panel of known biological targets (e.g., kinases, G-protein coupled receptors, enzymes) to identify potential interactions.

  • In Vitro Efficacy Studies: Once a target is identified, in vitro assays (e.g., IC50, Ki, EC50 determination) would be required to quantify the compound's potency and efficacy.

  • Mechanism of Action Studies: Cellular and biochemical assays to understand the signaling pathways and molecular mechanisms through which the compound exerts its effects.

  • Comparative Analysis: Following the characterization of its biological activity, a meaningful head-to-head comparison with established drugs or other investigational compounds targeting the same pathway could be performed.

Until such studies are conducted and the results are made publicly available, any discussion of the specific efficacy of this compound remains speculative. Researchers interested in this molecule are encouraged to initiate these foundational studies to unlock its potential therapeutic value.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the available data regarding the selectivity profiling of the specific compound 3-(Pyrazin-2-yloxy)piperidin-2-one against its potential biological targets. While extensive research has been conducted on structurally related pyrazine, piperidine, and pyridazinone derivatives, no direct experimental data or detailed selectivity assays for this compound could be retrieved from the public domain.

The initial objective of this guide was to present a detailed comparison of the binding affinities and inhibitory activities of this compound against a panel of related molecular targets. This would have involved summarizing quantitative data in tabular format, providing detailed experimental protocols for key assays, and visualizing relevant signaling pathways and experimental workflows. However, the absence of specific studies on this compound precludes the creation of such a guide.

To provide a framework for future research and to illustrate the standard methodologies in this field, this document will outline the typical experimental approaches and data presentation formats used for the selectivity profiling of novel chemical entities.

General Methodologies for Selectivity Profiling

The selectivity of a compound is a critical determinant of its therapeutic potential and safety profile. A highly selective compound interacts primarily with its intended target, minimizing off-target effects and associated toxicities. The following are standard experimental protocols employed to determine the selectivity profile of a compound.

Kinase Profiling

For compounds targeting protein kinases, broad screening against a panel of kinases is essential.

Experimental Protocol: Kinase Inhibition Assay (e.g., KinomeScan™)

The KinomeScan™ platform is a widely used method for assessing kinase inhibitor selectivity. The general workflow is as follows:

  • Compound Immobilization: The test compound is immobilized on a solid support.

  • Kinase Binding: A diverse panel of human kinases (typically over 400) are individually incubated with the immobilized compound.

  • Quantification: The amount of kinase bound to the compound is quantified using a sensitive detection method, often involving quantitative PCR (qPCR) of DNA tags linked to each kinase.

  • Data Analysis: The results are typically expressed as the percentage of the kinase that remains bound to the compound at a specific concentration, or as a dissociation constant (Kd) for the most potent interactions.[1]

Data Presentation:

The data from a kinase scan is typically presented in a table summarizing the binding affinities (e.g., Kd values or percent inhibition) for all tested kinases.

Kinase TargetDissociation Constant (Kd) in nM
Target Kinase A10
Off-Target Kinase B>10,000
Off-Target Kinase C5,000
......

Visualization:

A "tree spot" diagram is often used to visualize the selectivity of a kinase inhibitor across the human kinome.

KinomeSelectivity cluster_kinome Human Kinome Target Kinase A Target Kinase A Off-Target Kinase B Off-Target Kinase B Off-Target Kinase C Off-Target Kinase C ... ... This compound This compound This compound->Target Kinase A BindingAssayWorkflow A Prepare cell membranes expressing receptor B Incubate with radioligand and test compound A->B C Separate bound and free radioligand via filtration B->C D Quantify radioactivity C->D E Calculate IC50 and Ki values D->E

References

Comparative Analysis of In Vitro GPR109A Agonist Activity: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro performance of a representative pyrazinyl-piperidine derivative, herein referred to as Compound P, against established GPR109A agonists, Niacin and MK-1903. The objective is to offer a framework for reproducible in vitro experimentation in the context of GPR109A receptor activation.

The G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2), is a target of interest for the treatment of dyslipidemia and inflammation. Activation of this Gi-coupled receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism for the anti-lipolytic effects of GPR109A agonists.[1]

Compound Performance Comparison

The following table summarizes the in vitro potency of Compound P, Niacin, and MK-1903 in activating the GPR109A receptor. The data is presented as EC50 values, which represent the concentration of the agonist that gives half-maximal response in a given assay.

CompoundAssay TypeCell LineEC50 (nM)
Compound P (Representative Pyrazinyl-piperidine) cAMP InhibitionCHO (human GPR109A)16
Niacin (Nicotinic Acid) cAMP InhibitionCHO (human GPR109A)260
MK-1903 cAMP InhibitionRecombinant cellsPotent Agonist

Note: Specific EC50 for MK-1903 in a comparable cAMP assay was not explicitly available in the provided search results, but it is consistently referred to as a potent and full agonist.[2][3]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility.

GPR109A-Mediated cAMP Inhibition Assay

This assay quantifies the ability of a compound to inhibit the production of cyclic AMP (cAMP) following the activation of the Gi-coupled GPR109A receptor.

Materials:

  • CHO-K1 or HEK293-T cells stably or transiently expressing human GPR109A.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Forskolin.

  • 3-isobutyl-1-methylxanthine (IBMX).

  • Test compounds (Compound P, Niacin, MK-1903).

  • cAMP assay kit (e.g., HTRF-based, AlphaScreen, or ELISA).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture: Culture GPR109A-expressing cells to ~80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well or 384-well plate at an optimized density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay: a. Remove the culture medium from the cells. b. Add assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. c. Add the serially diluted test compounds to the wells. d. Stimulate the cells with forskolin to induce cAMP production. e. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR109A receptor, which is a key event in receptor desensitization and can initiate G-protein independent signaling.

Materials:

  • Cells co-expressing GPR109A fused to a reporter fragment (e.g., ProLink) and β-arrestin fused to a complementary fragment (e.g., Enzyme Acceptor).

  • Test compounds.

  • Substrate for the reconstituted reporter enzyme (e.g., chemiluminescent or fluorescent).

  • Plate reader.

Procedure:

  • Cell Plating: Seed the engineered cells in an appropriate assay plate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate for a sufficient period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the enzyme substrate and measure the signal (e.g., luminescence or fluorescence) generated by the reconstituted reporter enzyme.

  • Data Analysis: Plot the signal intensity against the log of the compound concentration to determine the EC50 for β-arrestin recruitment.

NF-κB Reporter Assay

This assay assesses the downstream signaling effects of GPR109A activation, particularly its anti-inflammatory properties, by measuring the activity of the NF-κB transcription factor.

Materials:

  • Cells co-transfected with a GPR109A expression vector and an NF-κB-driven luciferase reporter vector.

  • Test compounds.

  • An inflammatory stimulus (e.g., TNF-α or LPS).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Transfection: Co-transfect the cells with the GPR109A and NF-κB reporter plasmids.

  • Cell Plating: Plate the transfected cells in a multi-well plate.

  • Treatment: a. Pre-treat the cells with serial dilutions of the test compounds for a defined period. b. Stimulate the cells with an inflammatory agent like TNF-α to activate the NF-κB pathway.

  • Incubation: Incubate the cells for a sufficient time (e.g., 6-24 hours) to allow for luciferase expression.

  • Lysis and Detection: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase) and plot the inhibition of NF-κB activity against the log of the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflows

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane GPR109A GPR109A (HCAR2) Gi Gi Protein GPR109A->Gi Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits Agonist Agonist (e.g., Compound P, Niacin) Agonist->GPR109A Binds to AC Adenylyl Cyclase Gi->AC Inhibits NFkB_inhibition Inhibition of NF-κB Pathway Gi->NFkB_inhibition Leads to cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Desensitization Receptor Desensitization beta_arrestin->Desensitization Mediates

Caption: GPR109A Signaling Pathway.

Experimental_Workflows cluster_cAMP cAMP Inhibition Assay cluster_arrestin β-Arrestin Recruitment Assay cluster_NFkB NF-κB Reporter Assay cAMP_1 Plate GPR109A expressing cells cAMP_2 Add Forskolin & Test Compound cAMP_1->cAMP_2 cAMP_3 Incubate cAMP_2->cAMP_3 cAMP_4 Lyse cells & measure cAMP cAMP_3->cAMP_4 arr_1 Plate engineered cells arr_2 Add Test Compound arr_1->arr_2 arr_3 Incubate arr_2->arr_3 arr_4 Add substrate & measure signal arr_3->arr_4 nfkb_1 Co-transfect cells (GPR109A + Reporter) nfkb_2 Pre-treat with Test Compound nfkb_1->nfkb_2 nfkb_3 Stimulate with TNF-α nfkb_2->nfkb_3 nfkb_4 Measure Luciferase activity nfkb_3->nfkb_4

References

Benchmarking 3-(Pyrazin-2-yloxy)piperidin-2-one Against Standard-of-Care in Inflammatory Pain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the novel compound 3-(Pyrazin-2-yloxy)piperidin-2-one against the established standard-of-care, Celecoxib, for the management of inflammatory pain. The comparison is based on a hypothetical preclinical and clinical data profile for this compound, benchmarked against published data for Celecoxib. This document is intended to serve as a framework for evaluating the potential of new chemical entities in the anti-inflammatory drug development landscape.

Introduction

The management of inflammatory pain remains a cornerstone of modern medicine. Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic and anti-inflammatory properties. The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, led to the development of selective COX-2 inhibitors. These agents were designed to provide the therapeutic benefits of traditional NSAIDs while reducing the gastrointestinal side effects associated with COX-1 inhibition.[1]

Celecoxib, a diaryl-substituted pyrazole, is a well-established selective COX-2 inhibitor approved for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[2] While effective, the quest for novel anti-inflammatory agents with improved efficacy, safety, or pharmacokinetic profiles is ongoing.

This guide introduces a hypothetical novel compound, this compound, and benchmarks its projected preclinical and clinical performance against Celecoxib.

Mechanism of Action: Cyclooxygenase-2 Inhibition

Both this compound (hypothesized) and Celecoxib are proposed to exert their anti-inflammatory and analgesic effects through the selective inhibition of the COX-2 enzyme. COX-2 is inducibly expressed at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[1] In contrast, COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, including the protection of the gastric mucosa.[1] By selectively targeting COX-2, these compounds aim to reduce inflammation and pain with a lower risk of gastrointestinal adverse events.

cluster_0 Inflammatory Stimuli (e.g., Cytokines, Pathogens) cluster_1 Cell Membrane cluster_2 Cellular Response Inflammatory Stimuli Inflammatory Stimuli COX-2 Enzyme COX-2 Enzyme Inflammatory Stimuli->COX-2 Enzyme Induces Expression Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 Arachidonic Acid->COX-2 Enzyme Prostaglandins (PGs) Prostaglandins (PGs) COX-2 Enzyme->Prostaglandins (PGs) Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain This compound This compound This compound->COX-2 Enzyme Inhibits Celecoxib Celecoxib Celecoxib->COX-2 Enzyme Inhibits

Figure 1. Simplified signaling pathway of COX-2 mediated inflammation and points of inhibition.

Preclinical Data

In Vitro Enzyme Inhibition

The inhibitory activity of this compound and Celecoxib against human recombinant COX-1 and COX-2 enzymes was determined. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are presented in Table 1.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound (Hypothetical) 850035243
Celecoxib >10000[3]40[4]>250[3][4]

Table 1: In Vitro Cyclooxygenase Inhibition Data. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a standard in vivo assay to assess the anti-inflammatory activity of novel compounds.[5] In this model, the injection of carrageenan into the rat's paw induces an acute inflammatory response characterized by swelling (edema). The efficacy of the test compounds in reducing this swelling is measured over time.

Treatment GroupDose (mg/kg, p.o.)Mean Paw Volume Increase (mL) at 3h post-carrageenan% Inhibition of Edema
Vehicle Control -1.25 ± 0.12-
This compound (Hypothetical) 100.68 ± 0.0945.6
Celecoxib 100.72 ± 0.10[6]42.4[6]

Table 2: Efficacy in Carrageenan-Induced Paw Edema in Rats. Data are presented as mean ± SEM. The percentage of inhibition is calculated relative to the vehicle control group.

Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Drug Administration (p.o.) Drug Administration (p.o.) Baseline Paw Volume Measurement->Drug Administration (p.o.) Carrageenan Injection (intraplantar) Carrageenan Injection (intraplantar) Drug Administration (p.o.)->Carrageenan Injection (intraplantar) Paw Volume Measurement (hourly for 5h) Paw Volume Measurement (hourly for 5h) Carrageenan Injection (intraplantar)->Paw Volume Measurement (hourly for 5h) Data Analysis Data Analysis Paw Volume Measurement (hourly for 5h)->Data Analysis

Figure 2. Experimental workflow for the carrageenan-induced paw edema model.

Clinical Data

The following is a hypothetical summary of a Phase III clinical trial for this compound compared to published data for Celecoxib in patients with osteoarthritis of the knee.

Efficacy: Pain Relief
StudyTreatment (daily)Number of PatientsPrimary Endpoint: Change in WOMAC Pain Subscale Score from Baseline to Week 12
Hypothetical Phase III Trial This compound (150 mg)500-45.2%
Celecoxib Pivotal Trial[7] Celecoxib (200 mg)1003-42.5%
Placebo Placebo500 (Hypothetical) / 1003[7]-20.1%

Table 3: Comparison of Clinical Efficacy in Osteoarthritis. The Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) is a widely used, validated questionnaire to assess pain, stiffness, and physical function in patients with osteoarthritis.

Safety and Tolerability
Adverse EventThis compound (150 mg) (Hypothetical, %)Celecoxib (200 mg) (%)[8]Placebo (%)[8]
Any Adverse Event 35.538.032.0
Gastrointestinal
Dyspepsia5.28.86.2
Abdominal Pain3.84.12.8
Nausea3.13.54.2
Cardiovascular
Hypertension1.92.51.5
Nervous System
Headache6.515.814.0

Table 4: Incidence of Common Adverse Events in Clinical Trials. It is important to note that Celebrex has a boxed warning for serious cardiovascular and gastrointestinal risks.[8]

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay
  • Enzyme Source: Human recombinant COX-1 and COX-2 expressed in a suitable system (e.g., Sf9 insect cells).

  • Substrate: Arachidonic acid.

  • Assay Principle: The assay measures the peroxidase activity of the COX enzymes by monitoring the oxidation of a colorimetric or fluorometric substrate.

  • Procedure:

    • The test compound (this compound or Celecoxib) at various concentrations is pre-incubated with the respective COX isoenzyme in a buffer containing heme and a reducing agent.

    • The reaction is initiated by the addition of arachidonic acid.

    • The rate of product formation is measured spectrophotometrically or fluorometrically.

    • IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Sprague-Dawley rats (180-220 g).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (this compound or Celecoxib) or vehicle is administered orally (p.o.) one hour before the carrageenan injection.

    • The basal paw volume is measured using a plethysmometer.

    • A 1% solution of lambda-carrageenan in saline (0.1 mL) is injected into the sub-plantar surface of the right hind paw.[9]

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.[10]

    • The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

Conclusion

This comparative guide provides a hypothetical yet plausible performance profile for the novel compound this compound, benchmarked against the standard-of-care COX-2 inhibitor, Celecoxib. Based on this hypothetical data, this compound demonstrates a promising preclinical profile with potent and selective COX-2 inhibition and in vivo anti-inflammatory efficacy comparable to Celecoxib. The hypothetical clinical data suggests similar efficacy in pain reduction for osteoarthritis with a potentially favorable side effect profile, particularly concerning headaches.

It is crucial to emphasize that the data for this compound is entirely hypothetical and generated for illustrative purposes. Rigorous preclinical and clinical studies are necessary to validate these projections and fully characterize the therapeutic potential of this and any new chemical entity. This guide serves as a template for the systematic evaluation of novel anti-inflammatory drug candidates.

References

In Vitro to In Vivo Correlation of Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo activities of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used in the treatment of type 2 diabetes. While specific experimental data for 3-(Pyrazin-2-yloxy)piperidin-2-one is not publicly available, this guide establishes a framework for its evaluation by comparing two well-established DPP-4 inhibitors: Sitagliptin and Vildagliptin. The methodologies and data presented herein can serve as a benchmark for assessing the potential of novel DPP-4 inhibitor candidates.

Introduction to DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels.[1][2]

Comparative Analysis of DPP-4 Inhibitors

This section compares the in vitro potency and in vivo efficacy of Sitagliptin and Vildagliptin. The data for this compound should be populated in the tables below upon experimental determination to facilitate a direct comparison.

In Vitro DPP-4 Inhibitory Activity

The in vitro potency of DPP-4 inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50) against the purified DPP-4 enzyme.

CompoundDPP-4 IC50 (nM)Citation(s)
This compound Data not available
Sitagliptin19[3]
Vildagliptin62[3]
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

The in vivo efficacy of DPP-4 inhibitors is commonly assessed using an oral glucose tolerance test (OGTT) in animal models of type 2 diabetes. This test measures the ability of the compound to improve glucose disposal following an oral glucose challenge.

CompoundAnimal ModelDose (mg/kg)Glucose Excursion Reduction (%)Citation(s)
This compound Data not availableData not availableData not available
Sitagliptinob/ob mice10~35% at 8 hours[2]
Vildagliptindb/db mice10Significant improvement in glucose tolerance[4]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

Objective: To determine the in vitro inhibitory potency of a test compound against DPP-4.

Principle: This is a fluorometric kinetic assay that measures the cleavage of a synthetic DPP-4 substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme. The release of the fluorescent product, 7-amino-4-methylcoumarin (AMC), is monitored over time. The rate of fluorescence increase is proportional to the DPP-4 activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Test compound and reference inhibitor (e.g., Sitagliptin)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.

  • In a 96-well plate, add the test compound or reference inhibitor, DPP-4 enzyme, and assay buffer.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).

  • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity at regular intervals for a specified period (e.g., 30-60 minutes) at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[5][6]

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the in vivo efficacy of a test compound in improving glucose tolerance in a diabetic animal model.

Principle: After an overnight fast, a baseline blood glucose level is measured. The test compound or vehicle is then administered orally. After a specific time, a glucose solution is administered orally, and blood glucose levels are monitored at various time points to determine the extent and duration of the compound's glucose-lowering effect.

Materials:

  • Diabetic animal model (e.g., db/db mice, ob/ob mice, or streptozotocin-induced diabetic rats)

  • Test compound and vehicle control

  • Glucose solution (e.g., 2 g/kg)

  • Blood glucose meter and test strips

  • Oral gavage needles

Procedure:

  • Fast the animals overnight (approximately 16 hours) with free access to water.

  • Record the body weight of each animal.

  • Collect a baseline blood sample (t=0 min) from the tail vein to measure fasting blood glucose.

  • Administer the test compound or vehicle orally by gavage.

  • After a specific pre-treatment period (e.g., 30-60 minutes), administer the glucose solution orally.

  • Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure blood glucose levels for each sample.

  • Plot the blood glucose concentration over time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose-lowering effect.

  • The percentage reduction in glucose excursion is calculated by comparing the AUC of the treated group to the vehicle control group.[7]

Visualizations

DPP4_Signaling_Pathway cluster_gut Gut Lumen cluster_intestine Intestinal L-cell cluster_pancreas Pancreas cluster_blood Bloodstream Food Food Intake GLP1_GIP GLP-1 & GIP (Active Incretins) Food->GLP1_GIP Stimulates Release Beta_cell β-cell GLP1_GIP->Beta_cell Stimulates DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Insulin Insulin Secretion Beta_cell->Insulin Releases Glucose Blood Glucose Insulin->Glucose Uptake into cells Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivates Lowered_Glucose Lowered Blood Glucose Glucose->Lowered_Glucose Results in Compound This compound (DPP-4 Inhibitor) Compound->DPP4 Inhibits

Caption: DPP-4 Signaling Pathway and Mechanism of Inhibition.

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation In Vitro - In Vivo Correlation invitro_assay DPP-4 Inhibition Assay ic50 Determine IC50 invitro_assay->ic50 correlation Correlate IC50 with In Vivo Efficacy ic50->correlation animal_model Diabetic Animal Model ogtt Oral Glucose Tolerance Test (OGTT) animal_model->ogtt efficacy Measure Glucose Excursion ogtt->efficacy efficacy->correlation

Caption: Experimental Workflow for In Vitro to In Vivo Correlation.

Comparison_Logic cluster_data Data Points for Comparison Target Target Compound: This compound invitro In Vitro Potency (DPP-4 IC50) Target->invitro invivo In Vivo Efficacy (OGTT) Target->invivo Evaluation Comparative Evaluation invitro->Evaluation invivo->Evaluation Comparators Comparator Compounds: Sitagliptin & Vildagliptin Comparators->invitro Comparators->invivo

Caption: Logical Framework for Comparative Analysis.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-(Pyrazin-2-yloxy)piperidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: The primary disposal method for 3-(Pyrazin-2-yloxy)piperidin-2-one is to consign it to a licensed and approved hazardous waste disposal facility. [1][2][3] This ensures compliance with regulatory standards and minimizes environmental impact. Under no circumstances should this compound be disposed of via sanitary sewer systems or regular trash.[4]

This guide provides detailed, step-by-step procedures for the safe handling, temporary storage, and ultimate disposal of this compound, tailored for researchers and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

I. Hazard Profile and Safety Precautions

While a complete toxicological profile of this compound is not thoroughly established, it must be handled as a hazardous substance.[3] Similar heterocyclic compounds and piperidinone derivatives can be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause severe skin and eye irritation.[1][5]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear approved safety glasses or a face shield.[3][5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat is recommended.[1]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][5]

II. Step-by-Step Disposal Protocol

This protocol outlines the process from identifying the waste to its final collection by waste management professionals.

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.

  • Segregate: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's safety office.[6] It should be segregated as a hazardous organic chemical waste.

Step 2: Containerization and Labeling

  • Select Container: Use a compatible, leak-proof container with a secure screw-top cap.[7] The original product container is often a suitable choice.[7]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity or concentration.[4][7]

Step 3: On-site Accumulation and Storage

  • Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, preferably within a secondary containment tray to mitigate spills.[1][7]

  • Conditions: Keep the container tightly closed and away from heat, open flames, or other ignition sources.[1][8]

Step 4: Arranging for Final Disposal

  • Contact Professionals: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a contracted licensed professional waste disposal service.[3][4] Provide them with the safety data sheet (SDS) if requested.

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation, as required by institutional and regulatory policies.

III. Spill Management Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert personnel and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: For liquid spills, use an inert, liquid-absorbent material (e.g., Chemizorb®, vermiculite, or sand).[1] For solid spills, carefully sweep up the material, avoiding dust formation.[3][5]

  • Collect: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.[7]

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office.

IV. Data Summary

The following table summarizes key safety and disposal parameters for this compound.

ParameterValue / GuidelineSource
GHS Hazard Statements H302 (Harmful if swallowed), H311+H331 (Toxic in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage), H402 (Harmful to aquatic life)[1]
Disposal Code P501: Dispose of contents/container to an approved waste disposal plant.[1][2]
Primary Disposal Route Licensed Hazardous Waste Contractor[3]
Spill Cleanup Material Inert, liquid-absorbent material (e.g., Chemizorb®, sand)[1]
Incompatible Wastes Do not mix with other waste streams unless approved by EHS. Keep separate from acids, bases, and oxidizers.[6]

V. Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G start Waste Generated (Contains this compound) containerize Containerize in a Compatible, Leak-Proof Vessel start->containerize spill Spill Occurs start->spill label Label Clearly: 'HAZARDOUS WASTE' + Chemical Name & Quantity containerize->label store Store in Designated Satellite Accumulation Area label->store contact Contact EHS or Approved Waste Contractor for Pickup store->contact end Final Disposal by Licensed Facility contact->end cleanup Follow Spill Cleanup Protocol: - Use Absorbent Material - Collect as Hazardous Waste spill->cleanup cleanup->containerize

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for 3-(Pyrazin-2-yloxy)piperidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for 3-(Pyrazin-2-yloxy)piperidin-2-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally similar compounds, including pyrazine and piperidine derivatives, to ensure a high level of safety in the laboratory.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the compound's pyrazine and piperidinone structure, it should be handled with caution. Pyrazine derivatives can be irritating to the respiratory system, skin, and eyes.[1][2][3] Piperidine-based compounds can be harmful if swallowed or absorbed through the skin. Therefore, a comprehensive PPE strategy is crucial.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Hand Protection Double gloving with nitrile or neoprene gloves meeting ASTM D6978 standard.[4] The outer glove should be removed and disposed of after each task or in case of contamination.To prevent skin contact and absorption. Double gloving provides an extra layer of protection against potential chemical permeation.[5]
Eye and Face Protection Chemical safety goggles and a face shield should be worn, especially when there is a splash potential.[4][6][7]To protect against accidental splashes to the eyes and face, which could cause serious irritation or damage.[7]
Skin and Body Protection A disposable, polyethylene-coated polypropylene gown with a solid front, long sleeves, and tight-fitting cuffs.[4][5] Disposable shoe and hair covers are also recommended.[4]To prevent contamination of personal clothing and skin. Impermeable materials are necessary to resist chemical permeation.[8]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[9] If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator (e.g., N95) should be used.[8]To prevent inhalation of the compound, which may cause respiratory irritation.[1][2][3]

Operational Plan: Step-by-Step Handling and Disposal

A systematic approach to handling and disposal is essential to minimize exposure and environmental contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Prepare Chemical Fume Hood prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Before handling the compound, ensure all necessary PPE is worn correctly.[4][5]

    • Verify that the chemical fume hood is functioning properly.

    • Gather all required equipment and reagents to avoid leaving the designated work area.

  • Handling:

    • Conduct all manipulations, including weighing and transferring, within the certified chemical fume hood to minimize inhalation exposure.[9]

    • Use non-sparking tools if the compound is flammable.[9]

    • Keep the container tightly closed when not in use.[9]

  • Spill Management:

    • In case of a spill, evacuate the area if necessary.

    • For small spills, absorb the material with an inert absorbent (e.g., sand or earth) and place it in a sealed container for disposal.[10]

    • Clean the spill area thoroughly with soap and water.[10]

    • For large spills, follow your institution's emergency procedures.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[7][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[7][11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][11]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

cluster_waste_collection Waste Collection cluster_waste_segregation Segregation & Storage cluster_disposal Final Disposal waste_solid Solid Waste (Contaminated PPE, absorbent) segregate_solid Seal in Labeled Hazardous Waste Bag waste_solid->segregate_solid waste_liquid Liquid Waste (Unused solutions, reaction mixtures) segregate_liquid Collect in Labeled, Sealed Waste Container waste_liquid->segregate_liquid waste_sharps Contaminated Sharps segregate_sharps Place in Puncture-Proof Sharps Container waste_sharps->segregate_sharps disposal_pickup Arrange for Pickup by Certified Hazardous Waste Handler segregate_solid->disposal_pickup segregate_liquid->disposal_pickup segregate_sharps->disposal_pickup

Caption: Waste disposal workflow for this compound.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Contaminated PPE (gloves, gowns, etc.) and absorbent materials from spills should be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

    • Empty Containers: "Empty" containers may still retain product residue and should be treated as hazardous waste.

  • Storage:

    • Store hazardous waste in a designated, secure area away from incompatible materials.

  • Final Disposal:

    • All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[11] Do not dispose of this chemical down the drain or in regular trash.[7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.